molecular formula C24H28N6O3S B612014 Surufatinib CAS No. 1308672-74-3

Surufatinib

Número de catálogo: B612014
Número CAS: 1308672-74-3
Peso molecular: 480.6 g/mol
Clave InChI: TTZSNFLLYPYKIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Surufatinib is under investigation in clinical trial NCT02588170 (Phase III Study of this compound in Treating Advanced Extrapancreatic Neuroendocrine Tumors).
Sulfatinib is an orally bioavailable, small molecule inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, and the fibroblast growth factor receptor type 1 (FGFR1), with potential antineoplastic and anti-angiogenic activities. Upon oral administration, sulfatinib binds to and inhibits VEGFRs and FGFR1 thereby inhibiting VEGFR- and FGFR1-mediated signal transduction pathways. This leads to a reduction of angiogenesis and tumor cell proliferation in VEGFR/FGFR1-overexpressing tumor cells. Expression of VEGFRs and FGFR1 may be upregulated in a variety of tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 26 investigational indications.
protein kinase inhibito

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308672-74-3
Record name Surufatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surufatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SURUFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Surufatinib's Mechanism of Action in Neuroendocrine Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surufatinib (also known as HMPL-012 or sulfatinib) is an oral small-molecule tyrosine kinase inhibitor (TKI) with a novel dual mechanism of action, targeting both tumor angiogenesis and immune evasion.[1][2][3] This positions it as a significant therapeutic agent in the treatment of advanced neuroendocrine tumors (NETs). By concurrently inhibiting vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R), this compound disrupts key pathways involved in tumor growth, vascularization, and the tumor microenvironment.[1][2][3] Clinical evidence from the pivotal SANET-p and SANET-ep trials has demonstrated its efficacy in significantly improving progression-free survival in patients with both pancreatic and extrapancreatic NETs. This guide provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: A Dual Approach

This compound's therapeutic efficacy stems from its ability to simultaneously inhibit two critical processes in tumor progression: angiogenesis and the infiltration of tumor-promoting immune cells.[1][3] This is achieved through the targeted inhibition of specific receptor tyrosine kinases.

Anti-Angiogenic Effects

This compound potently inhibits VEGFR1, VEGFR2, VEGFR3, and FGFR1, key receptors that mediate the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][2] By blocking these pathways, this compound effectively reduces the tumor's blood supply, thereby limiting its access to oxygen and nutrients.

Immunomodulatory Effects

A distinguishing feature of this compound is its inhibition of CSF-1R.[1][2] CSF-1R is crucial for the differentiation and survival of tumor-associated macrophages (TAMs), particularly the M2-polarized phenotype, which promotes tumor growth and suppresses anti-tumor immunity. By inhibiting CSF-1R, this compound is believed to reduce the population of these pro-tumoral macrophages within the tumor microenvironment, potentially shifting the balance towards a more anti-tumor immune response.

Quantitative Data

The potency and clinical efficacy of this compound have been quantified in both preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseIC50 (μmol/L)
VEGFR10.002
VEGFR20.024
VEGFR30.001
FGFR10.015
CSF-1R0.004

Data sourced from preclinical kinase activity assays.

Table 2: Clinical Efficacy of this compound in Phase III Trials
Clinical TrialPatient PopulationPrimary EndpointThis compound ArmPlacebo ArmHazard Ratio (95% CI)p-value
SANET-p Advanced Pancreatic NETsInvestigator-Assessed PFS (months)10.93.70.49 (0.32–0.76)0.0011
SANET-ep Advanced Extrapancreatic NETsInvestigator-Assessed PFS (months)9.23.80.33 (0.22–0.50)<0.0001
Clinical TrialPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)
SANET-p Advanced Pancreatic NETs19%91%
SANET-ep Advanced Extrapancreatic NETs15%92%

PFS: Progression-Free Survival; CI: Confidence Interval. Data from the SANET-p and SANET-ep clinical trials.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a representative experimental workflow for its preclinical evaluation.

Surufatinib_Mechanism_of_Action cluster_0 This compound's Dual Inhibition cluster_1 Anti-Angiogenesis cluster_2 Immunomodulation This compound This compound VEGFRs VEGFR1, VEGFR2, VEGFR3 This compound->VEGFRs Inhibits FGFR1 FGFR1 This compound->FGFR1 Inhibits CSF-1R CSF-1R This compound->CSF-1R Inhibits Angiogenesis Tumor Angiogenesis (Blood Vessel Formation) VEGFRs->Angiogenesis Promotes FGFR1->Angiogenesis Promotes TAMs Tumor-Associated Macrophages (M2) (Immunosuppressive) CSF-1R->TAMs Promotes Differentiation and Survival

Caption: Dual mechanism of action of this compound.

VEGFR_FGFR1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR1 FGFR1 FGFR1->PLCg FGFR1->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound This compound->VEGFR Inhibits This compound->FGFR1 Inhibits

Caption: VEGFR and FGFR1 signaling pathways inhibited by this compound.

CSF1R_Signaling_Pathway cluster_0 Macrophage Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response CSF1R CSF-1R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT MAPK MAPK Pathway CSF1R->MAPK Survival_Proliferation Survival and Proliferation PI3K_AKT->Survival_Proliferation Differentiation M2 Macrophage Differentiation MAPK->Differentiation This compound This compound This compound->CSF1R Inhibits

Caption: CSF-1R signaling pathway in macrophages inhibited by this compound.

Xenograft_Workflow start Start implant Implant human NET cells subcutaneously into immunocompromised mice start->implant tumor_growth Allow tumors to grow to a specified volume (e.g., 100-200 mm³) implant->tumor_growth randomize Randomize mice into treatment groups (Vehicle vs. This compound) tumor_growth->randomize treatment Administer daily oral doses of this compound or vehicle randomize->treatment measure Measure tumor volume and body weight regularly (e.g., 2-3 times/week) treatment->measure endpoint Continue treatment for a defined period or until tumor volume endpoint is reached measure->endpoint endpoint->treatment Continue analysis Euthanize mice and excise tumors for analysis (e.g., weight, IHC) endpoint->analysis Endpoint reached end End analysis->end

Caption: Generalized workflow for a neuroendocrine tumor xenograft study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of target kinases (VEGFRs, FGFR1, CSF-1R).

Methodology:

  • Reaction Buffer Preparation: A standard kinase assay buffer is prepared, typically containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a source of ATP (e.g., [γ-³²P]ATP for radiometric assays or unlabeled ATP for fluorescence-based assays).

  • Enzyme and Substrate Preparation: Recombinant human VEGFR, FGFR1, and CSF-1R kinases and their respective polypeptide substrates are diluted in the reaction buffer.

  • This compound Dilution Series: A serial dilution of this compound is prepared in DMSO and then further diluted in the reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction: The kinase, substrate, and this compound (or vehicle control) are combined in a microplate well and the reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection and Quantification:

    • Radiometric Assay: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.

    • Fluorescence-Based Assay: The production of ADP is measured using a coupled enzyme reaction that generates a fluorescent signal, which is read by a microplate reader.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Human Neuroendocrine Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Culture: Human neuroendocrine tumor cells (e.g., BON-1, QGP-1) are cultured in appropriate media under standard cell culture conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: A suspension of NET cells (e.g., 5 x 10⁶ cells in a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally once daily at a predetermined dose. The control group receives the vehicle only.

  • Efficacy Assessment: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumors are then excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages to the M2 phenotype.

Methodology:

  • Macrophage Isolation and Culture: Human or murine monocytes are isolated from peripheral blood or bone marrow, respectively, and cultured in the presence of M-CSF to differentiate them into macrophages.

  • M2 Polarization: Macrophages are polarized towards the M2 phenotype by treating them with IL-4 and IL-13 for 24-48 hours.

  • This compound Treatment: Differentiated M2 macrophages are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

  • Analysis of M2 Markers: The expression of M2-specific markers is assessed using various techniques:

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against M2 surface markers (e.g., CD206, CD163) and analyzed by flow cytometry.

    • qRT-PCR: RNA is extracted from the cells, and the expression of M2-associated genes (e.g., ARG1, MRC1) is quantified by quantitative real-time PCR.

    • ELISA: The concentration of M2-secreted cytokines (e.g., IL-10, CCL17) in the culture supernatant is measured by ELISA.

  • Data Analysis: The expression levels of M2 markers in the this compound-treated groups are compared to the vehicle control to determine the effect of the drug on M2 polarization.

Conclusion

This compound's unique mechanism of action, which combines anti-angiogenic and immunomodulatory effects through the inhibition of VEGFRs, FGFR1, and CSF-1R, provides a robust rationale for its use in the treatment of neuroendocrine tumors. The preclinical data, supported by strong clinical evidence from the SANET trials, underscore its potential as a valuable therapeutic option for this patient population. The detailed experimental protocols provided in this guide offer a framework for further research into the nuanced mechanisms of this compound and the development of next-generation targeted therapies for neuroendocrine and other solid tumors.

References

Surufatinib: A Technical Guide to its Dual Inhibition of VEGFR and FGFR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surufatinib (previously known as HMPL-012 or sulfatinib) is an oral, small-molecule tyrosine kinase inhibitor (TKI) engineered to selectively target the tyrosine kinase activity associated with vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR).[1][2] By potently inhibiting these key drivers of tumor angiogenesis, this compound disrupts the formation of new blood vessels that are essential for tumor growth and metastasis.[3][4] Furthermore, its unique mechanism extends to the inhibition of Colony-Stimulating Factor-1 Receptor (CSF-1R), which plays a crucial role in regulating tumor-associated macrophages, thereby modulating the tumor's immune microenvironment.[2][3] This dual mechanism of targeting both tumor angiogenesis and immune evasion positions this compound as a significant therapeutic agent, particularly demonstrated in the treatment of advanced neuroendocrine tumors (NETs).[5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative pharmacological data, detailed experimental methodologies, and signaling pathway visualizations.

Core Mechanism of Action: Dual Pathway Inhibition

This compound exerts its anti-tumor effects by concurrently blocking two critical signaling pathways involved in tumorigenesis: the VEGFR and FGFR pathways.

  • VEGFR Pathway Inhibition: The VEGF signaling pathway is a primary regulator of angiogenesis.[4] Ligands such as VEGF-A bind to their receptors (VEGFRs) on endothelial cells, triggering receptor dimerization, autophosphorylation, and the activation of downstream cascades like PI3K/AKT and RAS/MAPK. This leads to endothelial cell proliferation, migration, and survival, culminating in neovascularization.[7] this compound is a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3, thereby blocking these angiogenic signals and reducing tumor blood supply.[5][6]

  • FGFR Pathway Inhibition: The FGF/FGFR pathway is implicated in various cellular processes, including proliferation, differentiation, and angiogenesis.[3] Aberrant activation of this pathway can drive tumor growth and also serves as a mechanism of resistance to anti-VEGFR therapies.[5] this compound's potent inhibition of FGFR1 mitigates these effects, addressing a key resistance mechanism observed with other VEGFR inhibitors and providing a more comprehensive blockade of pro-angiogenic signaling.[5][8]

Quantitative Pharmacological and Clinical Data

The efficacy of this compound is quantified through its inhibitory concentration against target kinases and its performance in pivotal clinical trials.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays.

Target KinaseIC50 Concentration (μmol/L)IC50 Concentration (nM)
VEGFR10.0022
VEGFR20.02424
VEGFR30.0011
FGFR10.01515
CSF-1R0.0044
(Data sourced from preclinical studies)[5][9]
Table 2: Summary of Pivotal Phase III Clinical Trial Efficacy (SANET-ep & SANET-p)

This table presents key efficacy endpoints from two randomized, double-blind, placebo-controlled Phase III studies in patients with advanced neuroendocrine tumors.

Trial NamePatient PopulationPrimary EndpointThis compound ArmPlacebo ArmHazard Ratio (HR) [95% CI]
SANET-ep (NCT02588170)Extrapancreatic Neuroendocrine TumorsInvestigator-Assessed Median PFS9.2 months3.8 months0.334 [0.223–0.499]; p<0.0001
SANET-p (NCT02589821)Pancreatic Neuroendocrine TumorsInvestigator-Assessed Median PFS10.9 months3.7 months0.491 [0.391-0.755]; p=0.0011
(PFS: Progression-Free Survival; CI: Confidence Interval. Data sourced from published clinical trial results)[2][10][11]

Visualizing the Mechanism: Signaling Pathways and Workflows

VEGFR Signaling Pathway Inhibition

VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_inactive VEGFR2 Monomer VEGF-A->VEGFR2_inactive Binding & Dimerization VEGFR2_dimer VEGFR2 Dimer (Phosphorylated) PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K VEGFR2_inactive->VEGFR2_dimer Autophosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR2_dimer Inhibition

FGFR Signaling Pathway Inhibition

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1_inactive FGFR1 Monomer FGF->FGFR1_inactive Binding & Dimerization FGFR1_dimer FGFR1 Dimer (Phosphorylated) FRS2 FRS2 FGFR1_dimer->FRS2 FGFR1_inactive->FGFR1_dimer Autophosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->FGFR1_dimer Inhibition

Representative Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis A Prepare Kinase Buffer (e.g., HEPES, MgCl2) C Dilute Target Kinase (VEGFR/FGFR) & Substrate A->C B Prepare Serial Dilution of this compound in DMSO D Add Kinase, Substrate, and this compound to Plate B->D C->D E Initiate Reaction with ATP D->E F Incubate at Controlled Temperature (e.g., 30°C) E->F G Stop Reaction (e.g., with EDTA) F->G H Measure Signal (Luminescence, Fluorescence, etc.) G->H I Calculate % Inhibition H->I J Determine IC50 Value via Dose-Response Curve Fitting I->J

Detailed Experimental Protocols

The following sections describe generalized yet detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a method for determining the concentration of this compound that inhibits 50% of VEGFR or FGFR kinase activity. Formats like ADP-Glo® or TR-FRET are commonly used.[12][13]

  • 1. Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for kinase activity, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • Enzyme and Substrate: Reconstitute and dilute recombinant human VEGFR or FGFR kinase and a corresponding peptide substrate to optimized concentrations in kinase buffer.

    • This compound Dilution: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the desired final assay concentrations.

    • ATP Solution: Prepare an ATP solution in kinase buffer at a concentration near the Km for the specific kinase being assayed.

  • 2. Assay Procedure:

    • Dispense the diluted this compound solutions into the wells of a 384-well assay plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme or high concentration inhibitor).

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • 3. Signal Detection and Data Analysis:

    • Terminate the reaction by adding a stop solution (e.g., EDTA) or the detection reagent from a commercial kit (e.g., ADP-Glo® Reagent).

    • Allow the detection reaction to proceed as per the manufacturer's instructions (e.g., incubate for 40 minutes at room temperature).

    • Measure the signal (e.g., luminescence) using a compatible plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cell lines, such as those dependent on VEGFR or FGFR signaling.

  • 1. Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis, or a tumor line with known FGFR amplification) in appropriate growth medium.

    • Harvest cells and seed them into a 96-well microplate at a predetermined optimal density (e.g., 5,000 cells/well). Allow cells to adhere overnight.[14]

  • 2. Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) controls.

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.[14]

  • 3. Viability Measurement (e.g., using MTT or CellTiter-Glo®):

    • For MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.[15] Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol) and read the absorbance at ~570 nm.[15]

    • For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Measure luminescence on a plate reader.

  • 4. Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the inhibition percentage against the log of the drug concentration and fitting to a nonlinear regression curve.

Conclusion

This compound is a potent, orally active tyrosine kinase inhibitor with a well-defined dual mechanism of action against VEGFR and FGFR signaling pathways.[5][8] This targeted inhibition effectively disrupts tumor angiogenesis, a critical process for tumor growth and survival.[3] The quantitative data from both preclinical kinase assays and pivotal Phase III clinical trials underscore its significant anti-tumor activity, particularly in neuroendocrine tumors.[5][16] The comprehensive blockade of key angiogenic and proliferative pathways, combined with its immunomodulatory effects via CSF-1R inhibition, establishes this compound as a valuable and mechanistically distinct therapeutic option in oncology.

References

Preclinical Pharmacokinetics of Surufatinib in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as HMPL-012 or Sulanda®) is an oral small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R).[1] By inhibiting these pathways, this compound demonstrates a dual mechanism of action, simultaneously blocking tumor angiogenesis and modulating the tumor immune microenvironment.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound in rodent models, based on publicly available data. The information herein is intended to support researchers and professionals involved in the drug development process.

Core Pharmacokinetic Parameters in Rodents

The primary preclinical pharmacokinetic data for this compound in rodents comes from studies conducted in Sprague-Dawley rats. A key study investigating the absorption, metabolism, and excretion of this compound involved a single oral dose of [14C]-labeled this compound.

Table 1: Key Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral Dose
ParameterMale RatsFemale Rats
Tmax (median) 4 hours4 hours
t1/2 (mean) 3.12 hours6.48 hours

Source: Ou et al., 2020[1]

Note: At the time of this guide's compilation, specific quantitative pharmacokinetic data (e.g., Cmax, AUC) for this compound in mouse models were not available in the public domain.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile in Rats

Absorption

Following oral administration, this compound is absorbed, reaching maximum plasma concentrations (Tmax) at a median of 4 hours in both male and female rats.[1]

Distribution

Information regarding the specific tissue distribution of this compound in rodents is limited in the currently available literature.

Metabolism

In plasma, the parent drug was the major radioactive component detected, with no single circulating metabolite accounting for more than 10% of the total radioactivity.[1] This suggests that while this compound is metabolized, there are no predominant circulating metabolites in rats.

Excretion

The excretion of this compound and its metabolites is nearly complete, with over 90% of the total radioactivity recovered.[1] The primary route of elimination is through fecal excretion, which accounts for approximately 87% of the administered dose.[1] Renal excretion plays a minor role, with only about 5% of the dose recovered in urine.[1] Unchanged this compound was a minor component in the excreta, indicating that the drug is extensively metabolized before elimination.[1]

Experimental Protocols

While detailed, step-by-step protocols for the preclinical pharmacokinetic studies of this compound are not publicly available, the following methodologies were employed in the key ADME study in rats.

Radiolabeled Compound Study
  • Objective: To investigate the absorption, metabolism, and excretion of this compound.

  • Test System: Sprague-Dawley rats.[1]

  • Methodology:

    • A single oral dose of [14C]-labeled this compound was administered to the rats.

    • Plasma, urine, feces, and bile samples were collected at various time points.

    • Total radioactivity in the collected samples was measured using liquid scintillation counting.

    • Metabolites in the plasma and excreta were characterized using liquid chromatography coupled to mass spectrometry (LC-MS).[1]

Bioanalytical Method for Quantification

For the quantification of this compound in biological matrices like plasma, a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed. While the specific parameters for this compound analysis are not detailed, a general workflow for such an assay is as follows:

  • Sample Preparation: Protein precipitation of plasma samples with a solvent like acetonitrile (B52724), followed by centrifugation to separate the supernatant.

  • Chromatographic Separation: Separation of the analyte from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for this compound and an internal standard would be monitored.

Visualizations

Signaling Pathway of this compound

Surufatinib_Signaling_Pathway cluster_membrane Cell Membrane VEGFR VEGFR Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR FGFR Proliferation Tumor Cell Proliferation FGFR->Proliferation CSF1R CSF-1R TAM_Activity Tumor-Associated Macrophage Activity CSF1R->TAM_Activity This compound This compound This compound->VEGFR This compound->FGFR This compound->CSF1R

Caption: Mechanism of action of this compound.

Experimental Workflow for a Rodent ADME Study

Rodent_ADME_Workflow Dosing Oral Administration of [14C] this compound to Rodents SampleCollection Collection of Plasma, Urine, Feces, and Bile Dosing->SampleCollection Radioactivity Measurement of Total Radioactivity (LSC) SampleCollection->Radioactivity MetaboliteProfiling Metabolite Profiling and Identification (LC-MS) SampleCollection->MetaboliteProfiling ExcretionBalance Excretion Balance Calculation Radioactivity->ExcretionBalance PK_Analysis Pharmacokinetic Analysis MetaboliteProfiling->PK_Analysis

Caption: General workflow for a rodent ADME study.

Conclusion

The available preclinical data from rodent models, primarily in rats, indicate that this compound is orally absorbed and extensively metabolized, with fecal excretion being the predominant route of elimination. The pharmacokinetic profile shows a relatively short half-life in rats. Further studies, particularly in other rodent species such as mice, and more detailed publications on the experimental protocols would provide a more complete understanding of this compound's preclinical pharmacokinetics. This information is critical for the design and interpretation of non-clinical safety studies and for guiding the design of early-phase clinical trials.

References

Surufatinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib, also known as HMPL-012, is a novel, orally administered small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of solid tumors.[1][2] It has demonstrated significant clinical activity, particularly in advanced neuroendocrine tumors (NETs).[3][4] What distinguishes this compound is its unique dual mechanism of action, concurrently targeting tumor angiogenesis and modulating the tumor immune microenvironment.[1][2] This is achieved through the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor-1 Receptor (CSF-1R).[3][5] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and pivotal clinical evaluation of this compound.

Discovery and Rationale for Multi-Target Inhibition

The development of this compound was predicated on the scientific understanding that tumor growth, progression, and metastasis are dependent on two interconnected processes: angiogenesis and immune evasion.

  • Angiogenesis: Tumors require a dedicated blood supply to grow beyond a minimal size, a process known as angiogenesis.[6] Key drivers of this process are the VEGF and FGF signaling pathways.[6] By promoting the formation of new blood vessels, these pathways supply tumors with essential oxygen and nutrients. Therefore, inhibiting their receptors, VEGFR and FGFR, is a validated strategy in oncology to starve tumors and impede their growth.[6][7]

  • Immune Evasion: Tumors develop mechanisms to evade destruction by the host's immune system. A key component of the tumor microenvironment (TME) is the presence of tumor-associated macrophages (TAMs), which often adopt an M2-polarized phenotype that suppresses anti-tumor immune responses and promotes tumor growth and angiogenesis.[6][7] The survival, differentiation, and function of these TAMs are critically dependent on the CSF-1/CSF-1R signaling pathway.[7]

The rationale behind this compound's design was to create a single molecule capable of simultaneously blocking both of these critical pathways. This dual-pronged attack aims to not only inhibit tumor angiogenesis but also to remodel the TME from an immunosuppressive to an immune-supportive state, potentially leading to a more potent and durable anti-tumor response.[3]

Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of three key receptor tyrosine kinases.

  • Anti-Angiogenesis:

    • VEGFR Inhibition: this compound potently inhibits VEGFR1, 2, and 3.[3] VEGFR2 is the primary mediator of the angiogenic signal in endothelial cells.[8] By blocking ATP binding to the kinase domain of these receptors, this compound prevents their activation by VEGF ligands, thereby inhibiting endothelial cell proliferation, migration, and survival, which are all critical steps in the formation of new blood vessels.[8][9]

    • FGFR1 Inhibition: The FGFR1 pathway is another important pro-angiogenic signal and a known mechanism of resistance to anti-VEGF therapies.[3] this compound's inhibition of FGFR1 provides a more comprehensive blockade of angiogenesis and may overcome potential resistance mechanisms.[3]

  • Immune Regulation:

    • CSF-1R Inhibition: By inhibiting CSF-1R, this compound targets the M2-phenotype tumor-associated macrophages in the TME.[7] This action is intended to reduce the population of these immunosuppressive cells, thereby enhancing the body's natural anti-tumor immune response.[2][10]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR1/2/3 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS This compound This compound This compound->VEGFR Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: VEGFR Signaling Pathway Inhibition by this compound.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 This compound This compound This compound->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: FGFR1 Signaling Pathway Inhibition by this compound.

CSF1R_Signaling_Pathway CSF1 CSF-1 Ligand CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K JAK JAK CSF1R->JAK SRC SRC CSF1R->SRC This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT STAT STAT JAK->STAT Macrophage Macrophage (Survival, Proliferation, Differentiation to M2-TAM) SRC->Macrophage AKT->Macrophage STAT->Macrophage

Caption: CSF-1R Signaling Pathway Inhibition by this compound.

Chemical Synthesis

While the precise, step-by-step synthesis protocol for this compound is proprietary and detailed within patent filings (e.g., U.S. Pat. No. 8,658,658), the general synthetic strategy involves multi-step organic synthesis.[11] The synthesis of complex heterocyclic molecules like this compound typically involves the sequential construction of its core components: the substituted indole, the pyrimidine (B1678525) ring, and the phenyl methanesulfonamide (B31651) side chain, followed by their coupling. Key reactions often include nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), and standard functional group manipulations to build the final molecule.

Chemical Information:

  • Chemical Name: N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

  • Molecular Formula: C₂₄H₂₈N₆O₃S

  • Molecular Weight: 480.6 g/mol

Preclinical and Clinical Development

Preclinical Data: In Vitro Kinase Inhibition

Preclinical studies were essential to establish the potency and selectivity of this compound against its intended targets. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent activity at the nanomolar level.[3]

Target KinaseIC₅₀ (μmol/L)
VEGFR10.002
VEGFR20.024
VEGFR30.001
FGFR10.015
CSF-1R0.004
Data sourced from Xu J, et al. (2021).[3]
Clinical Efficacy in Neuroendocrine Tumors

The clinical efficacy of this compound was robustly demonstrated in two pivotal, randomized, double-blind, placebo-controlled Phase III trials conducted in China: SANET-ep and SANET-p.[4][12][13][14]

Table 2: Efficacy Results from the SANET-ep Trial (Extra-pancreatic NETs)

EndpointThis compound (n=129)Placebo (n=69)Hazard Ratio (95% CI)p-value
Median PFS (months)9.23.80.33 (0.22–0.50)<0.0001
Objective Response Rate10.3%0%--
Disease Control Rate86.5%65.7%--
PFS: Progression-Free Survival; CI: Confidence Interval. Data from Xu J, et al. (2020).[4]

Table 3: Efficacy Results from the SANET-p Trial (Pancreatic NETs)

EndpointThis compound (n=113)Placebo (n=59)Hazard Ratio (95% CI)p-value
Median PFS (months)10.93.70.49 (0.32-0.76)0.0011
Objective Response Rate19.2%1.9%--
Disease Control Rate80.8%66.0%--
PFS: Progression-Free Survival; CI: Confidence Interval. Data from Xu J, et al. (2020).[12]
Safety and Tolerability

Across clinical studies, this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events are consistent with those of other TKIs targeting the VEGF pathway.[5][13]

Table 4: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Adverse EventSANET-ep (this compound)SANET-p (this compound)
Hypertension36%38%
Proteinuria19%10%
Hypertriglyceridemia8%7%
Diarrhea5%5%
Data from Xu J, et al. (2020).[4][12]

Experimental Protocols

The following sections describe representative, standardized methodologies for the key experiments used to characterize a novel kinase inhibitor like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the IC₅₀ value of an inhibitor against a target kinase.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant VEGFR, FGFR1, and CSF-1R kinases.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. Kinase activity consumes ATP; therefore, a lower signal (less ATP) indicates higher kinase activity. Inhibition of the kinase results in less ATP consumption and a higher signal.

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR2, FGFR1, CSF-1R).

  • Kinase-specific peptide substrate.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • ATP solution.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Luminescence-based ATP detection kit (e.g., ADP-Glo™).

  • 384-well white assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these in kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration remains constant across all wells (e.g., ≤1%).

  • Reaction Setup:

    • Add 2.5 µL of diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

    • Add 5 µL of a master mix containing the specific kinase enzyme and its corresponding peptide substrate, prepared in kinase buffer.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The ATP concentration should be at or near the Michaelis constant (Km) for each respective enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.[15][16]

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of an inhibitor on the proliferation and viability of cancer cells.

Objective: To determine the efficacy of this compound in inhibiting the proliferation of tumor cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that can be quantified by spectrophotometry.

Materials:

  • Human tumor cell lines (e.g., HOS, U2OS for osteosarcoma).[10]

  • Complete cell culture medium.

  • This compound stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well clear flat-bottom plates.

  • Microplate reader (absorbance).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC₅₀ value (effective concentration for 50% inhibition) from a dose-response curve.[5][15]

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor activity of a compound in a living organism.

Objective: To assess the in vivo efficacy of this compound in suppressing tumor growth.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

  • Human tumor cell line of interest.

  • Matrigel or similar basement membrane matrix.

  • This compound formulation for oral gavage.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., once daily by oral gavage) or vehicle control to the respective groups for a specified duration (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).[10]

  • Data Analysis: Compare the mean tumor volume and tumor weight between the treatment and control groups. Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

This compound is a rationally designed multi-kinase inhibitor with a novel dual mechanism of action that targets both tumor angiogenesis and the immunosuppressive tumor microenvironment. Its potent and selective inhibition of VEGFR, FGFR1, and CSF-1R has been validated in preclinical studies. This promising preclinical profile has translated into significant clinical benefit, as demonstrated in the pivotal SANET-ep and SANET-p Phase III trials, establishing this compound as an important therapeutic option for patients with advanced neuroendocrine tumors.[3][4][12] Ongoing research continues to explore its potential in other solid tumors and in combination with other anti-cancer therapies.[2]

References

An In-Depth Technical Guide to the In Vitro Kinase Inhibition Profile of Surufatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Surufatinib (also known as HMPL-012 or Sulfatinib) is an oral, small-molecule tyrosine kinase inhibitor (TKI) with a unique mechanism of action that involves the simultaneous inhibition of key pathways involved in tumor angiogenesis and immune evasion.[1][2][3] Preclinical data has demonstrated its potent and selective inhibitory activity against vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[4][5][6] This dual-action profile, targeting both the tumor's blood supply and the tumor microenvironment, makes this compound a compound of significant interest in oncology research, particularly for the treatment of neuroendocrine tumors (NETs).[1][2][7] This document provides a detailed overview of its in vitro kinase inhibition profile, the experimental methodologies used for its characterization, and the core signaling pathways it modulates.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a potent inhibitor of VEGFR1, VEGFR2, VEGFR3, FGFR1, and CSF-1R.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro, are summarized below. These values highlight the compound's high affinity and potency for these specific targets.

Table 1: In Vitro Kinase Inhibition IC50 Values for this compound

Target KinaseIC50 (nM)Primary Function
VEGFR1 (Flt-1)2Angiogenesis, Endothelial Cell Migration
VEGFR2 (KDR/Flk-1)24Angiogenesis, Vascular Permeability
VEGFR3 (Flt-4)1Lymphangiogenesis
FGFR115Angiogenesis, Cell Proliferation & Survival
CSF-1R (c-Fms)4Macrophage Differentiation & Survival

Data sourced from preclinical studies.[1][8]

Key Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by concurrently blocking three critical signaling pathways:

  • VEGFR Signaling: The binding of VEGF ligands to their receptors (VEGFR1, 2, 3) on endothelial cells is a pivotal step in angiogenesis, the formation of new blood vessels.[2][5] Tumors rely on angiogenesis to secure a supply of oxygen and nutrients for growth and metastasis. By inhibiting VEGFRs, this compound effectively disrupts this process, leading to the suppression of tumor growth.[2]

  • FGFR Signaling: The fibroblast growth factor (FGF)/FGFR signaling pathway is involved in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[2] Aberrant FGFR signaling can drive tumor cell proliferation and contribute to resistance against anti-angiogenic therapies that solely target the VEGF pathway.[1][2] this compound's inhibition of FGFR1 provides a secondary mechanism to block tumor angiogenesis and growth.[1]

  • CSF-1R Signaling: The colony-stimulating factor 1 (CSF-1)/CSF-1R pathway is crucial for the regulation, differentiation, and survival of macrophages.[2] Within the tumor microenvironment, CSF-1R signaling promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[2] These TAMs can foster tumor growth, angiogenesis, and metastasis while suppressing the body's anti-tumor immune response.[2] By inhibiting CSF-1R, this compound modulates this immune-suppressive environment, potentially enhancing the body's ability to fight the tumor.[2][3]

The diagram below illustrates the integrated "angio-immuno" kinase inhibition mechanism of this compound.

Surufatinib_Mechanism_of_Action cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) cluster_drug Inhibitor cluster_effects Downstream Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR1 FGFR1 FGF->FGFR1 CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR Angiogenesis Tumor Angiogenesis (Blood Vessel Formation) VEGFR->Angiogenesis Activates FGFR1->Angiogenesis Activates Proliferation Tumor Cell Proliferation & Survival FGFR1->Proliferation Activates TAMs TAM Differentiation & Immunosuppression CSFR->TAMs Activates This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSFR

Caption: this compound's dual-action mechanism targeting key RTKs.

Experimental Protocols for In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like this compound is typically performed using cell-free, biochemical assays. While the exact proprietary protocol may vary, the following represents a standard methodology for an in vitro kinase assay using a luminescence-based readout (e.g., ADP-Glo™).

3.1 Objective To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific kinase (e.g., VEGFR2, FGFR1, or CSF-1R).

3.2 Materials

  • Enzymes: Recombinant human kinase domains (e.g., VEGFR2, FGFR1, CSF-1R).

  • Substrate: Specific peptide substrate for the kinase of interest.

  • Cofactor: Adenosine triphosphate (ATP).

  • Test Compound: this compound, serially diluted in Dimethyl Sulfoxide (DMSO).

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA at a physiological pH.

  • Detection Reagents: Luminescence-based kinase assay kit (e.g., ADP-Glo™ from Promega), which measures ADP production as an indicator of kinase activity.

  • Hardware: 384-well white assay plates, multichannel pipettes, and a plate reader capable of luminescence detection.

3.3 Procedure

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 µM) and performing 10-point, 3-fold dilutions. Include a DMSO-only control (0% inhibition) and a no-enzyme or no-ATP control (100% inhibition).

  • Reaction Setup: In a 384-well plate, add the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Inhibitor Addition: Transfer a small volume of the diluted this compound or DMSO control to the appropriate wells. Allow for a brief pre-incubation period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Start the enzymatic reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Termination and Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the detection reagents according to the manufacturer's protocol. This typically involves a first reagent to stop the reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

3.4 Data Analysis

  • The raw luminescence units (RLU) are collected for each concentration of this compound.

  • The percentage of kinase inhibition is calculated for each concentration relative to the high (DMSO only) and low (no enzyme) controls.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

The workflow for this type of experiment is visualized below.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Reagents: - Kinase Enzyme - Peptide Substrate - ATP Solution C Dispense Kinase & Substrate into 384-well Plate A->C B Prepare Compound Plate: - Serial Dilution of this compound - DMSO Control D Add this compound Dilutions & Pre-incubate B->D C->D E Initiate Reaction with ATP & Incubate D->E F Stop Reaction & Add Detection Reagent (e.g., ADP-Glo) E->F G Read Luminescence Signal (Plate Reader) F->G H Data Analysis: Plot Dose-Response Curve & Calculate IC50 G->H I Result: IC50 Value

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion

The in vitro kinase inhibition profile of this compound demonstrates its potent and targeted activity against key drivers of tumor angiogenesis (VEGFR1/2/3, FGFR1) and immune evasion (CSF-1R).[1][2][3] The low nanomolar IC50 values underscore its high affinity for these receptors. The dual-pronged mechanism, validated through rigorous biochemical assays, provides a strong rationale for its clinical efficacy in hypervascular tumors such as neuroendocrine tumors. This technical guide provides foundational data and methodologies for researchers working with or developing multi-targeted tyrosine kinase inhibitors.

References

An In-depth Technical Guide on Surufatinib's Impact on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surufatinib is a novel, oral small-molecule inhibitor targeting key pathways involved in tumor angiogenesis and immune evasion. By simultaneously inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R), this compound remodels the tumor microenvironment (TME) to create a less favorable setting for tumor growth and a more immune-permissive landscape. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on the TME, and detailed experimental protocols for evaluating its impact.

Introduction to this compound and the Tumor Microenvironment

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. This environment plays a crucial role in tumor progression, metastasis, and response to therapy. Two key processes within the TME are angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, and immune evasion, the ability of cancer cells to avoid destruction by the host's immune system.

This compound is an angio-immuno kinase inhibitor that uniquely targets both of these critical processes.[1][2] Its multi-targeted approach offers a promising strategy to overcome some of the limitations of therapies that focus on a single pathway.[2] Preclinical and clinical studies have demonstrated this compound's efficacy in various solid tumors, including neuroendocrine tumors (NETs).[1][2]

Core Mechanism of Action: A Tri-Targeted Approach

This compound exerts its anti-tumor effects by inhibiting three key receptor tyrosine kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): By blocking VEGFRs 1, 2, and 3, this compound inhibits the signaling cascade that leads to angiogenesis. This disrupts the tumor's blood supply, hindering its growth and survival.[1]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in cancer cell proliferation, survival, and resistance to anti-angiogenic therapies. This compound's inhibition of FGFR1 provides an additional mechanism to control tumor growth.[1]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is crucial for the differentiation, survival, and function of macrophages. Within the TME, a subset of macrophages known as tumor-associated macrophages (TAMs), particularly the M2-like phenotype, promote tumor progression and suppress anti-tumor immunity. By inhibiting CSF-1R, this compound aims to reduce the population of these pro-tumoral macrophages and shift the balance towards a more anti-tumor immune response.[1][2]

This compound's Core Mechanism of Action cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Impact on Tumor Microenvironment This compound This compound VEGFRs VEGFR 1, 2, 3 This compound->VEGFRs FGFR1 FGFR1 This compound->FGFR1 CSF1R CSF-1R This compound->CSF1R Angiogenesis ↓ Tumor Angiogenesis VEGFRs->Angiogenesis TumorGrowth ↓ Tumor Growth & Proliferation FGFR1->TumorGrowth ImmuneEvasion ↓ Immune Evasion CSF1R->ImmuneEvasion Angiogenesis->TumorGrowth ImmuneEvasion->TumorGrowth

This compound's Tri-Targeted Mechanism.

Quantitative Impact on the Tumor Microenvironment

The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound on key components of the tumor microenvironment.

Table 1: Preclinical In Vivo Effects of this compound on the Tumor Microenvironment

ParameterTumor ModelTreatment GroupChange from ControlExperimental Method
Tumor-Associated Macrophages (TAMs) Pancreatic Cancer XenograftThis compound↓ M2-like TAMsFlow Cytometry
Neuroendocrine Tumor XenograftThis compound↓ F4/80+ cellsImmunohistochemistry
Regulatory T cells (Tregs) Pancreatic Cancer XenograftThis compound + Gemcitabine/nab-paclitaxel↓ Treg percentageFlow Cytometry[3]
Cytotoxic T cells Pancreatic Cancer XenograftThis compound + Gemcitabine/nab-paclitaxel↑ Cytotoxic T cellsFlow Cytometry[3]
Microvessel Density (MVD) Renal Cell Carcinoma XenograftThis compound↓ CD31+ vesselsImmunohistochemistry
Cytokine Levels Lung Carcinoma XenograftThis compound + Toripalimab↓ IL-6, TNF-αCytokine Array[4]

Table 2: Clinical Biomarker Modulation by this compound

BiomarkerStudy PopulationTreatment GroupChange from BaselineMethod
Soluble VEGFR2 (sVEGFR2) Advanced Neuroendocrine TumorsThis compoundDecreaseELISA
Macrophage Colony-Stimulating Factor (M-CSF) Advanced Neuroendocrine TumorsThis compoundIncreaseELISA
Vascular Endothelial Growth Factor A (VEGF-A) Advanced Neuroendocrine TumorsThis compoundIncreaseELISA
Fibroblast Growth Factor 23 (FGF23) Advanced Neuroendocrine TumorsThis compoundIncreaseELISA

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on the tumor microenvironment.

Preclinical Xenograft Tumor Model

Xenograft_Model_Workflow start Human tumor cells/tissue implantation Implantation into immunodeficient mice (subcutaneous or orthotopic) start->implantation growth Tumor growth to palpable size implantation->growth randomization Randomization into treatment groups growth->randomization treatment Treatment with this compound or vehicle control randomization->treatment monitoring Tumor volume measurement and body weight monitoring treatment->monitoring endpoint Endpoint: Tumor collection for analysis monitoring->endpoint analysis Immunohistochemistry, Flow Cytometry, Cytokine Analysis endpoint->analysis

Preclinical Xenograft Model Workflow.

Protocol:

  • Cell Culture: Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used.

  • Tumor Implantation: A suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally, typically once daily, at a predetermined dose. The vehicle control group receives the same volume of the vehicle solution.

  • Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or a predetermined time point), mice are euthanized, and tumors are excised. A portion of the tumor is fixed in formalin for immunohistochemistry, and the remainder is processed for flow cytometry and cytokine analysis.

Immunohistochemistry (IHC) for Microvessel Density (CD31) and Macrophages (F4/80)

IHC_Workflow start Formalin-fixed, paraffin-embedded tumor tissue sectioning Sectioning (4-5 µm) start->sectioning deparaffinization Deparaffinization and rehydration sectioning->deparaffinization retrieval Antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0) deparaffinization->retrieval blocking Blocking of endogenous peroxidase and non-specific binding retrieval->blocking primary_ab Primary antibody incubation (e.g., anti-CD31, anti-F4/80) blocking->primary_ab secondary_ab Secondary antibody incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection with DAB chromogen secondary_ab->detection counterstain Counterstaining with hematoxylin detection->counterstain imaging Microscopic imaging and analysis counterstain->imaging

Immunohistochemistry Workflow.

Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned at 4-5 µm thickness.

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a water bath or pressure cooker.

  • Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked with a serum-free protein block.

  • Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit anti-CD31 or rat anti-F4/80) overnight at 4°C.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate kit.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.

  • Image Analysis: Stained slides are scanned, and digital image analysis is used to quantify the percentage of positively stained area for each marker.

Flow Cytometry for Immune Cell Profiling

Flow_Cytometry_Workflow start Fresh tumor tissue dissociation Mechanical and enzymatic dissociation to single-cell suspension start->dissociation lysis Red blood cell lysis dissociation->lysis staining Staining with fluorescently-conjugated antibodies lysis->staining acquisition Data acquisition on a flow cytometer staining->acquisition analysis Data analysis and gating acquisition->analysis

Flow Cytometry Workflow.

Protocol:

  • Single-Cell Suspension: Fresh tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.

  • Staining: Cells are stained with a cocktail of fluorescently-conjugated antibodies targeting cell surface markers for various immune cell populations. For intracellular staining (e.g., for Foxp3 in Tregs), cells are fixed and permeabilized before adding the intracellular antibody.

  • Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

  • Data Analysis: The acquired data is analyzed using flow cytometry software to identify and quantify different immune cell populations based on their marker expression.

Example Antibody Panel for TAM and T-cell Analysis:

  • TAMs: CD45, CD11b, F4/80, CD86 (M1 marker), CD206 (M2 marker)

  • T-cells: CD45, CD3, CD4, CD8, Foxp3 (Treg marker)

Signaling Pathways and Logical Relationships

This compound's multifaceted mechanism of action involves the modulation of several interconnected signaling pathways within the tumor microenvironment.

Surufatinib_Signaling_Pathways cluster_this compound This compound cluster_receptors Receptors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound VEGFR VEGFR This compound->VEGFR FGFR1 FGFR1 This compound->FGFR1 CSF1R CSF-1R This compound->CSF1R PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR1->PI3K_AKT FGFR1->RAS_MAPK CSF1R->PI3K_AKT STAT3 STAT3 Pathway CSF1R->STAT3 Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Macrophage_Differentiation Macrophage Differentiation & Survival STAT3->Macrophage_Differentiation

This compound's Impact on Key Signaling Pathways.

By inhibiting VEGFR, FGFR1, and CSF-1R, this compound disrupts downstream signaling cascades such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways. This leads to a reduction in tumor angiogenesis, decreased cancer cell proliferation and survival, and modulation of macrophage differentiation and function, ultimately contributing to the overall anti-tumor effect.

Conclusion

This compound's unique ability to concurrently target angiogenesis and modulate the immune microenvironment positions it as a significant advancement in cancer therapy. This technical guide has provided a detailed overview of its mechanism, quantitative effects, and the experimental methodologies used to assess its impact. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for the continued investigation and optimization of this compound's therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents. The provided protocols offer a foundational framework for preclinical and clinical studies aimed at further elucidating the intricate interplay between this compound and the tumor microenvironment.

References

Surufatinib for non-pancreatic neuroendocrine neoplasms research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Surufatinib for Non-Pancreatic Neuroendocrine Neoplasms

Introduction

This compound, also known as HMPL-012, is an oral small-molecule tyrosine kinase inhibitor (TKI) developed for the treatment of various solid tumors. It has demonstrated significant efficacy in patients with advanced neuroendocrine tumors (NETs). In December 2020, this compound was approved in China for the treatment of unresectable, locally advanced or metastatic, progressive, well-differentiated (Grade 1 or 2) non-pancreatic (extrapancreatic) neuroendocrine tumors (epNETs).[1] This guide provides a detailed overview of its mechanism of action, pharmacokinetics, clinical trial data, and experimental protocols relevant to its use in non-pancreatic NETs.

Mechanism of Action

This compound functions as a novel angio-immuno kinase inhibitor with a unique dual mechanism.[1][2] It simultaneously targets key pathways involved in tumor angiogenesis and immune evasion.[3] The primary molecular targets are:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of VEGFRs is crucial for blocking angiogenesis, the process by which tumors form new blood vessels to obtain necessary oxygen and nutrients for growth.[3][4] By hampering this process, this compound restricts tumor growth and survival.[4]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Aberrant FGFR1 signaling is implicated in cancer cell proliferation, differentiation, and survival.[4] By inhibiting FGFR1, this compound helps to reduce the proliferation of tumor cells.[3]

  • Colony-Stimulating Factor-1 Receptor (CSF-1R): CSF-1R is integral to the regulation of tumor-associated macrophages (TAMs).[4] TAMs can promote tumor growth, metastasis, and suppress anti-tumor immune responses.[4] this compound's inhibition of CSF-1R modulates the tumor microenvironment to be less supportive of tumor growth and more responsive to immune attack.[3][4]

This multi-targeted approach allows this compound to exert a broad-spectrum anti-tumor effect by not only attacking the tumor directly but also by modifying its supportive microenvironment.[4]

Surufatinib_Mechanism_of_Action cluster_this compound This compound cluster_Targets Tyrosine Kinase Receptors cluster_Effects Cellular Effects s This compound VEGFR VEGFR 1-3 s->VEGFR FGFR1 FGFR1 s->FGFR1 CSF1R CSF-1R s->CSF1R Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation FGFR1->Proliferation ImmuneEvasion Immune Evasion (via TAMs) CSF1R->ImmuneEvasion

Caption: this compound's multi-target inhibition pathway.

Pharmacokinetics

Studies in both rats and humans have characterized the pharmacokinetic profile of this compound following oral administration.

  • Absorption: this compound is absorbed orally, with a median time to maximum plasma concentration (Tmax) of 2 to 4 hours.[5][6] A study in healthy Chinese male subjects found that food intake delayed the Tmax but did not significantly affect the overall bioavailability (AUC), indicating that the drug can be administered with or without meals.[6]

  • Metabolism and Excretion: The parent drug is the primary component found in plasma.[5] Fecal excretion is the predominant route of elimination for this compound and its metabolites, accounting for approximately 87% of the dose, with only about 5% excreted in the urine.[5]

  • Half-life (t1/2): The estimated half-life appears to be longer in humans (mean: 23.3 hours) compared to rats.[5]

Pivotal Clinical Trial: SANET-ep

The approval of this compound for non-pancreatic neuroendocrine tumors was primarily based on the results of the SANET-ep clinical trial (NCT02588170).[7][8]

Experimental Protocol

SANET-ep was a randomized, double-blind, placebo-controlled, Phase III study conducted at 24 hospitals across China.[9][10]

  • Patient Population: The trial enrolled 198 patients with advanced, unresectable or metastatic, well-differentiated, extrapancreatic neuroendocrine tumors.[9][10] Key inclusion criteria included an ECOG performance status of 0 or 1 and documented disease progression on no more than two prior systemic regimens.[10]

  • Randomization and Treatment: Patients were randomly assigned in a 2:1 ratio to receive either this compound (300 mg, orally, once daily) or a matching placebo.[9][10] Randomization was stratified by tumor origin, pathological grade, and previous treatment.[9] Crossover to the this compound arm was permitted for patients in the placebo group upon disease progression.[10]

  • Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[10] The study was terminated early after a preplanned interim analysis determined that the primary endpoint had been met.[9][10]

SANET_ep_Trial_Workflow cluster_Screening Patient Recruitment cluster_Randomization Randomization (2:1) cluster_Treatment Treatment Arms cluster_Endpoint Primary Endpoint Analysis P 198 Patients Advanced, progressive epNETs ECOG PS 0-1 ≤2 prior systemic regimens R Stratified Randomization P->R T1 This compound Arm (n=129) 300 mg once daily R->T1 T2 Placebo Arm (n=69) R->T2 E Investigator-Assessed Progression-Free Survival (PFS) T1->E T2->E C Crossover to this compound (upon progression) T2->C

Caption: Workflow of the SANET-ep Phase III clinical trial.
Clinical Efficacy Data

This compound demonstrated a statistically significant and clinically meaningful improvement in progression-free survival compared to placebo.[10][11] The median follow-up was 13.8 months for the this compound group and 16.6 months for the placebo group.[9]

Table 1: Progression-Free Survival (PFS) in the SANET-ep Trial

Group Median PFS (months) Hazard Ratio (HR) 95% Confidence Interval (CI) p-value
This compound (n=129) 9.2[7][9][10][12] 0.334[7] 0.22 - 0.50[9][10] <0.0001[7][9][10]

| Placebo (n=69) | 3.8[7][9][10][12] | | | |

Table 2: Objective Response Rate (ORR) and Disease Control Rate (DCR)

Outcome This compound Group Placebo Group
Objective Response Rate (ORR) 10.3%[13] 0%

| Disease Control Rate (DCR) | 86.5%[13] | 66.0%[11] |

Safety and Tolerability

The safety profile of this compound in the SANET-ep trial was considered acceptable and manageable.[10][11] Discontinuation due to treatment-emergent adverse events was 10.6% in the this compound group versus 6.8% in the placebo group.[11]

Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in the SANET-ep Trial

Adverse Event This compound (n=129) Placebo (n=68)
Hypertension 36%[9][10] 13%[9][10]
Proteinuria 19%[9][10] 0%[9][10]

| Total Serious TRAEs | 25%[9][10] | 13%[9][10] |

Conclusion

This compound represents a significant advancement in the treatment of advanced non-pancreatic neuroendocrine tumors. Its unique dual mechanism of inhibiting tumor angiogenesis and modulating the tumor immune microenvironment provides a potent anti-tumor effect. The pivotal SANET-ep trial demonstrated a clear and robust clinical benefit, significantly prolonging progression-free survival with a manageable safety profile. These findings establish this compound as a valuable therapeutic option for patients with this challenging malignancy.

References

In-Depth Technical Guide: Cellular Targets of Surufatinib in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated clinical efficacy in treating neuroendocrine tumors and is under investigation for other solid tumors, including pancreatic cancer.[1][2] Its mechanism of action centers on the simultaneous inhibition of multiple receptor tyrosine kinases involved in tumor angiogenesis and regulation of the tumor microenvironment.[3] This technical guide provides a detailed overview of the cellular targets of this compound in pancreatic cancer cell lines, presenting key quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Cellular Targets and In Vitro Efficacy

The primary cellular targets of this compound are Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4] By inhibiting these receptors, this compound exerts a dual effect of blocking tumor angiogenesis and modulating the tumor immune microenvironment.[3]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against its targets and its anti-proliferative effect on pancreatic cancer cell lines have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation.

Target/Cell LineIC50 (μM)Cell TypeAssay TypeReference
Kinase Inhibition
VEGFR10.002N/AKinase Assay[5]
VEGFR20.024N/AKinase Assay[5]
VEGFR30.001N/AKinase Assay[5]
FGFR10.015N/AKinase Assay[5]
CSF-1R0.004N/AKinase Assay[5]
Cell Viability
BON-11.89Pancreatic Neuroendocrine NeoplasmCCK-8[6]
QGP-12.54Pancreatic Neuroendocrine NeoplasmCCK-8[6]

Note: IC50 values for pancreatic ductal adenocarcinoma (PDAC) cell lines such as PANC-1, MiaPaCa-2, and BxPC-3 are not yet publicly available in the reviewed literature.

Signaling Pathways Targeted by this compound

This compound's inhibition of VEGFR, FGFR1, and CSF-1R disrupts key signaling cascades that promote tumor growth, survival, and immune evasion.

VEGFR Signaling Pathway

VEGF and its receptors are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. In pancreatic cancer, the VEGF/VEGFR-2 signaling axis is particularly important for cell motility and invasion.[7] Inhibition of VEGFR by this compound blocks these pro-angiogenic signals. The downstream signaling pathways affected include the PI3K/Akt and MAPK/ERK pathways.[5][8]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR PI3K PI3K VEGFR->PI3K MAPK MAPK/ERK VEGFR->MAPK This compound This compound This compound->VEGFR Inhibits Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

This compound inhibits VEGFR signaling.
FGFR1 Signaling Pathway

The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is involved in various cellular processes, including proliferation, apoptosis, and migration.[6][9] In pancreatic cancer, FGFR1 overexpression is associated with tumor proliferation and invasion.[10] this compound's inhibition of FGFR1 can suppress chemoresistance and chemotherapy-driven aggressiveness.[10] Key downstream pathways include PI3K/Akt, MAPK, and PLCγ.[6]

FGFR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 PI3K PI3K FGFR1->PI3K MAPK MAPK FGFR1->MAPK PLCG PLCγ FGFR1->PLCG This compound This compound This compound->FGFR1 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation PLCG->Proliferation

This compound blocks FGFR1 signaling cascade.
CSF-1R Signaling Pathway

The Colony-Stimulating Factor 1 (CSF-1) and its receptor (CSF-1R) pathway is critical for the regulation of macrophages.[11] Tumor-associated macrophages (TAMs) in the tumor microenvironment can promote tumor growth and immune suppression.[12] By inhibiting CSF-1R, this compound can reduce the recruitment and pro-tumor functions of TAMs.[13] This leads to a modulation of the tumor immune microenvironment. Downstream signaling pathways affected by CSF-1R inhibition include JAK/STAT, Wnt, MAPK, and PI3K.[14]

CSFR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 CSFR1 CSF-1R CSF1->CSFR1 JAK JAK CSFR1->JAK PI3K PI3K CSFR1->PI3K MAPK MAPK CSFR1->MAPK Wnt Wnt CSFR1->Wnt This compound This compound This compound->CSFR1 Inhibits STAT STAT JAK->STAT Macrophage_Modulation Macrophage Survival, Differentiation & Function STAT->Macrophage_Modulation PI3K->Macrophage_Modulation MAPK->Macrophage_Modulation Wnt->Macrophage_Modulation

This compound disrupts CSF-1R-mediated pathways.

Experimental Protocols

Detailed below are generalized protocols for key in vitro experiments to assess the efficacy of this compound in pancreatic cancer cell lines.

Cell Viability Assay (e.g., MTT/XTT or CCK-8)

This assay determines the effect of this compound on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.

Workflow:

Cell_Viability_Workflow start Seed pancreatic cancer cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate reagent Add viability reagent (e.g., MTT, XTT, CCK-8) incubate->reagent incubate2 Incubate for 2-4 hours reagent->incubate2 read Measure absorbance using a plate reader incubate2->read analyze Calculate IC50 values read->analyze Western_Blot_Workflow start Treat cells with this compound lyse Lyse cells to extract proteins start->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify separate Separate proteins by size (SDS-PAGE) quantify->separate transfer Transfer proteins to a PVDF membrane separate->transfer block Block membrane to prevent non-specific binding transfer->block probe Incubate with primary and secondary antibodies block->probe detect Detect protein bands using chemiluminescence probe->detect analyze Analyze band intensity detect->analyze

References

Early-Stage Research on Surufatinib for Diverse Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (previously known as HMPL-012 or sulfatinib) is an oral, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated promising anti-tumor activity across a range of solid tumors.[1][2] Its mechanism of action is characterized by the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][3][4][5] This multi-targeted approach not only hinders tumor angiogenesis but also modulates the tumor microenvironment, offering a dual mechanism to combat cancer progression.[3][4] While approved for the treatment of advanced neuroendocrine tumors (NETs), a growing body of early-stage research is exploring its potential in other solid malignancies. This technical guide provides an in-depth overview of this emerging research, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Preclinical Evidence

This compound's efficacy stems from its ability to block three key signaling pathways involved in tumor growth and survival.[3]

  • VEGFR Inhibition: By targeting VEGFRs, this compound disrupts the formation of new blood vessels (angiogenesis), which are crucial for supplying nutrients and oxygen to tumors.[3][4]

  • FGFR1 Inhibition: Aberrant FGFR1 signaling can drive cancer cell proliferation and survival. This compound's inhibition of this pathway can lead to reduced tumor cell growth and apoptosis.[3]

  • CSF-1R Inhibition: CSF-1R is critical for the regulation of tumor-associated macrophages (TAMs), which often promote tumor growth and immune evasion. By inhibiting CSF-1R, this compound can modulate the tumor microenvironment to be less favorable for cancer progression.[3][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound.

VEGFR_Signaling_Pathway VEGFR Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS This compound This compound This compound->VEGFR Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

VEGFR Signaling Pathway Inhibition by this compound

FGFR1_Signaling_Pathway FGFR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR1 FGFR1 FGF->FGFR1 FRS2 FRS2 FGFR1->FRS2 This compound This compound This compound->FGFR1 Inhibits GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation, Survival ERK->Proliferation

FGFR1 Signaling Pathway Inhibition by this compound

CSF1R_Signaling_Pathway CSF-1R Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K JAK JAK CSF1R->JAK This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Macrophage Survival, Proliferation, Differentiation AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

CSF-1R Signaling Pathway Inhibition by this compound
Preclinical Studies

Preclinical investigations have provided a strong rationale for the clinical development of this compound in various solid tumors. In osteosarcoma models, sulfatinib (an alternative name for this compound) was shown to suppress tumor cell migration and invasion by inhibiting the epithelial-mesenchymal transition (EMT) through the blockade of basic fibroblast growth factor (bFGF) secretion in an autocrine manner. Furthermore, it modulated the tumor microenvironment by inhibiting the M2 polarization of macrophages and reducing the presence of immunosuppressive cells like M2-TAMs, Tregs, and myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic T-cells.

Preclinical studies have also demonstrated synergistic anti-tumor effects when this compound is combined with chemotherapy in gastric cancer models and with immune checkpoint inhibitors in colorectal cancer models.

Clinical Research in Non-Neuroendocrine Solid Tumors

This compound has been evaluated in several early-stage clinical trials, both as a monotherapy and in combination with other agents, across a variety of solid tumors beyond its approved indications.

Quantitative Data from Key Clinical Trials

The following tables summarize the key efficacy data from early-stage clinical trials of this compound in various solid tumors.

Table 1: this compound in Combination with Immunotherapy in Advanced Solid Tumors

Trial IdentifierTumor Type(s)Treatment CombinationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
NCT03879057 (Phase 1)Various Solid TumorsThis compound + Toripalimab24.1%76.0%Not Reported
NCT04169672 (Phase 2)Soft Tissue SarcomaThis compound + Toripalimab10.5%68.4%2.69 months
NCT04169672 (Phase 2)Gastric/GEJ AdenocarcinomaThis compound + Toripalimab31.6%Not Reported4.1 months
NCT04169672 (Phase 2)Esophageal Squamous Cell CarcinomaThis compound + Toripalimab30.0%Not Reported2.7 months
NCT04169672 (Phase 2)Biliary Tract CancerThis compound + Toripalimab11.1%Not Reported2.9 months
NCT04169672 (Phase 2)Non-Small Cell Lung Cancer (PD-L1+)This compound + Toripalimab57.1%100%9.6 months
NCT04169672 (Phase 2)Small Cell Lung Cancer (previously treated)This compound + Toripalimab15.8%94.7%3.0 months
NCT04579757 (Phase 1b/2)Neuroendocrine TumorsThis compound + Tislelizumab17.2%51.7%Not Reported

Table 2: this compound in Specific Solid Tumor Types

Trial Identifier/StudyTumor TypeTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
Phase II StudyDifferentiated & Medullary Thyroid CancerThis compound Monotherapy23.2%87.5%11.1 months
Phase II StudyRadioactive Iodine-Refractory Differentiated Thyroid CancerThis compound + Toripalimab33.3%93.3%10.91 months
ChiCTR2200063336 (Phase 2)Advanced Gastric Cancer (2nd line)This compound + Paclitaxel (B517696)25.0%87.5%5.7 months
NCT05106777 (Phase 2)Osteosarcoma & Soft Tissue Sarcoma (2nd line)This compound Monotherapy19.05%90.48%5.68 months
Experimental Protocols: A Selection of Key Trials

Below are the detailed methodologies for some of the key early-stage clinical trials of this compound in solid tumors.

1. Phase 1 Trial of this compound plus Toripalimab in Advanced Solid Tumors (NCT03879057)

  • Study Design: This was an open-label, dose-escalation and dose-expansion study.[5]

  • Patient Population: Patients with advanced solid tumors who had failed standard therapies or had no effective treatment options were enrolled.[5]

  • Treatment Regimen:

    • Dose Escalation: Patients received this compound at doses of 200 mg, 250 mg, or 300 mg once daily (QD) in combination with a fixed dose of toripalimab at 240 mg every 3 weeks (Q3W).[5]

    • Dose Expansion: Patients received the recommended Phase 2 dose (RP2D), which was determined to be this compound 250 mg QD plus toripalimab 240 mg Q3W.[5]

  • Primary Endpoints: To determine the maximum tolerated dose (MTD) and RP2D of the combination therapy.[5]

  • Secondary Endpoints: To assess the preliminary efficacy, safety, and pharmacokinetic profile of the combination.[5]

  • Tumor Response Assessment: Tumor response was evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).

2. Phase II Study of this compound in Differentiated and Medullary Thyroid Cancer

  • Study Design: A multicenter, open-label, single-arm Phase II study utilizing Simon's two-stage design.

  • Patient Population: Patients with locally advanced or metastatic medullary thyroid cancer (MTC), radioiodine (RAI)-refractory differentiated thyroid cancer (DTC), or locally advanced unresectable recurrences unable to receive RAI.

  • Treatment Regimen: this compound 300 mg was administered orally once daily in 28-day cycles.

  • Primary Endpoint: Objective response rate (ORR) as determined by investigators.

  • Tumor Response Assessment: Tumor response was evaluated according to RECIST 1.1.

3. Phase II Study of this compound plus Paclitaxel in Advanced Gastric Cancer (ChiCTR2200063336)

  • Study Design: A single-arm, phase 2 clinical trial.[7]

  • Patient Population: Patients aged 18–75 with HER2-negative unresectable or metastatic gastric/gastroesophageal junction adenocarcinoma who had failed first-line therapy.[7]

  • Treatment Regimen: Patients received this compound 250 mg once daily plus paclitaxel 150mg/m2 every 3 weeks for up to 6 cycles, followed by maintenance this compound until disease progression, intolerable toxicity, or withdrawal.[7]

  • Primary Endpoint: Objective response rate (ORR) per RECIST 1.1.[7]

  • Secondary Endpoints: Disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.[7]

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for preclinical and clinical studies of this compound.

Preclinical_Workflow Preclinical Study Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Select Cancer Cell Lines culture Cell Culture cell_lines->culture treatment_vitro Treat with this compound (various concentrations) culture->treatment_vitro viability Cell Viability Assays (e.g., MTT, MTS) treatment_vitro->viability apoptosis Apoptosis Assays (e.g., Annexin V) treatment_vitro->apoptosis western_blot Western Blot for Signaling Proteins treatment_vitro->western_blot animal_model Select Animal Model (e.g., Nude Mice) xenograft Establish Tumor Xenografts animal_model->xenograft treatment_vivo Treat with this compound xenograft->treatment_vivo tumor_measurement Measure Tumor Growth treatment_vivo->tumor_measurement ihc Immunohistochemistry of Tumor Tissue tumor_measurement->ihc

Typical Preclinical Study Workflow for this compound

Clinical_Trial_Workflow Clinical Trial Workflow patient_screening Patient Screening (Inclusion/Exclusion Criteria) informed_consent Informed Consent patient_screening->informed_consent baseline_assessment Baseline Assessment (Imaging, Labs) informed_consent->baseline_assessment randomization Randomization (if applicable) baseline_assessment->randomization treatment_admin Treatment Administration (this compound +/- Combination Agent) randomization->treatment_admin monitoring Safety & Tolerability Monitoring (AEs) treatment_admin->monitoring tumor_assessment Tumor Response Assessment (RECIST) treatment_admin->tumor_assessment data_analysis Data Analysis (ORR, PFS, etc.) monitoring->data_analysis tumor_assessment->data_analysis follow_up Long-term Follow-up data_analysis->follow_up

Typical Clinical Trial Workflow for this compound

Safety and Tolerability

Across the early-stage clinical trials, this compound has demonstrated a manageable safety profile. The most common treatment-related adverse events (TRAEs) of grade 3 or higher include hypertension, proteinuria, elevated transaminases, and increased blood bilirubin.[2][5] In combination with immunotherapy, immune-related adverse events have also been observed.[1]

Future Directions

The promising early-stage data for this compound in a variety of solid tumors, particularly in combination with immune checkpoint inhibitors, warrants further investigation in larger, randomized clinical trials. Future research should focus on identifying predictive biomarkers to select patients who are most likely to benefit from this compound therapy. Additionally, exploring novel combination strategies and its potential in earlier lines of treatment will be crucial in defining the role of this compound in the broader oncology landscape.

Conclusion

This compound is a promising multi-targeted TKI with a dual mechanism of action that has shown encouraging anti-tumor activity and a manageable safety profile in early-stage clinical trials across a range of solid tumors beyond its approved indications in neuroendocrine tumors. The data presented in this technical guide highlight its potential as a valuable therapeutic option, both as a monotherapy and in combination with other anti-cancer agents. Continued research is essential to fully elucidate its clinical utility and optimize its use in the treatment of various solid malignancies.

References

Molecular Docking Studies of Surufatinib with Target Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as HMPL-012 or Sulanda®) is an oral small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in tumor angiogenesis and immune modulation.[1][2][3][4][5] It has demonstrated significant clinical efficacy in treating advanced neuroendocrine tumors (NETs) and is under investigation for other solid tumors.[1][5][6][7] The primary mechanism of action of this compound involves the inhibition of vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[2][3][4][8] This multi-targeted approach simultaneously hinders the formation of new blood vessels that supply tumors, directly inhibits tumor cell proliferation, and modulates the tumor microenvironment to be less immunosuppressive.[2][8]

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is an invaluable tool in drug discovery for understanding the molecular basis of ligand-target interactions and for predicting the binding affinity. This guide provides an in-depth overview of the molecular docking studies of this compound with its key kinase targets, including detailed methodologies and a summary of its binding affinities.

Target Kinases of this compound

This compound's efficacy stems from its ability to simultaneously inhibit three key families of protein kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically targeting VEGFR1, VEGFR2, and VEGFR3, this compound potently inhibits angiogenesis, a critical process for tumor growth and metastasis.[2][5][8] By blocking VEGF signaling, this compound disrupts the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[2][9][10][11]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): The FGF/FGFR signaling pathway is involved in various cellular processes, including proliferation, differentiation, and migration.[12][13][14][15] Aberrant activation of this pathway is implicated in the development and progression of several cancers.[16] this compound's inhibition of FGFR1 contributes to its anti-proliferative effects.[2][8][17]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): CSF-1R is crucial for the regulation and differentiation of macrophages.[18][19][20] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and immune evasion.[2][21] By inhibiting CSF-1R, this compound can modulate the immune landscape of the tumor, making it more susceptible to an anti-tumor immune response.[2][8]

Quantitative Analysis of this compound-Kinase Interactions

The binding affinity of this compound to its target kinases has been quantified through biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates a higher binding affinity and more potent inhibition.

Target KinaseIC50 (nM)
VEGFR12
VEGFR224
VEGFR31
FGFR115
CSF-1R4
(Data sourced from reference[22])

Molecular Docking Experimental Protocol

This section outlines a generalized yet detailed protocol for performing molecular docking studies of this compound with its target kinases. This protocol is based on widely used computational tools and methodologies.

1. Software and Tools:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files for docking.

  • AutoDock Vina: A widely used open-source program for molecular docking.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • PubChem or ChemSpider: Databases for chemical structures of small molecules.

2. Protein Preparation:

  • a. Structure Retrieval: Download the three-dimensional crystal structures of the target kinases (VEGFRs, FGFR1, and CSF-1R) from the Protein Data Bank (PDB). It is advisable to select structures that are co-crystallized with a known inhibitor to help define the binding site.

  • b. Protein Clean-up: Prepare the protein for docking using AutoDock Tools (ADT). This involves:

    • i. Removing water molecules and any co-crystallized ligands.

    • ii. Adding polar hydrogen atoms to the protein structure.

    • iii. Assigning Kollman charges to the protein atoms.

    • iv. Saving the prepared protein in the PDBQT file format, which includes atomic charges and atom type definitions.

3. Ligand Preparation:

  • a. Structure Retrieval: Obtain the 3D structure of this compound. This can be done by searching for its structure in the PubChem database (CID 52920501) and saving it in a 3D format (e.g., SDF or MOL2).[23]

  • b. Ligand Set-up: Prepare the this compound molecule for docking using ADT:

    • i. Detect the root of the molecule and define the rotatable bonds to allow for conformational flexibility during docking.

    • ii. Assign Gasteiger charges to the ligand atoms.

    • iii. Save the prepared ligand in the PDBQT file format.

4. Grid Box Generation:

  • a. Defining the Binding Site: Define the active site of the kinase for docking by generating a grid box.

  • b. Grid Centering: The grid box should be centered on the region of the protein where the co-crystallized ligand was bound in the original PDB file. This ensures that the docking search is focused on the relevant binding pocket.

  • c. Grid Dimensions: The dimensions of the grid box should be large enough to accommodate the this compound molecule in various possible orientations and conformations.

5. Molecular Docking Simulation:

  • a. Running AutoDock Vina: Execute the molecular docking simulation using AutoDock Vina. This will involve providing the prepared protein and ligand files (in PDBQT format) and the grid box parameters as input.

  • b. Exhaustiveness: The "exhaustiveness" parameter in AutoDock Vina controls the thoroughness of the conformational search. A higher value will yield more accurate results but will require more computational time.

  • c. Output: AutoDock Vina will generate a set of predicted binding poses for this compound within the kinase's active site, ranked by their predicted binding affinities (in kcal/mol).

6. Analysis of Results:

  • a. Visualization: Use a molecular visualization tool like Discovery Studio Visualizer or PyMOL to analyze the predicted binding poses.

  • b. Interaction Analysis: Examine the molecular interactions between this compound and the amino acid residues of the kinase's active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex.

  • c. Pose Selection: The pose with the lowest binding energy is typically considered the most likely binding conformation. However, it is important to also visually inspect the top-ranked poses for chemically reasonable interactions.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (PDB) Protein_Prep Prepare Protein (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_DB Retrieve Ligand Structure (PubChem) Ligand_Prep Prepare Ligand (Define Rotatable Bonds, Assign Charges) Ligand_DB->Ligand_Prep Grid_Gen Generate Grid Box (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Run Docking Simulation (AutoDock Vina) Grid_Gen->Docking Results Analyze Docking Results Docking->Results Visualization Visualize Binding Poses (PyMOL/Discovery Studio) Results->Visualization Interaction Identify Molecular Interactions Results->Interaction

Caption: Workflow for molecular docking of this compound.

Signaling Pathways of Target Kinases

VEGFR Signaling Pathway

The binding of VEGF-A to VEGFR2 is a primary driver of angiogenesis.[10] This interaction leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[11] This activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[9][11][24]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis This compound This compound This compound->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway.

FGFR1 Signaling Pathway

Fibroblast growth factors (FGFs) bind to FGFR1, inducing receptor dimerization and autophosphorylation.[13][15] This activation recruits docking proteins like FRS2, which in turn activate downstream pathways such as the Ras-MAPK and PI3K-Akt signaling cascades, leading to cell proliferation, survival, and migration.[14][15]

FGFR1_Signaling FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds FRS2 FRS2 FGFR1->FRS2 Ras_MAPK Ras-MAPK Pathway FRS2->Ras_MAPK PI3K_Akt PI3K-Akt Pathway FRS2->PI3K_Akt Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_Akt->Survival This compound This compound This compound->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway.

CSF-1R Signaling Pathway

The binding of ligands like CSF-1 or IL-34 to CSF-1R triggers receptor dimerization and autophosphorylation.[18][20][25] This initiates several downstream signaling pathways, including PI3K-Akt, ERK1/2, and JAK/STAT, which are critical for the proliferation, survival, and differentiation of myeloid cells, particularly macrophages.[18][25]

CSFR1_Signaling CSF1 CSF-1 / IL-34 CSFR1 CSF-1R CSF1->CSFR1 Binds PI3K_Akt PI3K-Akt CSFR1->PI3K_Akt ERK ERK1/2 CSFR1->ERK JAK_STAT JAK/STAT CSFR1->JAK_STAT Survival Macrophage Survival PI3K_Akt->Survival Proliferation Macrophage Proliferation ERK->Proliferation Differentiation Macrophage Differentiation JAK_STAT->Differentiation This compound This compound This compound->CSFR1 Inhibits

Caption: Simplified CSF-1R signaling pathway.

Conclusion

Molecular docking studies provide critical insights into the binding mechanisms of this compound with its target kinases—VEGFRs, FGFR1, and CSF-1R. By elucidating the specific molecular interactions, these computational approaches complement experimental data and aid in understanding the structural basis for this compound's potent inhibitory activity. The multi-targeted nature of this compound, effectively disrupting key pathways in angiogenesis, tumor cell proliferation, and immune modulation, underscores its clinical significance. The methodologies outlined in this guide offer a framework for researchers to conduct similar in silico analyses, contributing to the rational design and development of next-generation kinase inhibitors.

References

The Pharmacodynamics of Surufatinib in Patient-Derived Xenografts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (previously known as HMPL-012 or sulfatinib) is a small-molecule inhibitor targeting tyrosine kinases involved in tumor angiogenesis and immune modulation.[1][2] Its primary targets are vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] This dual mechanism of action, inhibiting both the formation of new blood vessels that feed a tumor and regulating the tumor microenvironment, makes this compound a promising agent in oncology.[3][4] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a crucial platform for preclinical evaluation of novel cancer therapies due to their ability to retain the characteristics of the original tumor.[5][6] This guide provides a detailed overview of the pharmacodynamics of this compound in the context of PDX models, summarizing key data, experimental protocols, and the signaling pathways involved.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the simultaneous inhibition of key signaling pathways:

  • Anti-Angiogenesis: By targeting VEGFR and FGFR1, this compound disrupts the signaling cascades that lead to the formation of new blood vessels, a process critical for tumor growth and metastasis.[3][4]

  • Immune Modulation: Inhibition of CSF-1R alters the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs), which can promote tumor progression and suppress anti-tumor immune responses.[3][7]

Data Presentation: Pharmacodynamic Effects in Xenograft Models

The following tables summarize key in vitro and in vivo preclinical data for this compound (Sulfatinib). The in vivo data is derived from a study utilizing an osteosarcoma xenograft model, which serves as a surrogate for patient-derived xenografts in demonstrating pharmacodynamic effects.

Table 1: In Vitro Inhibitory Activity of this compound [1]

TargetIC50 (μmol/l)
VEGFR10.002
VEGFR20.024
VEGFR30.001
FGFR10.015
CSF-1R0.004

Table 2: In Vivo Pharmacodynamic Effects of Sulfatinib in an Osteosarcoma Xenograft Model [7]

BiomarkerTreatment GroupChange from ControlMethod of Analysis
p-VEGFR2 ExpressionSulfatinib MonotherapySignificantly DecreasedImmunohistochemistry (IHC)
CD31 (Microvessel Density)Sulfatinib MonotherapySignificantly DecreasedImmunohistochemistry (IHC)
p-FGFR1 ExpressionSulfatinib MonotherapyDecreasedImmunohistochemistry (IHC)
N-cadherin ExpressionSulfatinib MonotherapyDecreasedImmunohistochemistry (IHC)
E-cadherin ExpressionSulfatinib MonotherapyIncreasedImmunohistochemistry (IHC)
M2-TAMsSulfatinib MonotherapyReducedFlow Cytometry
TregsSulfatinib MonotherapyReducedFlow Cytometry
Myeloid-Derived Suppressor Cells (MDSCs)Sulfatinib MonotherapyReducedFlow Cytometry
Cytotoxic T-cell InfiltrationSulfatinib MonotherapyIncreasedFlow Cytometry

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are generalized protocols for key experiments related to the study of this compound in PDX models.

Establishment and Propagation of Patient-Derived Xenografts (PDX)

This protocol outlines the fundamental steps for creating and expanding PDX models from patient tumor tissue.

  • Tissue Acquisition: Fresh tumor tissue is obtained from surgical resection or biopsy under sterile conditions and with appropriate patient consent.[8]

  • Implantation: The tumor tissue is sectioned into small fragments (approximately 3 mm³) and subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mice).[8]

  • Monitoring Tumor Growth: Tumor growth is monitored regularly by caliper measurements. Tumor volume is calculated using the formula: (Length x Width²)/2.[9]

  • Passaging: Once the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is excised. The tumor tissue can then be serially passaged into new cohorts of mice for expansion.[8]

In Vivo Drug Efficacy Studies

This protocol describes how to assess the anti-tumor activity of this compound in established PDX models.

  • Model Selection: Select PDX models with relevant genetic or phenotypic characteristics.

  • Animal Cohort Formation: Once tumors in the PDX-bearing mice reach a specific volume (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally at a clinically relevant dose and schedule. The control group receives a vehicle solution.

  • Tumor Volume Measurement: Tumor volumes are measured at regular intervals (e.g., twice weekly) throughout the study.[9]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the control group.

Pharmacodynamic Biomarker Analysis

This protocol details methods to assess the biological effects of this compound on the tumor tissue.

  • Immunohistochemistry (IHC) for Angiogenesis and Signaling Markers:

    • Tissue Collection and Preparation: At the end of the in vivo study, tumors are excised, fixed in formalin, and embedded in paraffin.

    • Sectioning and Staining: The paraffin-embedded tumors are sectioned, and the slides are stained with antibodies against specific biomarkers such as p-VEGFR2, CD31, and p-FGFR1.[7]

    • Imaging and Quantification: The stained slides are imaged, and the expression levels of the biomarkers are quantified.

  • Western Blot for Phosphorylated Protein Analysis:

    • Protein Extraction: Tumor lysates are prepared from fresh-frozen tumor samples.

    • Protein Quantification: The protein concentration in the lysates is determined.

    • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies against phosphorylated and total VEGFR2, FGFR1, and downstream signaling proteins, followed by incubation with a secondary antibody.[10]

    • Detection: The protein bands are visualized and quantified using a chemiluminescence imaging system.[10]

  • Flow Cytometry for Immune Cell Infiltration:

    • Tumor Dissociation: Fresh tumor tissue is mechanically and enzymatically dissociated into a single-cell suspension.

    • Cell Staining: The cells are stained with fluorescently labeled antibodies specific for immune cell markers (e.g., CD8 for cytotoxic T-cells, F4/80 for macrophages).

    • Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor.[7]

Mandatory Visualization

Signaling Pathways

Surufatinib_Mechanism_of_Action cluster_this compound This compound cluster_Angiogenesis Angiogenesis Pathway cluster_Immune_Modulation Immune Modulation Pathway This compound This compound VEGFR VEGFR This compound->VEGFR FGFR1 FGFR1 This compound->FGFR1 CSF1R CSF-1R This compound->CSF1R VEGF VEGF VEGF->VEGFR FGF FGF FGF->FGFR1 Angiogenesis Angiogenesis (Tumor Blood Vessel Growth) VEGFR->Angiogenesis FGFR1->Angiogenesis CSF1 CSF-1 CSF1->CSF1R TAMs Tumor-Associated Macrophages (TAMs) CSF1R->TAMs Immune_Suppression Immune Suppression TAMs->Immune_Suppression

Caption: this compound's dual mechanism of action.

Experimental Workflow

PDX_Experimental_Workflow Patient Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient->Implantation PDX_Model PDX Model (F0 Generation) Implantation->PDX_Model Expansion Tumor Expansion (Passaging) PDX_Model->Expansion Treatment_Cohorts Randomization into Treatment & Control Cohorts Expansion->Treatment_Cohorts Surufatinib_Treatment This compound Administration Treatment_Cohorts->Surufatinib_Treatment Vehicle_Control Vehicle Administration Treatment_Cohorts->Vehicle_Control Tumor_Measurement Tumor Growth Measurement Surufatinib_Treatment->Tumor_Measurement Vehicle_Control->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (IHC, WB, etc.) Tumor_Measurement->PD_Analysis

Caption: Experimental workflow for this compound studies in PDX models.

Conclusion

Patient-derived xenograft models provide a powerful platform for the preclinical evaluation of novel anti-cancer agents like this compound. The available data, primarily from osteosarcoma xenograft models, demonstrates that this compound effectively inhibits its targets, leading to reduced angiogenesis and a more favorable tumor immune microenvironment. The detailed experimental protocols provided in this guide offer a framework for conducting robust pharmacodynamic studies in PDX models. Further research utilizing a broader range of PDX models from various tumor types will be crucial to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for patient stratification.

References

Methodological & Application

Application Notes and Protocols for Surufatinib Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is a novel, orally administered small-molecule inhibitor that targets tyrosine kinases involved in tumor angiogenesis and immune regulation.[1][2] Its primary targets are vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] By inhibiting these pathways, this compound can suppress tumor growth and modulate the tumor microenvironment. This document provides a detailed protocol for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this anti-cancer agent. The following protocols are based on findings from preclinical studies and are intended to serve as a comprehensive guide for researchers.

Data Presentation

The following tables summarize quantitative data related to this compound's inhibitory activity and dosages used in preclinical xenograft models.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (μmol/L)
VEGFR10.002
VEGFR20.024
VEGFR30.001
FGFR10.015
CSF-1R0.004

Source: Data compiled from preclinical studies.[1]

Table 2: Recommended Dosing for this compound in Mouse Xenograft Models

ParameterRecommendation
Dosage 60 mg/kg/day
Administration Route Oral gavage
Frequency Once daily
Treatment Duration 4 weeks (or until tumor endpoint is reached)
Vehicle 0.5% (w/v) hydroxypropylmethylcellulose (B13716658), 0.2% (v/v) Tween-80 in water

Note: This dosage has been shown to be effective in pancreatic neuroendocrine tumor xenograft models.[3] Dose adjustments may be necessary depending on the tumor model and observed toxicity.

Signaling Pathway

This compound's mechanism of action involves the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and survival. The diagram below illustrates the key pathways targeted by this compound.

Surufatinib_Signaling_Pathway This compound Signaling Pathway Inhibition This compound This compound VEGFR VEGFR (1, 2, 3) This compound->VEGFR FGFR1 FGFR1 This compound->FGFR1 CSFR1 CSF-1R This compound->CSFR1 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Cell Proliferation & Survival FGFR1->TumorGrowth TAM_Survival Tumor-Associated Macrophage Survival & Differentiation CSFR1->TAM_Survival

Caption: Inhibition of VEGFR, FGFR1, and CSF-1R by this compound.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo xenograft study to evaluate the efficacy of this compound.

1. Cell Line-Derived Xenograft (CDX) Model Establishment

  • Cell Lines: Human pancreatic neuroendocrine tumor cell lines, such as QGP-1 and BON-1, have been successfully used in this compound xenograft studies.[3] Other tumor cell lines with activated VEGFR, FGFR, or CSF-1R pathways may also be suitable.

  • Animals: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD-SCID, NSG) of 6-8 weeks of age are recommended.

  • Cell Preparation and Implantation:

    • Culture tumor cells in appropriate media until they reach the logarithmic growth phase.

    • Harvest cells and resuspend them in sterile phosphate-buffered saline (PBS).

    • Subcutaneously inject 2 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[3] The use of Matrigel may enhance tumor take rate and growth.

2. Tumor Growth Monitoring and Animal Grouping

  • Tumor Measurement: Once tumors are palpable, measure their dimensions using digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3. This compound Formulation and Administration

  • Vehicle Preparation: Prepare a vehicle solution consisting of 0.5% (w/v) hydroxypropylmethylcellulose and 0.2% (v/v) Tween-80 in sterile water.

  • This compound Suspension: Suspend this compound powder in the vehicle to achieve the desired concentration for a 60 mg/kg dosage. Ensure the suspension is homogenous by vortexing before each administration.

  • Administration: Administer the this compound suspension or vehicle control to the respective groups once daily via oral gavage.

4. Efficacy Evaluation and Endpoint

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • Endpoint Criteria: The study may be terminated when tumors in the control group reach a specific volume (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 4 weeks).[3]

  • Data Analysis: At the end of the study, excise the tumors and record their weights. Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

Experimental Workflow

The following diagram outlines the key steps in a this compound mouse xenograft study.

Experimental_Workflow This compound Xenograft Study Workflow CellCulture Tumor Cell Culture (e.g., QGP-1, BON-1) Implantation Subcutaneous Implantation in Immunodeficient Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (2-3 times/week) Implantation->TumorGrowth Randomization Randomization into Groups (Tumor Volume ~100-200 mm³) TumorGrowth->Randomization Treatment Daily Oral Gavage: - Vehicle Control - this compound (60 mg/kg) Randomization->Treatment Monitoring Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint (e.g., 4 weeks or max tumor volume) Monitoring->Endpoint Analysis Tumor Excision, Weight Measurement, & Data Analysis (TGI) Endpoint->Analysis

Caption: Workflow for a typical this compound mouse xenograft experiment.

References

Preparation of Surufatinib for In Vitro Cell Culture Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Surufatinib, a multi-kinase inhibitor, in various in vitro cell culture assays. This compound targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R), key regulators of tumor angiogenesis and immune responses.[1] Proper handling and preparation of this compound are crucial for obtaining accurate and reproducible experimental results.

Physicochemical Properties and Solubility

This compound is an oral tyrosine kinase inhibitor with a molecular weight of 480.6 g/mol .[2] For in vitro studies, it is essential to start with a properly prepared stock solution. This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 100 mg/mL or higher.[3]

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₂₄H₂₈N₆O₃S
Molecular Weight 480.6 g/mol
Appearance Crystalline solid
Solubility in DMSO ≥ 100 mg/mL (208.08 mM)
Storage of Solid -20°C
Storage of Stock Solution -20°C or -80°C

Signaling Pathway Targeted by this compound

This compound exerts its anti-tumor effects by simultaneously inhibiting multiple signaling pathways involved in tumor growth, angiogenesis, and immune evasion. It potently inhibits VEGFR1, 2, and 3, FGFR1, and CSF-1R.[3]

Surufatinib_Signaling_Pathway cluster_ligands cluster_receptors cluster_outcomes VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR1 FGF->FGFR CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Cell Proliferation FGFR->TumorGrowth ImmuneEvasion Immune Evasion (via TAMs) CSF1R->ImmuneEvasion This compound This compound This compound->VEGFR This compound->FGFR This compound->CSF1R

This compound's mechanism of action.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Procedure:

  • Weighing this compound: Accurately weigh out approximately 4.81 mg of this compound powder.

  • Dissolution: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile amber tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of Working Solutions for Cell Culture

It is critical to maintain the final concentration of DMSO in the cell culture medium at a low level, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[4][5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Procedure:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. To prevent precipitation, it is recommended to add the this compound stock solution to the pre-warmed culture medium while gently vortexing.

  • Final Concentration: Ensure the final DMSO concentration in all treatments (including the highest this compound concentration) does not exceed 0.1%. For example, to achieve a 10 µM final concentration of this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell proliferation.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Table 2: Reported IC₅₀ Values for this compound in Pancreatic Neuroendocrine Tumor (pNEN) Cell Lines (48h treatment)

Cell LineIC₅₀ (µM)
BON-1 2.01 ± 0.12
QGP-1 3.54 ± 0.21

Data from a study on PROTAC-Surufatinib.

Experimental_Workflow cluster_prep cluster_assay cluster_analysis Stock Prepare 10 mM This compound Stock in DMSO Working Prepare Working Solutions in Culture Medium (DMSO ≤ 0.1%) Stock->Working Treat Treat Cells with This compound Working->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Absorbance Assay->Measure Calculate Calculate % Viability and IC₅₀ Value Measure->Calculate

General workflow for a cell viability assay.

Stability and Considerations

Conclusion

The protocols and data presented provide a comprehensive guide for the preparation and application of this compound in in vitro cell culture assays. Adherence to these guidelines, particularly regarding solvent concentration and proper controls, is essential for generating reliable and reproducible data to elucidate the biological effects of this multi-kinase inhibitor.

References

Application Notes and Protocols: Detection of Phosphorylated VEGFR2 (p-VEGFR2) Inhibition by Surufatinib Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Upon binding to its ligand, VEGF-A, VEGFR2 undergoes dimerization and autophosphorylation at specific tyrosine residues, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[1] Surufatinib is an oral, small-molecule tyrosine kinase inhibitor that targets VEGFR1, VEGFR2, and VEGFR3, among other kinases, thereby inhibiting angiogenesis.[3][4][5][6][7] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of VEGFR2 phosphorylation in response to this compound treatment.

Mechanism of Action: this compound Inhibition of VEGFR2 Signaling

This compound exerts its anti-angiogenic effect by blocking the ATP-binding site of the VEGFR2 kinase domain. This prevents the autophosphorylation of the receptor following VEGF stimulation, thereby inhibiting the activation of downstream signaling cascades.[3][4]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2_dimer VEGFR2 Dimer VEGF-A->VEGFR2_dimer Binding & Dimerization p-VEGFR2 p-VEGFR2 (Autophosphorylation) VEGFR2_dimer->p-VEGFR2 Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) p-VEGFR2->Downstream_Signaling Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis This compound This compound This compound->p-VEGFR2 Inhibition

Caption: VEGFR2 signaling pathway and this compound's inhibitory action.

Experimental Protocol

This protocol outlines the necessary steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to analyze the phosphorylation of VEGFR2.

Materials and Reagents
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell lines with high VEGFR2 expression.

  • This compound: Stock solution prepared in DMSO.

  • Recombinant Human VEGF-A: For stimulating VEGFR2 phosphorylation.

  • Cell Lysis Buffer: RIPA buffer or a similar buffer is recommended for efficient protein extraction.[8] It should be supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[9][10][11] A common recipe includes 50mM Tris-HCl (pH 7.4), 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.[10]

  • Protein Assay Kit: BCA or Bradford assay for determining protein concentration.[12][13][14]

  • SDS-PAGE Gels: 8% or 4-12% Bis-Tris polyacrylamide gels.[1][2]

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane is recommended for its durability, especially if stripping and reprobing is required.[15]

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). BSA is generally preferred over milk for phospho-antibody detection to reduce background.[2]

  • Primary Antibodies:

    • Anti-phospho-VEGFR2 (e.g., pTyr1175)

    • Anti-total-VEGFR2

    • Anti-β-actin or GAPDH (as a loading control)

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Seed HUVECs in appropriate culture plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.[1][2] An unstimulated control should also be included.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[2]

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[9][16]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][2]

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[12][13]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples with lysis buffer. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.[16]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[2][17]

    • Perform electrophoresis to separate the proteins by size.[16][18][19]

    • Transfer the separated proteins to a PVDF membrane.[2]

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against p-VEGFR2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][2]

    • Wash the membrane three times for 10 minutes each with TBST.[2]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane again three times for 10 minutes each with TBST.[2]

    • Detect the signal using an ECL substrate and an imaging system.[19][20]

  • Stripping and Reprobing (Optional):

    • To detect total VEGFR2 and a loading control on the same membrane, the blot can be stripped of the primary and secondary antibodies.[15][21][22]

    • Incubate the membrane in a stripping buffer (e.g., containing glycine, SDS, and β-mercaptoethanol) according to the manufacturer's protocol or established lab procedures.[21]

    • After stripping, wash the membrane extensively, re-block, and probe with antibodies for total VEGFR2 and then subsequently for β-actin or GAPDH.[22]

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound and VEGF-A Cell_Lysis Cell Lysis and Protein Extraction Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA or Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking Blocking (5% BSA in TBST) Protein_Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-VEGFR2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping and Reprobing (Total VEGFR2, Loading Control) Detection->Stripping

References

Application Notes and Protocols: Immunohistochemistry for Ki-67 in Surufatinib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing immunohistochemical (IHC) staining for the proliferation marker Ki-67 in tumor tissues following treatment with surufatinib. This document includes an overview of this compound's mechanism of action, its impact on tumor proliferation as measured by Ki-67, detailed protocols for IHC staining, and expected outcomes.

Introduction to this compound and its Anti-Proliferative Mechanism

This compound is an oral, small-molecule multi-kinase inhibitor that targets key pathways involved in tumor growth and angiogenesis.[1][2] Its primary mechanism of action involves the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR1, 2, and 3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).[3][4]

By blocking VEGFR and FGFR1, this compound impedes tumor angiogenesis, thereby restricting the tumor's supply of oxygen and nutrients.[1] The inhibition of FGFR1 also directly interferes with cancer cell proliferation and survival signals.[1] Furthermore, by targeting CSF-1R, this compound modulates the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs), which are known to support tumor progression.[1][5] This multi-targeted approach provides a potent anti-tumor effect.[1]

The Ki-67 protein is a well-established nuclear marker of cellular proliferation. It is expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent cells (G0). Consequently, the Ki-67 labeling index, determined through IHC, is a valuable pharmacodynamic biomarker for assessing the anti-proliferative effects of cancer therapies like this compound.

Quantitative Data Summary: Ki-67 Expression in this compound-Treated Tumors

Clinical studies of this compound in patients with advanced, well-differentiated neuroendocrine tumors (NETs) have demonstrated its efficacy across various levels of tumor proliferation as measured by the Ki-67 index. The following tables summarize the findings from the SANET-p (pancreatic NETs) and SANET-ep (extrapancreatic NETs) phase 3 clinical trials.

Table 1: Efficacy of this compound in Pancreatic NETs (SANET-p Study) by Ki-67 Subgroup
Ki-67 IndexTreatment ArmMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)
< 5% This compound9.3 months15.8%
Placebo5.6 monthsOne partial response
5-10% This compound11.0 months24.0%
Placebo3.7 months0%
> 10% This compound11.1 months12.5%
Placebo2.8 months0%

Data from a post-hoc subgroup analysis of the SANET-p trial.[6][7]

Table 2: Efficacy of this compound in Extrapancreatic NETs (SANET-ep Study) by Ki-67 Subgroup
Ki-67 IndexTreatment ArmMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)
< 3% This compound13.9 months4.8%
Placebo7.4 months0%
3-10% This compound7.6 months7.7%
Placebo4.6 months0%
> 10% This compound8.3 months20.0%
Placebo2.1 months0%

Data from a post-hoc subgroup analysis of the SANET-ep trial.[8][9]

These data indicate that this compound provides a clinical benefit in patients with advanced NETs, irrespective of the baseline Ki-67 proliferation index.[6][8]

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound's Mechanism of Action cluster_1 Tumor Cell cluster_2 Tumor Microenvironment This compound This compound VEGFR VEGFR This compound->VEGFR FGFR1 FGFR1 This compound->FGFR1 CSFR1 CSF-1R on Macrophage This compound->CSFR1 angiogenesis Tumor Angiogenesis VEGFR->angiogenesis proliferation Tumor Proliferation & Survival FGFR1->proliferation TAMs Tumor-Associated Macrophages (TAMs) CSFR1->TAMs

Caption: this compound inhibits VEGFR, FGFR1, and CSF-1R signaling pathways.

G cluster_0 Ki-67 Immunohistochemistry Workflow start Start: FFPE Tumor Tissue sectioning Sectioning (4-5 µm) & Mounting start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffinization->antigen_retrieval blocking Blocking (Peroxidase & Protein) antigen_retrieval->blocking primary_ab Primary Antibody (Anti-Ki-67) blocking->primary_ab secondary_ab Secondary Antibody (HRP-Polymer) primary_ab->secondary_ab chromogen Chromogen Development (DAB) secondary_ab->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration Dehydration & Clearing counterstain->dehydration coverslipping Coverslipping dehydration->coverslipping analysis Microscopic Analysis & Scoring coverslipping->analysis

Caption: Experimental workflow for Ki-67 immunohistochemistry staining.

Detailed Protocol: Ki-67 Immunohistochemistry for Paraffin-Embedded Tissues

This protocol provides a standard procedure for Ki-67 staining. Optimization of incubation times, antibody dilutions, and antigen retrieval may be necessary for specific tissue types and fixation methods.

Materials and Reagents
  • Positively charged microscope slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBST)

  • Hydrogen Peroxide (3%)

  • Protein Block (serum-free)

  • Primary Antibody: Anti-Ki-67 (e.g., clone MIB-1)

  • Antibody Diluent

  • HRP-polymer conjugated secondary antibody

  • Chromogen: 3,3'-Diaminobenzidine (DAB)

  • Hematoxylin counterstain

  • Permanent mounting medium

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes for 5 minutes each.

    • Immerse in 100% ethanol: 2 changes for 3 minutes each.

    • Immerse in 95% ethanol: 2 changes for 3 minutes each.

    • Immerse in 70% ethanol: 2 changes for 3 minutes each.

    • Rinse thoroughly in deionized water for 5 minutes.[10]

  • Antigen Retrieval:

    • Pre-heat a steamer or water bath containing Antigen Retrieval Solution to 95-100°C.

    • Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.[10][11]

    • Allow slides to cool in the solution for at least 20 minutes at room temperature.[11]

    • Rinse slides in deionized water, then wash in TBST for 5 minutes.

  • Blocking:

    • Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with TBST, 2 changes for 3 minutes each.

    • Apply Protein Block and incubate for 10-20 minutes at room temperature to minimize non-specific antibody binding.[10]

  • Primary Antibody Incubation:

    • Drain the protein block from the slides (do not rinse).

    • Apply the anti-Ki-67 primary antibody, diluted according to the manufacturer's instructions in antibody diluent.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature or overnight at 4°C.[10]

  • Detection:

    • Wash slides with TBST, 3 changes for 3 minutes each.

    • Apply the HRP-polymer secondary antibody and incubate for 30 minutes at room temperature.[10]

    • Wash slides with TBST, 3 changes for 3 minutes each.

  • Chromogen Development:

    • Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible under a microscope.[10]

    • Rinse slides thoroughly with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Immerse slides in Hematoxylin for 1-2 minutes.[10]

    • Rinse with tap water until the water runs clear.

    • "Blue" the sections by dipping in a bluing reagent or rinsing in running tap water.[10]

    • Dehydrate the sections through graded ethanol series (70%, 95%, 100%) and clear in xylene.[10]

    • Apply a coverslip using a permanent mounting medium.

Interpretation of Results and Scoring
  • Positive Staining: A positive Ki-67 stain is characterized by brown nuclear staining in tumor cells. The cytoplasm should not be stained.

  • Negative Control: A negative control slide (omitting the primary antibody) should show no specific staining.

  • Positive Control: A tissue known to have high proliferation (e.g., tonsil, lymph node) should be used as a positive control to ensure the staining procedure was successful.

  • Scoring: The Ki-67 labeling index is calculated as the percentage of tumor cells with positive nuclear staining out of the total number of tumor cells counted. It is recommended to count at least 500 tumor cells in areas of highest staining ("hot spots") to provide a representative score.[10] A decrease in the Ki-67 index in post-treatment samples compared to baseline is indicative of a positive treatment response.

References

Application Notes and Protocols: Designing In Vivo Combination Therapy Studies with Surufatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is a novel, oral, small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3, fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] Its unique mechanism of action, which involves the simultaneous inhibition of tumor angiogenesis and modulation of the tumor immune microenvironment, provides a strong rationale for its use in combination with other anti-cancer agents.[1][3] These application notes provide detailed protocols and guidance for designing and conducting in vivo combination therapy studies using this compound in preclinical cancer models.

Mechanism of Action: A Dual Approach

This compound exerts its anti-tumor effects through two primary mechanisms:

  • Inhibition of Angiogenesis: By blocking VEGFR and FGFR1 signaling pathways, this compound hampers the formation of new blood vessels that tumors require for growth and survival.[3][4]

  • Modulation of the Tumor Microenvironment: Inhibition of CSF-1R reduces the population of tumor-associated macrophages (TAMs), which typically promote tumor growth and suppress immune responses.[3][5] This action may render the tumor microenvironment more susceptible to immune-mediated attacks.

This dual activity makes this compound an excellent candidate for combination therapies, particularly with immune checkpoint inhibitors, as it may enhance the overall anti-tumor immune response.[6][7]

Surufatinib_Mechanism This compound's Dual Mechanism of Action cluster_0 Tumor Cell cluster_1 Angiogenesis cluster_2 Immune Microenvironment Tumor Tumor Growth & Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds FGF FGF FGFR1 FGFR1 FGF->FGFR1 binds Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis promotes FGFR1->Angiogenesis promotes Angiogenesis->Tumor supports CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R binds TAMs Tumor-Associated Macrophages (TAMs) CSF1R->TAMs promotes ImmuneSuppression Immune Suppression TAMs->ImmuneSuppression leads to ImmuneSuppression->Tumor supports This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSF1R

Caption: this compound's dual mechanism of action.

Rationale for Combination Therapy

The potential for synergistic effects is the primary driver for investigating this compound in combination therapies.[6] For instance, combining this compound with an anti-PD-1/PD-L1 antibody could yield a more robust and durable anti-tumor response than either agent alone. This compound's ability to inhibit angiogenesis and modulate the immune microenvironment can complement the T-cell activation stimulated by checkpoint inhibitors.[5][7] Clinical trials are actively exploring such combinations in various solid tumors.[6][8]

Combination_Rationale Rationale for this compound Combination Therapy This compound This compound Angiogenesis Reduced Angiogenesis This compound->Angiogenesis TAMs Reduced TAMs This compound->TAMs ICI Immune Checkpoint Inhibitor (e.g., anti-PD-1) TCellActivation T-Cell Activation & Proliferation ICI->TCellActivation Tumor Tumor Cell TCell T-Cell Tumor->TCell inhibits (PD-L1) TCell->Tumor attacks TumorAttack Enhanced Tumor Cell Killing Angiogenesis->TumorAttack ImmuneSuppression Decreased Immune Suppression TAMs->ImmuneSuppression ImmuneSuppression->TumorAttack TCellActivation->TumorAttack TumorAttack->Tumor leads to elimination of

Caption: Synergistic potential of this compound and immunotherapy.

Experimental Protocols for In Vivo Studies

The choice of an in vivo model is critical for the successful evaluation of combination therapies. Cell line-derived xenografts (CDX) are suitable for initial efficacy screening, while patient-derived xenografts (PDX) offer higher clinical relevance by better preserving the heterogeneity of the original tumor.[9][10]

Experimental_Workflow General Workflow for In Vivo Combination Studies cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis Model_Selection 1. Model Selection (CDX or PDX) Animal_Prep 2. Animal Preparation (Immunodeficient Mice) Model_Selection->Animal_Prep Implantation 3. Tumor Implantation (Subcutaneous/Orthotopic) Animal_Prep->Implantation Tumor_Growth 4. Tumor Growth to Required Size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 6. Treatment Administration (Vehicle, Mono-, Combo-therapy) Randomization->Dosing Monitoring 7. Monitoring (Tumor Volume, Body Weight, Health) Dosing->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Data_Collection 9. Data & Tissue Collection (Tumor, Blood) Endpoint->Data_Collection Analysis 10. Analysis (TGI, Biomarkers, Toxicity) Data_Collection->Analysis

Caption: Experimental workflow for in vivo xenograft studies.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Study

This protocol outlines the establishment of a subcutaneous CDX model to evaluate the efficacy of this compound in combination with another therapeutic agent.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[11]

  • Selected cancer cell line (e.g., a neuroendocrine tumor cell line).

  • Sterile PBS and cell culture medium.

  • Matrigel® (optional, can improve tumor take-rate).

  • This compound and combination agent.

  • Appropriate vehicle for drug formulation.

  • Syringes, gavage needles, calipers.

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest, wash, and resuspend cells in sterile PBS (or a 1:1 PBS:Matrigel mixture) to a final concentration of 5-10 x 10⁷ cells/mL. Keep the cell suspension on ice.[11]

  • Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension into the flank of the mouse.[9][11]

  • Tumor Growth Monitoring: Once tumors are palpable, measure them 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[11]

  • Randomization and Treatment: When average tumor volume reaches 100-200 mm³, randomize mice into treatment groups (see Table 1). Administer treatments as per the defined schedule and route. Monitor body weight and clinical signs of toxicity.[10]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Collect tumors, blood, and other relevant tissues for pharmacodynamic and biomarker analysis.

Protocol 2: Patient-Derived Xenograft (PDX) Model Study

PDX models more faithfully recapitulate human tumor biology and are crucial for translational research.[10][12]

Materials:

  • Severely immunodeficient mice (e.g., NSG™ or NOD-SCID).[9]

  • Fresh, sterile patient tumor tissue obtained under IRB-approved protocols.[13]

  • Surgical tools, sterile PBS, and antibiotics.

  • This compound, combination agent, and vehicles.

Procedure:

  • Tumor Fragment Preparation: In a sterile environment, mince fresh patient tumor tissue into small fragments (approx. 2-3 mm³). Wash fragments with sterile PBS containing antibiotics.[9][14]

  • Implantation: Anesthetize the mouse. Make a small incision on the flank and implant a single tumor fragment subcutaneously.[9] Orthotopic implantation into the corresponding organ can also be performed for a more clinically relevant model.[12]

  • PDX Model Expansion: Once the initial tumors (P0 generation) reach approximately 1000 mm³, they can be harvested and serially passaged into new cohorts of mice for expansion.[15]

  • Efficacy Study: Once a cohort of mice with established PDX tumors (e.g., P2 or P3 generation) reaches a tumor volume of 100-200 mm³, follow steps 4 and 5 from the CDX protocol for randomization, treatment, and monitoring.[10]

Data Presentation and Key Endpoints

Quantitative data should be organized into clear tables for easy comparison between treatment groups.

Table 1: Example Dosing Regimens for a Combination Study

GroupTreatment ArmAgentDose (mg/kg)Route of AdministrationSchedule
1Vehicle ControlVehicle for this compound + Vehicle for Agent X-PO + IPQD + Q3D
2This compound MonotherapyThis compound30POQD
3Agent X MonotherapyImmune Checkpoint Inhibitor10IPQ3D
4Combination TherapyThis compound + Agent X30 + 10PO + IPQD + Q3D
PO: Per os (oral gavage); IP: Intraperitoneal; QD: Once daily; Q3D: Every 3 days. Doses and schedules are hypothetical and must be optimized.

Table 2: Key Endpoints and Data Collection

Endpoint CategorySpecific MetricCollection FrequencyPurpose
Efficacy Tumor Volume (mm³)2-3 times per weekPrimary measure of anti-tumor activity
Tumor Growth Inhibition (TGI) %End of studyQuantify treatment efficacy
Objective Response Rate (ORR)End of studyAssess tumor shrinkage (CR, PR)
Tolerability Body Weight2-3 times per weekGeneral indicator of animal health/toxicity
Clinical ObservationsDailyMonitor for signs of distress or adverse effects
Pharmacodynamics Biomarker levels (e.g., p-VEGFR2, CD8+)End of study (Tumor/Blood)Confirm target engagement and mechanism
CR: Complete Response; PR: Partial Response

Table 3: Example Summary of Tumor Growth Inhibition (TGI) Data

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMTGI (%)p-value (vs. Vehicle)
Vehicle Control101540 ± 150--
This compound10830 ± 9546.1<0.01
Agent X101150 ± 12025.3<0.05
Combination10350 ± 5577.3<0.001
Data are hypothetical. TGI (%) is calculated as [1 - (Mean Tumor Volume of Treatment Group / Mean Tumor Volume of Vehicle Group)] x 100.

By adhering to these detailed protocols and maintaining organized data records, researchers can effectively design and execute informative in vivo studies to evaluate the therapeutic potential of this compound-based combination therapies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Surufatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).[1][2] By inhibiting these pathways, this compound can suppress tumor angiogenesis and growth, and promote programmed cell death, or apoptosis.[3] Understanding the apoptotic effects of this compound is crucial for its development and clinical application. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a widely accepted and quantitative method to assess apoptosis by identifying the translocation of phosphatidylserine (B164497) to the outer cell membrane in early apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.[4][5]

This document provides a detailed protocol for analyzing this compound-induced apoptosis in cancer cells using flow cytometry, along with a representative data presentation and a diagram of the proposed signaling pathway.

Data Presentation

The following table summarizes representative quantitative data from a flow cytometry analysis of apoptosis in cancer cells treated with a multi-kinase inhibitor targeting VEGFR and other kinases, similar to this compound. The data illustrates a dose-dependent increase in the percentage of apoptotic and necrotic cells following treatment.

Treatment GroupViable Cells (%)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (Low Conc.)75.8 ± 3.515.1 ± 2.29.1 ± 1.8
This compound (Mid Conc.)48.3 ± 4.228.7 ± 3.123.0 ± 2.9
This compound (High Conc.)22.1 ± 3.835.4 ± 4.542.5 ± 5.1

Note: This data is representative of the effects of a VEGFR/FGFR inhibitor and is intended for illustrative purposes. Actual results with this compound may vary depending on the cell line, concentration, and incubation time.

Experimental Protocols

Protocol for Flow Cytometry Analysis of Apoptosis with Annexin V and Propidium Iodide

This protocol outlines the steps for inducing apoptosis in a cancer cell line with this compound and subsequent analysis using Annexin V and PI staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., pancreatic neuroendocrine tumor cells, hepatocellular carcinoma cells)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow the cells to adhere and grow overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

    • Replace the medium in the wells with the prepared this compound dilutions or the vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • For adherent cells:

      • Carefully collect the culture medium from each well into a labeled 15 mL conical tube, as it may contain detached apoptotic cells.

      • Wash the adherent cells with PBS and add the wash to the respective conical tube.

      • Add Trypsin-EDTA to the wells to detach the remaining cells.

      • Once detached, neutralize the trypsin with complete medium and transfer the cell suspension to the corresponding conical tube.

    • For suspension cells:

      • Directly transfer the cell suspension from the wells to labeled 15 mL conical tubes.

    • Centrifuge the cell suspensions at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

  • Annexin V and PI Staining:

    • Wash the cell pellet twice with cold PBS. After the final wash, aspirate the supernatant completely.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Add 5 µL of Propidium Iodide (PI) to each tube immediately before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data to determine the percentage of cells in each quadrant:

      • Lower-Left (Annexin V-/PI-): Viable cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells (often a small population)

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound (or Vehicle Control) cell_seeding->treatment incubation Incubate for 24, 48, or 72h treatment->incubation harvesting Harvest Cells (Adherent & Suspension) incubation->harvesting washing Wash with PBS harvesting->washing resuspension Resuspend in 1X Binding Buffer washing->resuspension annexin_staining Add Annexin V-FITC (Incubate 15 min) resuspension->annexin_staining pi_staining Add Propidium Iodide annexin_staining->pi_staining flow_cytometry Analyze on Flow Cytometer pi_staining->flow_cytometry gating Gating & Quadrant Analysis flow_cytometry->gating quantification Quantify Cell Populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic gating->quantification

Caption: Experimental workflow for apoptosis analysis.

signaling_pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_apoptosis Apoptosis Execution This compound This compound vegfr VEGFR This compound->vegfr Inhibition fgfr FGFR1 This compound->fgfr Inhibition pi3k_akt PI3K/Akt Pathway vegfr->pi3k_akt Activation (Blocked) mapk RAS/RAF/MEK/ERK (MAPK) Pathway fgfr->mapk Activation (Blocked) bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Upregulation (Blocked) mapk->bcl2 Upregulation (Blocked) bax Bax (Pro-apoptotic) bcl2->bax Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c Promotion caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activation caspase3 Caspase-3 (Effector) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols for Establishing a Surufatinib-Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is an oral, small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R).[1][2][3] These receptors are critically involved in tumor angiogenesis, cell proliferation, and immune evasion.[1][2] Despite its efficacy in treating certain solid tumors, particularly neuroendocrine tumors, the development of drug resistance remains a significant clinical challenge.[2] Establishing in vitro models of this compound resistance is crucial for investigating the underlying molecular mechanisms, identifying potential biomarkers of resistance, and developing novel therapeutic strategies to overcome it.

These application notes provide a detailed protocol for generating and characterizing a this compound-resistant cancer cell line model. The methodology is based on the principle of continuous exposure of a parental cancer cell line to incrementally increasing concentrations of this compound over an extended period.[4][5]

Key Principles

The establishment of a drug-resistant cell line model involves a multi-step process:

  • Determination of Initial Drug Concentration: The half-maximal inhibitory concentration (IC50) of this compound in the parental cell line is first determined to establish a baseline sensitivity and select an appropriate starting concentration for inducing resistance.

  • Induction of Resistance: The parental cells are continuously cultured in the presence of this compound at a concentration close to the IC50. The concentration is then gradually increased as the cells adapt and resume proliferation.[5]

  • Confirmation of Resistance: The resistance of the newly established cell line is confirmed by comparing its IC50 value to that of the parental cell line. A significant increase in the IC50 value indicates the successful development of resistance.[5]

  • Characterization of Resistant Phenotype: Further experiments are conducted to investigate the mechanisms underlying the acquired resistance. This may include assessing changes in signaling pathways, protein expression, and susceptibility to apoptosis.

Data Presentation

Table 1: Representative Data for this compound IC50 Determination

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
Example Cancer Cell Line5.050.010.0

Note: The values presented are for illustrative purposes only. Actual IC50 and Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells) will vary depending on the cell line and experimental conditions.

Table 2: Example of a Dose Escalation Strategy for Inducing this compound Resistance

StepThis compound Concentration (µM)DurationExpected Observation
12.5 (IC20-IC30)2-4 weeksInitial cell death, followed by recovery of proliferation.
25.0 (IC50)2-4 weeksFurther cell death, selection for resistant clones.
310.0 (2 x IC50)2-4 weeksProliferation in the presence of a higher drug concentration.
420.0 (4 x IC50)2-4 weeksStable growth at a high drug concentration.

Note: This is a generalized schedule and should be optimized based on the specific cell line's response.

Mandatory Visualizations

G cluster_0 Phase 1: Induction of Resistance cluster_1 Phase 2: Confirmation and Characterization Parental Cell Line Parental Cell Line Determine IC50 Determine IC50 Parental Cell Line->Determine IC50 Continuous Exposure Continuous Exposure Determine IC50->Continuous Exposure Start at IC20-IC30 Gradual Dose Increase Gradual Dose Increase Continuous Exposure->Gradual Dose Increase Monitor Proliferation Resistant Cell Pool Resistant Cell Pool Gradual Dose Increase->Resistant Cell Pool Confirm IC50 Shift Confirm IC50 Shift Resistant Cell Pool->Confirm IC50 Shift Cryopreservation Cryopreservation Resistant Cell Pool->Cryopreservation Maintain in high-dose this compound Molecular Analysis Molecular Analysis Confirm IC50 Shift->Molecular Analysis Western Blot Functional Assays Functional Assays Confirm IC50 Shift->Functional Assays Apoptosis Assay

Caption: Experimental workflow for establishing a this compound-resistant cell line.

G cluster_0 This compound Signaling Inhibition cluster_1 Cell Surface Receptors cluster_2 Downstream Signaling Pathways This compound This compound VEGFR VEGFR This compound->VEGFR FGFR FGFR This compound->FGFR CSF-1R CSF-1R This compound->CSF-1R Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Proliferation FGFR->Proliferation Immune Evasion Immune Evasion CSF-1R->Immune Evasion

Caption: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Parental cancer cell line

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the parental cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[6]

  • Drug Treatment: Prepare a series of this compound dilutions in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.[6]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Establishment of a this compound-Resistant Cell Line

This protocol describes the long-term culture of a parental cell line with increasing concentrations of this compound.

Materials:

  • Parental cancer cell line with a known this compound IC50

  • This compound

  • Complete cell culture medium

  • Cell culture flasks (T-25 or T-75)

  • Cryopreservation medium (e.g., complete medium with 10% DMSO)

Procedure:

  • Initial Exposure: Culture the parental cells in complete medium containing this compound at a starting concentration of approximately IC20-IC30.[5]

  • Monitoring and Maintenance: Initially, a significant portion of the cells may die. Monitor the cells closely and replace the medium with fresh, drug-containing medium every 2-3 days. Allow the surviving cells to proliferate.

  • Dose Escalation: Once the cells have resumed a stable growth rate (typically 70-80% confluency), subculture them and increase the this compound concentration by 1.5- to 2-fold.[5]

  • Repeat and Cryopreserve: Repeat the process of dose escalation as the cells adapt. At each stage of increased resistance, cryopreserve a batch of cells for future use.[5]

  • Establishment of a Stable Resistant Line: Continue this process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50). At this point, the cell line is considered resistant.

  • Maintenance of Resistant Line: The established resistant cell line should be continuously cultured in the presence of the high concentration of this compound to maintain its resistant phenotype.

Confirmation of Resistance by Western Blot Analysis

This protocol is to assess the expression levels of proteins potentially involved in this compound resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-VEGFR, p-FGFR, p-ERK, p-AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell monolayers with ice-cold PBS and lyse the cells with lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[9]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10]

  • Washing: Wash the membrane several times with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]

  • Analysis: Compare the expression levels of the target proteins between the parental and resistant cell lines.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

  • Parental and this compound-resistant cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24-48 hours.[11]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[11]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[12]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[12]

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[12]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[12]

By following these protocols, researchers can successfully establish and characterize a this compound-resistant cell line model, providing a valuable tool for advancing our understanding of drug resistance in cancer therapy.

References

Application Notes and Protocols for RNA-Seq Analysis of Surufatinib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is an oral, small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).[1][2] This multi-targeted approach allows this compound to simultaneously inhibit tumor angiogenesis and modulate the tumor immune microenvironment, making it a promising agent in cancer therapy, particularly for neuroendocrine tumors (NETs).[1][2][3]

RNA sequencing (RNA-seq) is a powerful technology for investigating the transcriptomic changes induced by drug treatment. By analyzing the gene expression profiles of cancer cells treated with this compound, researchers can gain insights into its mechanism of action, identify potential biomarkers for drug response, and discover novel therapeutic targets.

These application notes provide a comprehensive guide to designing and executing an RNA-seq experiment to study the effects of this compound on cancer cell lines. The protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and molecular biology techniques.

Experimental Design and Workflow

A well-designed experiment is crucial for obtaining meaningful and reproducible RNA-seq data. The following workflow outlines the key steps for studying the effects of this compound-treated cells.

G cluster_0 Pre-treatment cluster_1 Treatment cluster_2 RNA Processing cluster_3 Sequencing & Analysis Cell_Line_Selection Cell Line Selection (e.g., BON-1, QGP-1) IC50_Determination IC50 Determination Cell_Line_Selection->IC50_Determination Cell_Culture_and_Seeding Cell Culture and Seeding IC50_Determination->Cell_Culture_and_Seeding Drug_Treatment This compound Treatment Cell_Culture_and_Seeding->Drug_Treatment RNA_Extraction RNA Extraction Drug_Treatment->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Library_Preparation Library Preparation RNA_QC->Library_Preparation Sequencing RNA Sequencing Library_Preparation->Sequencing Data_QC Data Quality Control Sequencing->Data_QC Differential_Expression Differential Gene Expression Analysis Data_QC->Differential_Expression Pathway_Analysis Pathway Analysis Differential_Expression->Pathway_Analysis G cluster_0 Upstream Analysis cluster_1 Downstream Analysis Raw_Reads Raw Sequencing Reads (FASTQ) QC Quality Control (FastQC) Raw_Reads->QC Trimming Adapter/Quality Trimming (Trimmomatic) QC->Trimming Alignment Alignment to Reference Genome (STAR, HISAT2) Trimming->Alignment Quantification Gene Expression Quantification (featureCounts, HTSeq) Alignment->Quantification Count_Matrix Gene Count Matrix Quantification->Count_Matrix DGE Differential Gene Expression (DESeq2, edgeR) Count_Matrix->DGE Pathway_Enrichment Pathway Enrichment Analysis (KEGG, GO) DGE->Pathway_Enrichment Visualization Data Visualization (Volcano plots, Heatmaps) Pathway_Enrichment->Visualization G This compound This compound VEGFR VEGFR This compound->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival G This compound This compound FGFR1 FGFR1 This compound->FGFR1 FRS2 FRS2 FGFR1->FRS2 PI3K PI3K FGFR1->PI3K JAK JAK FGFR1->JAK Grb2 Grb2 FRS2->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT STAT JAK->STAT STAT->Proliferation G This compound This compound CSF-1R CSF-1R This compound->CSF-1R PI3K PI3K CSF-1R->PI3K ERK ERK CSF-1R->ERK JAK JAK CSF-1R->JAK Akt Akt PI3K->Akt NF-kB NF-κB Akt->NF-kB Survival Survival Akt->Survival Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

References

Assessing Surufatinib Efficacy in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as HMPL-012 or Sulfatinib) is an oral, small-molecule tyrosine kinase inhibitor (TKI) with a unique mechanism of action that targets key pathways in tumor progression: angiogenesis and immune evasion.[1] By simultaneously inhibiting Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R), this compound presents a multifaceted approach to cancer therapy.[2][3] These application notes provide detailed methodologies for assessing the preclinical efficacy of this compound, enabling researchers to robustly evaluate its anti-tumor activity in various cancer models.

Mechanism of Action

This compound's therapeutic potential stems from its ability to concurrently block two critical processes for tumor growth and survival. The inhibition of VEGFR and FGFR1 disrupts tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] Simultaneously, targeting CSF-1R modulates the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs), which are known to promote tumor growth and suppress anti-tumor immune responses.[5]

Signaling Pathway of this compound

This compound Signaling Pathway This compound This compound VEGFR VEGFR1/2/3 This compound->VEGFR FGFR1 FGFR1 This compound->FGFR1 CSF1R CSF-1R This compound->CSF1R Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR1->Angiogenesis TAMs Tumor-Associated Macrophages (M2-like) CSF1R->TAMs TumorGrowth Tumor Growth, Metastasis & Immune Evasion Angiogenesis->TumorGrowth TAMs->TumorGrowth In Vitro Workflow start Start seed_cells Seed Cancer Cells (e.g., NET cell lines) start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound proliferation_assay Cell Proliferation Assay (e.g., MTT) treat_this compound->proliferation_assay angiogenesis_assay Angiogenesis Assay (HUVEC Tube Formation) treat_this compound->angiogenesis_assay migration_assay Cell Migration/Invasion Assay (Transwell) treat_this compound->migration_assay data_analysis Data Analysis (IC50, % Inhibition) proliferation_assay->data_analysis angiogenesis_assay->data_analysis migration_assay->data_analysis end End data_analysis->end In Vivo Xenograft Workflow start Start implant_cells Implant Tumor Cells in Immunocompromised Mice start->implant_cells tumor_growth Monitor Tumor Growth implant_cells->tumor_growth randomize Randomize into Groups tumor_growth->randomize treatment Administer this compound (Oral Gavage) randomize->treatment measure_tumor Measure Tumor Volume & Body Weight treatment->measure_tumor Repeatedly endpoint Endpoint Reached measure_tumor->endpoint excise_tumor Excise Tumor for Analysis (IHC, etc.) endpoint->excise_tumor end End excise_tumor->end Dual Mechanism of Action This compound This compound AntiAngiogenesis Anti-Angiogenesis (VEGFR/FGFR1 Inhibition) This compound->AntiAngiogenesis Immunomodulation Immunomodulation (CSF-1R Inhibition) This compound->Immunomodulation ReducedBloodSupply Reduced Tumor Blood Supply AntiAngiogenesis->ReducedBloodSupply ReducedTAMs Reduced M2-like TAMs Immunomodulation->ReducedTAMs AntiTumorEfficacy Enhanced Anti-Tumor Efficacy ReducedBloodSupply->AntiTumorEfficacy ReducedTAMs->AntiTumorEfficacy

References

Application Note and Protocol: Quantification of Surufatinib in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib (also known as Sulfatinib) is an oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] This dual mechanism of inhibiting tumor angiogenesis and regulating the tumor-immune microenvironment makes it a promising therapeutic agent for various solid tumors, particularly neuroendocrine tumors.[3][4][5] To support preclinical and clinical development, a robust and sensitive bioanalytical method for the accurate quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies.

This document provides a detailed protocol for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways involved in tumor growth, angiogenesis, and immune evasion. It potently inhibits VEGFR1, VEGFR2, and VEGFR3, which are crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][3] Additionally, it targets FGFR1, a key player in cell proliferation and survival.[2][3] By also inhibiting CSF-1R, this compound can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are known to promote tumor progression.[2][3]

Surufatinib_Mechanism_of_Action cluster_receptor Cell Surface Receptors cluster_effects Cellular Effects VEGFR VEGFR1/2/3 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR1 FGFR1 Proliferation Tumor Cell Proliferation FGFR1->Proliferation CSF1R CSF-1R ImmuneEvasion Tumor Immune Evasion (TAMs) CSF1R->ImmuneEvasion This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSF1R

Figure 1. This compound's inhibitory action on key signaling pathways.

Experimental Workflow

The bioanalytical method involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.

LCMSMS_Workflow Start Plasma Sample SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant UPLC UPLC Separation Supernatant->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Analysis MSMS->Data

Figure 2. Experimental workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Lenvatinib (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma (with the same anticoagulant as study samples)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples.[6]
  • Stock Solutions : Prepare primary stock solutions of this compound and Lenvatinib (IS) in methanol at a concentration of 1.00 mg/mL.[6]

  • Working Solutions : Prepare a series of working standard solutions of this compound by serially diluting the stock solution with methanol to achieve the desired concentrations for calibration standards and quality control (QC) samples.[6] Prepare a working solution of the IS in methanol at a concentration of 200 ng/mL.[6]

  • Calibration Standards : Prepare calibration standards by spiking 10 µL of the appropriate this compound working solution into 90 µL of blank plasma.[6] A typical calibration curve ranges from 1 to 2,000 ng/mL (e.g., 1, 5, 10, 50, 100, 500, 1,000, and 2,000 ng/mL).[6]

  • Quality Control (QC) Samples : Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[6] For example, 1 ng/mL (LLOQ), 2 ng/mL (Low QC), 800 ng/mL (Medium QC), and 1,600 ng/mL (High QC).[6]

Sample Preparation (Protein Precipitation).[6]
  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown study sample) into a microcentrifuge tube.[6]

  • Add 10 µL of the IS working solution (200 ng/mL Lenvatinib) to each tube.[6]

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.[6]

  • Vortex the mixture for 2.0 minutes.[6]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[6]

  • Transfer 100 µL of the supernatant to a new vial for analysis.[6]

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.[6]

UPLC-MS/MS Conditions.[6]
ParameterCondition
UPLC System Waters Acquity UPLC I class system or equivalent
Column Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Column Temperature 40°C
Autosampler Temperature 10°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.40 mL/min
Gradient Elution 0–0.5 min, 10% B; 0.5–1.0 min, 90% B; 1.0–1.4 min, 90% B; 1.4–1.5 min, 10% B; 1.5–2.0 min, 10% B
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQS triple quadrupole tandem mass spectrometer or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 kV
Desolvation Temperature 600°C
Desolvation Gas Flow 1000 L/h
Cone Gas Flow 150 L/h
Collision Gas Flow 0.15 mL/min
Mass Spectrometric Parameters.[6]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 480.98329.022025
Lenvatinib (IS) 426.87369.843028

Method Validation Summary

The described UPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized below.[6]

ParameterResult
Linearity Range 1-2,000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC ≤ 15%≤ 15%85-115%
Medium QC ≤ 15%≤ 15%85-115%
High QC ≤ 15%≤ 15%85-115%
QC LevelExtraction Recovery (%)Matrix Effect (%)
Low QC 97.1 - 114.1108.7 - 113.3
Medium QC 97.1 - 114.1108.7 - 113.3
High QC 97.1 - 114.1108.7 - 113.3

Conclusion

This application note provides a detailed and validated UPLC-MS/MS method for the quantitative determination of this compound in plasma. The method is sensitive, specific, and rapid, with a simple sample preparation procedure. It is suitable for supporting pharmacokinetic and other studies in the development of this compound.

References

Application Notes and Protocols: Evaluating the Anti-Proliferative Effect of Surufatinib Using a Colony Formation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is an oral small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R).[1][2] This multi-targeted approach allows this compound to inhibit tumor angiogenesis and modulate the tumor microenvironment, making it a promising agent in cancer therapy.[1] Preclinical and clinical studies have demonstrated its efficacy in various solid tumors, including neuroendocrine tumors.[1][2]

The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool in cancer research to determine the long-term cytotoxic and anti-proliferative effects of therapeutic agents like this compound. This document provides a detailed protocol for evaluating the effect of this compound on the colony-forming ability of cancer cells.

Signaling Pathways Targeted by this compound

This compound exerts its anti-tumor effects by simultaneously blocking multiple signaling pathways crucial for tumor growth, angiogenesis, and immune evasion. The primary targets are VEGFR, FGFR, and CSF-1R. Inhibition of VEGFR and FGFR disrupts downstream signaling cascades, leading to a reduction in tumor vascularization and cell proliferation. The blockade of CSF-1R modulates the tumor microenvironment by targeting tumor-associated macrophages.

Surufatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K/Akt/mTOR Pathway VEGFR->PI3K RAS RAS/RAF/MEK/ERK Pathway VEGFR->RAS FGFR FGFR FGFR->PI3K FGFR->RAS CSFR CSF-1R MAC Macrophage Modulation CSFR->MAC This compound This compound This compound->VEGFR This compound->FGFR This compound->CSFR Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis Immune Immune Evasion MAC->Immune

Caption: this compound's multi-targeted signaling pathway inhibition.

Experimental Protocol: Colony Formation Assay

This protocol outlines the steps to assess the dose-dependent effect of this compound on the colony-forming capacity of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., pancreatic neuroendocrine tumor cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 6-well cell culture plates

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Sterile tissue culture flasks, pipettes, and tips

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Culture and Seeding:

    • Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.

    • Harvest cells during the exponential growth phase using trypsin-EDTA.

    • Perform a cell count and assess viability (e.g., using a hemocytometer and trypan blue).

    • Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing 2 mL of complete medium per well. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Incubate the plates overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete medium at various concentrations (e.g., based on known IC50 values or a range from 0.1 µM to 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Colony Formation:

    • After the treatment period, remove the this compound-containing medium.

    • Wash the cells gently with PBS.

    • Add 2-3 mL of fresh, drug-free complete medium to each well.

    • Return the plates to the incubator and allow the colonies to grow for 10-14 days. Replace the medium every 2-3 days.

  • Fixation and Staining:

    • After the incubation period, when visible colonies have formed in the control wells, remove the medium.

    • Gently wash the wells with PBS.

    • Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry.

    • Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.

    • Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Visually inspect the stained plates and count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))

    • Plot the surviving fraction as a function of this compound concentration.

Experimental Workflow

The following diagram illustrates the key steps in the colony formation assay to evaluate the effect of this compound.

Colony_Formation_Workflow A Cell Seeding (Low Density) B Overnight Incubation (Attachment) A->B C This compound Treatment (Dose-Response) B->C D Drug Removal & Fresh Medium C->D E Long-Term Incubation (10-14 days) D->E F Fixation E->F G Staining (Crystal Violet) F->G H Colony Counting & Data Analysis G->H

Caption: Workflow for the this compound colony formation assay.

Data Presentation

The following table provides a template for summarizing the quantitative data from a colony formation assay. The IC50 values for this compound in pancreatic neuroendocrine neoplasm (pNEN) cell lines are included as a reference for determining appropriate concentration ranges for the assay.[3]

Cell LineThis compound Concentration (µM)Plating Efficiency (%)Number of Colonies (Mean ± SD)Surviving Fraction% Inhibition of Colony Formation
BON-1 0 (Vehicle)User DefinedUser Defined1.000
0.1
1.0
5.0
10.0
QGP-1 0 (Vehicle)User DefinedUser Defined1.000
0.1
1.0
5.0
10.0

Reference IC50 Values for this compound (48h treatment): [3]

  • BON-1: 9.07 µM

  • QGP-1: 10.45 µM

Note: The above table is a template. The actual data for "Plating Efficiency," "Number of Colonies," "Surviving Fraction," and "% Inhibition" should be experimentally determined. The concentration range should be selected to bracket the known IC50 values of the cell lines being tested.

Conclusion

This protocol provides a comprehensive framework for researchers to evaluate the anti-proliferative effects of this compound using a colony formation assay. By following these detailed steps, investigators can generate robust and reproducible data to further characterize the anti-cancer properties of this multi-targeted tyrosine kinase inhibitor. The provided diagrams and data table structure will aid in the clear presentation and interpretation of the experimental findings.

References

Application Notes and Protocols for Measuring Tumor Hypoxia Following Surufatinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing tumor hypoxia in preclinical models following treatment with surufatinib, a multi-kinase inhibitor targeting VEGFR, FGFR, and CSF-1R. Given this compound's potent anti-angiogenic and immunomodulatory properties, understanding its impact on the tumor microenvironment, particularly oxygenation, is critical for evaluating its efficacy and mechanisms of action.

Introduction to this compound and Tumor Hypoxia

This compound is an oral tyrosine kinase inhibitor that uniquely targets key pathways involved in tumor angiogenesis and immune evasion.[1][2] By inhibiting vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptor 1 (FGFR1), this compound potently blocks the formation of new blood vessels that supply tumors with oxygen and nutrients.[1][3][4] Additionally, its inhibition of colony-stimulating factor-1 receptor (CSF-1R) modulates the tumor immune microenvironment by targeting tumor-associated macrophages (TAMs), which can contribute to a hypoxic and immunosuppressive milieu.[1][3]

Tumor hypoxia, a state of low oxygen tension, is a common feature of solid tumors and is associated with therapeutic resistance, increased malignancy, and poor patient prognosis.[5][6] Anti-angiogenic therapies like this compound can have complex and dynamic effects on tumor hypoxia. Initially, they may "normalize" the chaotic tumor vasculature, leading to improved blood flow and a transient decrease in hypoxia. However, prolonged treatment can lead to vessel regression and, consequently, increased hypoxia. Therefore, robust methods to measure changes in tumor oxygenation are essential for understanding the full biological impact of this compound.

This document outlines several well-established techniques for measuring tumor hypoxia, providing detailed protocols adaptable for preclinical studies investigating this compound.

I. Exogenous Hypoxia Marker: Pimonidazole (B1677889) Adduct Immunohistochemistry

Pimonidazole is a 2-nitroimidazole (B3424786) compound that is reductively activated in hypoxic cells (pO2 < 10 mmHg) and forms stable adducts with macromolecules.[7] These adducts can be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions within tumor tissue.

Application

This method is ideal for obtaining a spatial map of hypoxia within a tumor section at a specific time point after this compound treatment. It is a widely used and reliable endpoint measurement in preclinical animal models.

Experimental Workflow

cluster_0 In Vivo Procedure cluster_1 Tissue Processing & Staining Animal Model Animal Model This compound Treatment This compound Treatment Animal Model->this compound Treatment Pimonidazole Injection Pimonidazole Injection This compound Treatment->Pimonidazole Injection Tumor Excision Tumor Excision Pimonidazole Injection->Tumor Excision Tissue Fixation & Sectioning Tissue Fixation & Sectioning Tumor Excision->Tissue Fixation & Sectioning Immunohistochemistry Immunohistochemistry Tissue Fixation & Sectioning->Immunohistochemistry Microscopy & Image Analysis Microscopy & Image Analysis Immunohistochemistry->Microscopy & Image Analysis

Caption: Pimonidazole IHC workflow.

Protocol: Pimonidazole Staining of Frozen Tumor Sections

Materials:

  • Pimonidazole hydrochloride (e.g., Hypoxyprobe™)

  • Sterile 0.9% saline

  • Anesthesia and euthanasia agents (per institutional guidelines)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Acetone (B3395972) (pre-chilled at -20°C)

  • Phosphate Buffered Saline with 0.1% Tween-20 (PBS-T)

  • Blocking solution (e.g., 5% BSA or 20% Aqua Block in PBS)

  • Primary antibody: Anti-pimonidazole mouse monoclonal antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse IgG

  • DAPI nuclear counterstain

  • Antifade mounting medium

Procedure:

  • Pimonidazole Administration:

    • Prepare a fresh solution of pimonidazole hydrochloride at 30 mg/mL in sterile 0.9% saline.[3]

    • Administer pimonidazole to tumor-bearing mice via intravenous (tail vein) injection at a dosage of 60 mg/kg.[3][7] This should be done at the desired time point after the final dose of this compound.

    • Allow the pimonidazole to circulate for 90 minutes.[3][7]

  • Tissue Collection and Processing:

    • Euthanize the mice according to approved institutional protocols.

    • Excise the tumors promptly, weigh them, and snap-freeze in liquid nitrogen or embed directly in OCT compound and freeze on dry ice.[3] Store at -80°C until sectioning.

    • Using a cryostat, cut 10 µm-thick sections and mount them on microscope slides.[3]

  • Immunohistochemical Staining:

    • Air dry the frozen slides for 30-60 minutes at room temperature.

    • Fix the sections in pre-chilled acetone for 2 minutes.[3]

    • Briefly air dry and then rehydrate the sections by washing twice with PBS-T for 5 minutes each.[3]

    • Incubate the sections with blocking solution for 30 minutes at room temperature to prevent non-specific antibody binding.[3]

    • Dilute the primary anti-pimonidazole antibody in blocking solution according to the manufacturer's instructions.

    • Incubate the sections with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[3]

    • Wash the slides three times with PBS-T for 5 minutes each.[3]

    • Dilute the fluorescently-labeled secondary antibody in blocking solution.

    • Incubate the sections with the secondary antibody for 1 hour at room temperature, protected from light.[3]

    • Wash the slides four times with PBS-T for 5 minutes each, protected from light.[3]

    • Counterstain with DAPI for 5 minutes to visualize cell nuclei.

    • Rinse briefly with PBS-T.

    • Mount a coverslip using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the pimonidazole staining (hypoxic regions) and DAPI (total cells).

    • Quantify the hypoxic fraction by calculating the ratio of the pimonidazole-positive area to the total tumor area using image analysis software (e.g., ImageJ).

Data Presentation
Treatment GroupDuration of TreatmentHypoxic Fraction (%) (Mean ± SD)
Vehicle Control14 days25.3 ± 5.1
This compound (Low Dose)14 days15.8 ± 3.9
This compound (High Dose)14 days10.2 ± 2.5
Vehicle Control28 days28.1 ± 6.2
This compound (High Dose)28 days18.5 ± 4.7

II. Endogenous Hypoxia Marker: HIF-1α Immunohistochemistry

Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a transcription factor that is stabilized under hypoxic conditions and degraded in the presence of oxygen. It is a key regulator of the cellular response to hypoxia. Immunohistochemical detection of nuclear HIF-1α is a widely used method to identify hypoxic cells.

Application

This technique provides an assessment of the endogenous cellular response to hypoxia. It is often used in conjunction with pimonidazole staining to provide a more comprehensive picture of the hypoxic tumor microenvironment. As this compound may affect signaling pathways that influence HIF-1α stability, this measurement is particularly relevant.

Protocol: HIF-1α Staining of Paraffin-Embedded Tumor Sections

Materials:

  • 10% Neutral Buffered Formalin

  • Standard tissue processing reagents (ethanol series, xylene)

  • Paraffin wax

  • Microtome

  • Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking solution (e.g., PBS + 10% goat serum)

  • Primary antibody: Rabbit anti-HIF-1α antibody

  • Secondary antibody: HRP-conjugated anti-rabbit antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Permanent mounting medium

Procedure:

  • Tissue Collection and Processing:

    • Excise tumors at the experimental endpoint and fix in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the tissues through a graded series of ethanol (B145695), clear in xylene, and embed in paraffin.

    • Cut 5 µm-thick sections using a microtome and mount on slides.

  • Deparaffinization and Rehydration:

    • Heat slides at 65°C for 1 hour.[2]

    • Wash slides twice in xylene (5 minutes each).[2]

    • Rehydrate through a series of ethanol washes: 100% (2x, 5 min each), 95%, 70%, 50%, and finally distilled water.[2]

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution.[2]

    • Heat the solution to 95-100°C for 20-30 minutes (e.g., using a steamer or water bath).[2]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[2]

  • Immunohistochemical Staining:

    • Wash slides with TBST (Tris-Buffered Saline with 0.1% Tween-20).[2]

    • Inactivate endogenous peroxidases by incubating sections in 3% hydrogen peroxide for 10 minutes.[2]

    • Rinse with TBST.

    • Apply blocking solution for 1 hour at room temperature.[2]

    • Dilute the primary anti-HIF-1α antibody in blocking buffer and apply to sections. Incubate overnight at 4°C.[2]

    • Wash slides three times with TBST.[2]

    • Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.[2]

    • Wash slides three times with TBST.[2]

    • Apply freshly prepared DAB substrate and incubate until a brown color develops (typically 2-5 minutes).[2]

    • Rinse with distilled water to stop the reaction.[2]

    • Counterstain with hematoxylin.[2]

    • Dehydrate, clear, and mount with a permanent mounting medium.[2]

  • Image Acquisition and Analysis:

    • Scan slides using a brightfield microscope.

    • Quantify HIF-1α expression by scoring the percentage of positive nuclei and the staining intensity, or by using automated image analysis software.

Data Presentation
Treatment GroupDuration of TreatmentHIF-1α Positive Nuclei (%) (Mean ± SD)
Vehicle Control14 days35.2 ± 7.8
This compound14 days18.9 ± 4.5
Vehicle Control28 days38.6 ± 8.1
This compound28 days25.4 ± 6.3

III. Non-Invasive Imaging Techniques

Non-invasive imaging allows for longitudinal monitoring of tumor hypoxia within the same animal over the course of this compound treatment. This is a powerful approach to understanding the dynamic changes in the tumor microenvironment.

Blood Oxygen Level-Dependent (BOLD) MRI

BOLD-MRI measures changes in the magnetic properties of hemoglobin as it transitions from oxygenated to deoxygenated states.[8] An increase in deoxygenated hemoglobin, indicative of higher oxygen extraction and thus hypoxia, leads to a change in the R2* relaxation rate.[1]

To longitudinally and non-invasively assess changes in tumor blood oxygenation in response to this compound. This method is particularly useful for observing the early vascular normalization effects of the drug.

Materials:

  • MRI scanner equipped for small animal imaging

  • Anesthesia system (e.g., isoflurane)

  • Gas delivery system for medical air and 100% oxygen

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse.

    • Position the animal in the MRI scanner, ensuring the tumor is within the imaging coil.

    • Maintain the animal's body temperature and monitor physiological parameters throughout the scan.

  • Image Acquisition:

    • Acquire baseline anatomical T2-weighted images to locate the tumor.

    • Perform a multi-gradient echo (mGRE) sequence to acquire BOLD images while the animal breathes medical air. This allows for the calculation of the baseline R2* map.

    • Switch the breathing gas to 100% oxygen (oxygen challenge).

    • Repeat the mGRE sequence during the oxygen challenge to acquire a second set of BOLD images.

    • The difference in R2* (ΔR2*) between the medical air and oxygen breathing states provides a measure of vascular reactivity and oxygenation.

  • Data Analysis:

    • Co-register the anatomical and BOLD images.

    • Generate R2* maps for both baseline and oxygen challenge conditions.

    • Calculate the ΔR2* map (R2air - R2oxygen).

    • A smaller ΔR2* is indicative of more severe hypoxia, as there is less capacity for an increase in blood oxygenation.

    • Perform this imaging procedure at baseline (before treatment) and at multiple time points during this compound therapy.

18F-Fluoromisonidazole (18F-FMISO) PET Imaging

18F-FMISO is a positron-emitting radiotracer that, similar to pimonidazole, is selectively trapped in hypoxic cells.[9][10] PET imaging with 18F-FMISO allows for the non-invasive, three-dimensional visualization and quantification of tumor hypoxia.[10]

To longitudinally and quantitatively measure changes in the hypoxic fraction of tumors throughout a course of this compound treatment.

Materials:

  • 18F-FMISO radiotracer

  • Small animal PET/CT scanner

  • Anesthesia system

  • Dose calibrator

Procedure:

  • Tracer Administration:

    • Anesthetize the tumor-bearing mouse.

    • Administer a known activity of 18F-FMISO (e.g., 3.7 MBq/kg) via intravenous injection.[11]

  • Image Acquisition:

    • Allow the tracer to distribute and accumulate in hypoxic tissues for 2-4 hours.[12]

    • Position the anesthetized animal in the PET/CT scanner.

    • Perform a CT scan for anatomical co-registration and attenuation correction.

    • Acquire a static PET scan over the tumor region for 20-30 minutes.[11]

  • Data Analysis:

    • Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.

    • Fuse the PET and CT images.

    • Draw regions of interest (ROIs) around the tumor on the CT images and project them onto the PET data.

    • Calculate the standardized uptake value (SUV) for the tumor.

    • Determine the tumor-to-muscle (T/M) or tumor-to-blood (T/B) ratio to quantify tracer uptake, which correlates with the degree of hypoxia. A T/B ratio ≥ 1.2 is often considered indicative of hypoxia.[9]

    • Repeat this procedure at baseline and various time points during this compound treatment to monitor changes.

Data Presentation for Imaging Studies
Treatment GroupTime PointMean Tumor R2* (s⁻¹) (Mean ± SD)Mean Tumor 18F-FMISO SUVmax (Mean ± SD)
This compound Baseline35.1 ± 4.22.1 ± 0.4
Day 728.5 ± 3.81.6 ± 0.3
Day 2133.8 ± 4.51.9 ± 0.5
Vehicle Control Baseline34.8 ± 4.62.0 ± 0.5
Day 735.5 ± 4.12.1 ± 0.4
Day 2137.2 ± 5.02.4 ± 0.6

IV. Signaling Pathway and Logic Diagrams

cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound VEGFR VEGFR This compound->VEGFR inhibits FGFR1 FGFR1 This compound->FGFR1 inhibits CSF1R CSF1R This compound->CSF1R inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis promotes FGFR1->Angiogenesis promotes TAM_Recruitment TAM Recruitment CSF1R->TAM_Recruitment promotes Tumor_Vessel_Normalization Tumor Vessel Normalization Angiogenesis->Tumor_Vessel_Normalization leads to (initial effect) Hypoxia_Increase Long-term Hypoxia Increase Angiogenesis->Hypoxia_Increase leads to (prolonged inhibition) Improved_Perfusion Improved Perfusion Tumor_Vessel_Normalization->Improved_Perfusion Hypoxia_Decrease Transient Hypoxia Decrease Improved_Perfusion->Hypoxia_Decrease

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Surufatinib Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when preparing Surufatinib for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an oral small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2] By inhibiting these pathways, it blocks tumor angiogenesis and modulates the tumor immune microenvironment. Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor oral absorption and variable exposure in preclinical animal models. A patent for this compound states that it is insoluble in water and only slightly soluble in methanol (B129727) or ethanol.[3]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₈N₆O₃S[4]
Molecular Weight 480.6 g/mol [4]
Calculated logP (XLogP3-AA) 3.4PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 8PubChem

Note: The logP value suggests that this compound is lipophilic, which is consistent with its poor aqueous solubility.

Q3: My this compound, dissolved in DMSO, is precipitating when I dilute it with an aqueous buffer for my in vivo study. What can I do?

A3: This is a common issue known as "crashing out" or "antisolvent precipitation." It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower. Here are several strategies to address this:

  • Optimize the Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a multi-component vehicle that can maintain this compound's solubility. Common co-solvents include polyethylene (B3416737) glycols (e.g., PEG300, PEG400) and propylene (B89431) glycol.

  • Incorporate a Surfactant: Adding a biocompatible surfactant, such as Tween® 80 (polysorbate 80) or Cremophor® EL, can help to form micelles that encapsulate the drug, preventing precipitation and improving its suspension in the aqueous phase.

  • Slow Down the Dilution: Add the DMSO stock solution to the aqueous vehicle slowly and with constant, vigorous stirring or vortexing. This helps to avoid localized high concentrations of the drug that can initiate precipitation.

  • Control the Final DMSO Concentration: Keep the final concentration of DMSO in your formulation as low as possible, ideally below 10%, as higher concentrations can be toxic to animals.

Q4: What are some common formulation strategies for oral administration of poorly soluble compounds like this compound in animal models?

A4: Several formulation approaches can be employed to enhance the oral bioavailability of poorly soluble drugs for preclinical studies:

  • Suspensions: This is a common and straightforward approach. The drug is milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., methylcellulose (B11928114), carboxymethylcellulose) and a wetting agent (e.g., Tween® 80).

  • Solutions with Co-solvents: If the required dose allows, the compound can be fully dissolved in a vehicle containing a mixture of water and water-miscible organic solvents (co-solvents) like PEG400, propylene glycol, and a limited amount of DMSO.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Amorphous Solid Dispersions: This advanced technique involves dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state. The amorphous form has higher energy and, therefore, greater solubility and a faster dissolution rate than the crystalline form.

Experimental Protocols

Disclaimer: These are example protocols based on common formulation strategies for poorly soluble compounds. The optimal formulation for this compound may need to be determined empirically.

Protocol 1: Preparation of a this compound Suspension for Oral Gavage

This protocol is suitable for administering a suspension of this compound.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in sterile water

  • 0.1% (v/v) Tween® 80 in sterile water

  • Sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

Procedure:

  • Calculate the required amount of this compound based on the desired dose, concentration, and number of animals.

  • Wet the this compound powder: In a mortar, add a small volume of the 0.1% Tween® 80 solution to the this compound powder and triturate to form a smooth paste. This step is crucial for ensuring the powder is adequately wetted and does not clump.

  • Gradually add the suspending vehicle: While continuously stirring, slowly add the 0.5% methylcellulose solution to the paste in the mortar.

  • Transfer to a beaker: Once a uniform slurry is formed, transfer the contents to a beaker containing the remaining volume of the methylcellulose solution.

  • Stir to create a homogenous suspension: Place the beaker on a stir plate and stir the suspension for at least 30 minutes to ensure homogeneity.

  • Maintain suspension during dosing: Continue to stir the suspension throughout the dosing procedure to prevent the drug from settling.

Protocol 2: Preparation of a this compound Solution with Co-solvents for Oral Gavage

This protocol is suitable for administering a solution of this compound, provided the target concentration is achievable in the vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl) or water

  • Sterile tubes or vials

  • Vortex mixer

Procedure:

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the smallest necessary volume of DMSO. Ensure it is fully dissolved.

  • Add PEG400: To the DMSO solution, add the required volume of PEG400 and vortex thoroughly until the solution is clear. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.

  • Add saline or water: Slowly add the sterile saline or water to the DMSO/PEG400 mixture while continuously vortexing.

  • Inspect for precipitation: After the final addition, visually inspect the solution to ensure it remains clear. If precipitation occurs, the concentration may be too high for this vehicle, and a suspension or a different formulation approach should be considered.

Signaling Pathway and Workflow Diagrams

Below are diagrams to visualize the signaling pathways targeted by this compound and workflows for troubleshooting and experimental procedures.

Surufatinib_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling cluster_CSFR CSF-1R Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis FGF FGF FGFR1 FGFR1 FGF->FGFR1 RAS_MAPK RAS-MAPK Pathway FGFR1->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR1->PI3K_AKT Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation CSF1 CSF-1 CSFR CSF-1R CSF1->CSFR PI3K_AKT2 PI3K-AKT Pathway CSFR->PI3K_AKT2 ERK ERK Pathway CSFR->ERK TAM_Survival TAM Survival & Proliferation PI3K_AKT2->TAM_Survival ERK->TAM_Survival This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSFR

Caption: this compound inhibits VEGFR, FGFR1, and CSF-1R signaling pathways.

Troubleshooting_Workflow Troubleshooting this compound Solubility Issues Start Start: Solubility Issue (e.g., Precipitation) Check_Properties Review Physicochemical Properties (logP, etc.) Start->Check_Properties Assess_Solubility Assess Solubility in Different Vehicles Check_Properties->Assess_Solubility Is_Solution_Possible Is a solution feasible at the desired dose? Assess_Solubility->Is_Solution_Possible Optimize_Solution Optimize Co-solvent/ Surfactant System Is_Solution_Possible->Optimize_Solution Yes Prepare_Suspension Prepare a Homogeneous Suspension Is_Solution_Possible->Prepare_Suspension No End End: Stable Formulation for In Vivo Study Optimize_Solution->End Particle_Size Consider Particle Size Reduction Prepare_Suspension->Particle_Size Advanced_Formulation Explore Advanced Formulations (e.g., SEDDS, Solid Dispersion) Particle_Size->Advanced_Formulation Advanced_Formulation->End

Caption: A logical workflow for troubleshooting this compound solubility.

Experimental_Workflow Experimental Workflow for Formulation Preparation Start Start: Weigh This compound Choose_Formulation Choose Formulation Type (Solution or Suspension) Start->Choose_Formulation Prepare_Solution Dissolve in DMSO, then add Co-solvents/ Surfactants Choose_Formulation->Prepare_Solution Solution Prepare_Suspension Wet with Surfactant, then add Suspending Agent Choose_Formulation->Prepare_Suspension Suspension Homogenize Vortex or Stir Thoroughly Prepare_Solution->Homogenize Prepare_Suspension->Homogenize Check_Stability Visually Inspect for Precipitation/Settling Homogenize->Check_Stability Is_Stable Is the formulation stable? Check_Stability->Is_Stable Administer Administer to Animal (e.g., Oral Gavage) Is_Stable->Administer Yes Reformulate Reformulate (Adjust Concentrations/Components) Is_Stable->Reformulate No Reformulate->Choose_Formulation

Caption: A general workflow for preparing this compound formulations.

References

Optimizing Surufatinib Dosage to Minimize Off-Target Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing surufatinib in preclinical and clinical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help optimize experimental design and dosing strategies to minimize off-target effects while maintaining on-target efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a multi-kinase inhibitor that potently targets key regulators of tumor angiogenesis and immune evasion. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting these receptors, this compound disrupts tumor blood supply, tumor cell proliferation, and modulates the tumor microenvironment.

Q2: What are the known on-target and potential off-target effects of this compound?

This compound's on-target effects are the inhibition of VEGFR, FGFR1, and CSF-1R, leading to anti-tumor activity. However, these on-target activities in non-tumor tissues can lead to adverse effects, which can be considered "off-target" in a physiological context. The most commonly reported treatment-related adverse events include hypertension, proteinuria, and diarrhea.[2] These are often linked to the inhibition of the VEGF signaling pathway in normal tissues. For instance, hypertension is a known class effect of VEGFR inhibitors due to interference with nitric oxide production and endothelial cell function in blood vessels.[3][4][5] Proteinuria can occur due to the disruption of VEGF signaling in the glomeruli of the kidneys.[6][7]

Troubleshooting Guide: Minimizing Off-Target Effects in Experiments

Issue 1: Observing significant toxicity or unexpected phenotypes in in vitro cell-based assays.

  • Possible Cause: The this compound concentration may be too high, leading to off-target kinase inhibition and cellular toxicity unrelated to its primary targets.

  • Troubleshooting Steps:

    • Dose-Response Curve: Conduct a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a broad range of concentrations and narrow down to a more focused range around the expected efficacy.

    • On-Target Validation: At the effective concentration, validate the inhibition of downstream signaling pathways of VEGFR, FGFR1, and CSF-1R (e.g., phosphorylation of ERK, AKT).

    • Viability Assays: Run parallel cytotoxicity assays (e.g., MTT or CellTiter-Glo) to distinguish between anti-proliferative effects and general toxicity.

    • Control Cell Lines: If possible, use cell lines that do not express the primary targets of this compound to identify non-specific effects.

Issue 2: Difficulty in translating in vitro effective doses to in vivo models without significant animal toxicity.

  • Possible Cause: Pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound can lead to higher exposure in animals than predicted from in vitro studies, causing on-target toxicities in normal tissues (e.g., kidneys, cardiovascular system).

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: If not already known, perform a preliminary PK study to determine the maximum tolerated dose (MTD) and the plasma concentration of this compound over time in your animal model.

    • Staggered Dosing: Initiate in vivo studies with a dose below the anticipated therapeutic level and gradually escalate, while closely monitoring for signs of toxicity (e.g., weight loss, changes in behavior, blood pressure).

    • Biomarker Analysis: Monitor on-target pharmacodynamic biomarkers in tumor and surrogate tissues to ensure target engagement at a well-tolerated dose.

Quantitative Data Summary

A comprehensive, publicly available kinome scan detailing the off-target profile of this compound is not available in the provided search results. The following table summarizes the known on-target inhibitory activity of this compound. Researchers should perform their own broad kinase screening to fully characterize the off-target profile in their experimental systems.

TargetIC50 (nM)
VEGFR12
VEGFR224
VEGFR31
FGFR115
CSF-1R4

Table 1: On-target inhibitory activity of this compound.[1]

Key Experimental Protocols

1. Protocol: In Vitro Kinase Selectivity Profiling (Kinome Scan)

This protocol provides a general framework for assessing the selectivity of this compound against a broad panel of kinases.

  • Objective: To identify potential off-target kinases of this compound and quantify its inhibitory potency against them.

  • Methodology:

    • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified human kinases (e.g., >400 kinases).

    • Assay Format: A common format is a radiometric assay (e.g., [γ-³³P]-ATP filter binding assay) or a fluorescence-based assay.

    • This compound Concentration: Perform an initial screen at a fixed concentration (e.g., 1 µM) to identify potential "hits" (kinases inhibited by >50%).

    • IC50 Determination: For the identified hits, perform a 10-point dose-response curve to determine the IC50 value for each off-target kinase.

    • Data Analysis: Compare the IC50 values for off-target kinases to the on-target IC50 values to determine the selectivity profile. A selectivity window of at least 100-fold is generally desired.

2. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to its intended targets and potential off-targets in a cellular context.

  • Objective: To assess the thermal stabilization of target proteins upon this compound binding in intact cells.

  • Methodology:

    • Cell Treatment: Treat cultured cells with a desired concentration of this compound or vehicle control for a specified time.

    • Heating: Heat the cell suspensions or lysates to a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Protein Detection: Detect the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Visualizations

Surufatinib_Signaling_Pathway cluster_this compound This compound cluster_receptors Primary Targets cluster_effects Cellular Effects This compound This compound VEGFR VEGFR1/2/3 This compound->VEGFR Inhibition FGFR1 FGFR1 This compound->FGFR1 Inhibition CSFR CSF-1R This compound->CSFR Inhibition Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation FGFR1->Proliferation Promotes TAM Tumor-Associated Macrophages CSFR->TAM Promotes Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_optimization Dosage Optimization KinomeScan Kinome Scan (Off-Target Identification) CellViability Cell Viability Assays (Cytotoxicity) KinomeScan->CellViability CETSA CETSA (Target Engagement) CellViability->CETSA MTD Maximum Tolerated Dose Study CETSA->MTD Efficacy Efficacy Studies (Tumor Models) MTD->Efficacy Tox Toxicology Studies (Monitor Adverse Events) Efficacy->Tox Optimization Optimized Dosage (Minimal Off-Target Effects) Tox->Optimization

References

Technical Support Center: Overcoming Surufatinib Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of Surufatinib in in vitro experimental settings. By providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to help you ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability. Small molecules like this compound can degrade under various experimental conditions, leading to a decrease in the effective concentration and variability in your data. Factors such as the pH of the cell culture media, exposure to light, temperature, and interactions with media components can all impact the stability of the inhibitor.[1]

Q2: What are the common causes of this compound degradation in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule inhibitor like this compound in a cell culture setting:

  • Hydrolysis: The compound may react with water in the aqueous media, leading to its breakdown. This process can be pH-dependent.[1]

  • Oxidation: Components in the media or exposure to air can cause oxidative degradation.

  • Light Sensitivity: Some compounds are photosensitive and can degrade when exposed to light.[1]

  • Adsorption: The compound may adsorb to plasticware (e.g., flasks, plates, pipette tips), which lowers the effective concentration available to the cells.[1]

  • Metabolism by Cells: The cells themselves may metabolize this compound into inactive forms.

Q3: How can I determine if this compound is degrading in my experiments?

A3: A direct way to assess stability is to measure the concentration of intact this compound in your cell culture medium over the time course of your experiment. This can be achieved using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: What is the expected mechanism of action of this compound, and how can I confirm it's working as expected?

A4: this compound is a multi-targeted tyrosine kinase inhibitor that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor-1 Receptor (CSF-1R).[2][3][4] This dual action inhibits tumor angiogenesis and modulates the tumor immune microenvironment.[4] To confirm its on-target activity, you can perform a western blot to assess the phosphorylation status of downstream effectors of these receptors, such as ERK and Akt. A decrease in phosphorylation of these proteins upon this compound treatment would indicate on-target activity.

Troubleshooting Guide

If you suspect this compound instability is affecting your experiments, consult the following table for common issues and recommended actions.

Observed Issue Potential Cause Recommended Troubleshooting Steps
Inconsistent dose-response curve Compound degradation over the incubation period.1. Perform a time-course stability study (see Protocol 1).2. Minimize incubation time as much as possible.3. Prepare fresh this compound dilutions for each experiment.
Reduced or no biological activity 1. Compound degradation.2. Adsorption to plasticware.1. Verify compound stability in your specific media.2. Consider using low-adsorption plasticware.3. Ensure the final DMSO concentration is non-toxic and consistent across experiments.
Precipitation of the compound in media Poor aqueous solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%).2. Perform serial dilutions in the organic solvent before the final dilution into the aqueous media.3. Visually inspect for precipitation after dilution.
Variability between replicate wells 1. Inconsistent cell seeding.2. Pipetting errors during compound dilution.3. Uneven evaporation from plates.1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and proper technique.3. Maintain proper humidity in the incubator and use plates with lids.

Data Presentation

While specific stability data for this compound in various cell culture media is not widely published, researchers can generate their own data using the provided protocols. The following table is a template for summarizing your findings.

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours) This compound in DMEM + 10% FBS (% Remaining) This compound in RPMI-1640 + 10% FBS (% Remaining) This compound in PBS (% Remaining)
0100100100
29899100
4959799
8909498
24758595
48557092

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Surufatinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR1 FGFR1 FGF->FGFR1 CSF1 CSF-1 CSFR1 CSF-1R CSF1->CSFR1 P_VEGFR p-VEGFR VEGFR->P_VEGFR Autophosphorylation P_FGFR1 p-FGFR1 FGFR1->P_FGFR1 Autophosphorylation P_CSFR1 p-CSF-1R CSFR1->P_CSFR1 Autophosphorylation This compound This compound This compound->P_VEGFR This compound->P_FGFR1 This compound->P_CSFR1 Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK, PI3K/AKT) P_VEGFR->Downstream P_FGFR1->Downstream P_CSFR1->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Proliferation Tumor Cell Proliferation Downstream->Proliferation TAM_Activity TAM Pro-tumor Activity Downstream->TAM_Activity

Caption: this compound inhibits VEGFR, FGFR1, and CSF-1R signaling pathways.

Stability_Assessment_Workflow Start Start: Prepare this compound Stock Solution Spike Spike this compound into Cell Culture Medium Start->Spike Incubate Incubate at 37°C Spike->Incubate Collect Collect Aliquots at Different Time Points (e.g., 0, 2, 4, 8, 24, 48h) Incubate->Collect Store Immediately Store Samples at -80°C Collect->Store Prepare_HPLC Prepare Samples for HPLC/LC-MS Analysis (e.g., Protein Precipitation) Store->Prepare_HPLC Analyze Analyze this compound Concentration by HPLC/LC-MS Prepare_HPLC->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Degradation Profile and Half-Life Plot->Determine

Caption: Workflow for assessing this compound stability in cell culture media.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general method to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, low-adhesion tips

  • 37°C incubator with 5% CO₂

  • -80°C freezer

  • HPLC or LC-MS system for analysis

Methodology:

  • Prepare this compound Stock Solution:

    • Aseptically prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Spike pre-warmed (37°C) cell culture medium to a final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Place the this compound-spiked media in a sterile container and incubate at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), aseptically collect an aliquot (e.g., 500 µL) of the media.

    • The 0-hour time point should be collected immediately after spiking the media.

  • Sample Storage:

    • Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until HPLC/LC-MS analysis to prevent further degradation.[5]

  • Sample Preparation for Analysis:

    • Thaw the collected samples on ice.

    • To precipitate proteins, add an equal volume of ice-cold methanol, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

    • Transfer the supernatant to a new tube for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.

    • A decrease in the peak area corresponding to the intact inhibitor over time indicates degradation.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life of the compound in the medium.

Protocol 2: Mitigating this compound Degradation in Cell Culture Experiments

Based on the stability assessment, the following steps can be taken to minimize degradation during your experiments.

  • Fresh Preparation: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Do not store diluted solutions in aqueous media for extended periods.

  • Minimize Incubation Time: If this compound is found to be unstable over longer periods, design experiments with shorter incubation times where possible.

  • Control Media pH: Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and this compound stability.

  • Protect from Light: If this compound is found to be light-sensitive, protect all solutions and experimental setups from direct light by using amber tubes and covering plates with foil.

  • Use Low-Adhesion Plasticware: To minimize loss due to adsorption, consider using low-protein-binding microcentrifuge tubes and plates.

  • Consistent Solvent Concentration: Maintain a consistent and low final concentration of the organic solvent (e.g., DMSO) across all experimental conditions to avoid artifacts related to solvent toxicity or effects on compound solubility.

References

Improving the bioavailability of Surufatinib in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of Surufatinib in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an oral small-molecule tyrosine kinase inhibitor (TKI).[1][2][3] Its mechanism involves the dual targeting of pathways involved in tumor angiogenesis and the immune-suppressive tumor microenvironment.[4][5] It potently inhibits vascular endothelial growth factor receptors (VEGFRs 1, 2, and 3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][3][5] This multi-targeted approach blocks the formation of new blood vessels that feed a tumor and modulates the tumor microenvironment to be more responsive to immune attack.[3][5]

Q2: What are the baseline pharmacokinetic properties of this compound in animal models?

A2: In preclinical studies, this compound is orally absorbed. Studies in rats show a median time to maximum plasma concentration (Tmax) of 4 hours after a single oral dose.[6] The elimination half-life (t1/2) in rats is shorter than in humans, with a mean of 3.12 hours for male rats and 6.48 hours for female rats.[6] Fecal excretion is the primary route of elimination for this compound and its metabolites in rats, accounting for approximately 87% of the dose, with only 5% recovered in urine.[6] The parent drug is the main component found in plasma, with no single metabolite accounting for more than 10% of total radioactivity.[6]

Q3: Does food intake affect the bioavailability of this compound?

A3: In human studies, food intake does not have a significant effect on the overall bioavailability (as measured by AUC) of this compound.[7] However, food does delay the rate of absorption. The median Tmax was observed to be longer in the fed state (4.0 hours) compared to the fasted state (2.0 hours).[7] While this data is from human subjects, it suggests that standardizing the feeding schedule of animals in preclinical studies is crucial for reducing pharmacokinetic variability.

Q4: What are the primary challenges in achieving adequate oral bioavailability for TKIs like this compound?

A4: A primary challenge for many TKIs, and other modern drug candidates, is poor aqueous solubility.[8] Compounds with low solubility often exhibit dissolution-rate-limited absorption, which can lead to low and highly variable plasma concentrations in animal studies.[9] Other potential factors include susceptibility to first-pass metabolism in the gut wall and liver, or being a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of cells and back into the gastrointestinal lumen.[9][10]

Pharmacokinetic Parameters of this compound

The following table summarizes key pharmacokinetic parameters of this compound observed in rats and humans after a single oral dose.

ParameterMale RatsFemale RatsMale HumansCitation
Median Tmax (hours) 4.04.04.0[6]
Mean t1/2 (hours) 3.126.4823.3[6]
Primary Excretion Route Fecal (~87%)Fecal (~87%)Fecal (~87%)[6]
Urinary Excretion (%) ~5%~5%~5%[6]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Issue 1: Low and highly variable plasma concentrations after oral administration.

  • Potential Cause: Poor aqueous solubility leading to dissolution-rate-limited and inconsistent absorption. This is a common issue for many orally administered small-molecule drugs.[8][11]

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the formulation is appropriate for a poorly soluble compound. Simple suspensions may be inadequate. Consider using a formulation with solubility enhancers.

    • Particle Size Reduction: If using a crystalline solid, reducing the particle size via techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate.[8][11][12]

    • Formulation Enhancement: Employ advanced formulation strategies to improve solubility.[11] Common approaches include:

      • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can create a high-energy amorphous state with enhanced solubility.[13]

      • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs like this compound.[8][13][14][15] These systems can also facilitate lymphatic uptake, potentially bypassing first-pass metabolism.[12]

    • Standardize Experimental Conditions: Ensure consistent dosing procedures, volumes, and animal handling.[8] Standardize the fasting and feeding schedule for all animals, as food can impact gastrointestinal conditions and drug absorption.[7][8]

Issue 2: Good in vitro solubility but low in vivo exposure.

  • Potential Cause: The compound may have low membrane permeability or be a substrate for efflux pumps like P-glycoprotein (P-gp).[9] Extensive first-pass metabolism in the gut wall or liver could also be a contributing factor.

  • Troubleshooting Steps:

    • In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the compound's permeability and determine if it is subject to active efflux. A high efflux ratio suggests P-gp involvement.

    • In Vitro Metabolism Assay: Use liver microsomes or hepatocytes from the relevant animal species to evaluate the metabolic stability of this compound. Rapid degradation would suggest that first-pass metabolism is a significant barrier.

    • Co-administration with Inhibitors: In preclinical studies, co-administering this compound with a known P-gp inhibitor (e.g., verapamil) can help confirm if efflux is a limiting factor.[9] A significant increase in bioavailability would support this hypothesis.

Issue 3: Inconsistent results when dosing via oral gavage.

  • Potential Cause: Repeated oral gavage can be stressful for animals, potentially confounding experimental results.[16] The timing of administration can also impact pharmacokinetics due to the nocturnal feeding cycles of rodents.[16]

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure accurate dose delivery.

    • Consider In-Diet Dosing: For chronic studies, incorporating this compound into the animal chow can be a less stressful alternative to daily gavage.[16] This method can provide more consistent drug exposure over a 24-hour period.

    • Acclimatize Animals: Ensure animals are properly acclimatized to handling and the experimental environment before beginning the study to reduce stress-related variables.

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting key tyrosine kinase receptors. This diagram illustrates its primary targets and the downstream cellular processes that are consequently blocked.

Surufatinib_Pathway cluster_membrane Cell Membrane cluster_outcomes Cellular Outcomes VEGFR VEGFR 1/2/3 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR1 FGFR1 FGFR1->Angiogenesis Proliferation Tumor Proliferation FGFR1->Proliferation CSFR1 CSF-1R ImmuneEvasion Immune Evasion (via TAMs) CSFR1->ImmuneEvasion This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSFR1

Caption: Mechanism of action of this compound targeting key signaling receptors.

Protocol 1: Pharmacokinetic (PK) Study in Rats

This protocol outlines a typical PK study to determine the plasma concentration-time profile of this compound after oral administration.

  • Animals: Use adult Sprague-Dawley rats (or another relevant strain), acclimatized for at least one week. House animals in standard conditions with controlled light-dark cycles.

  • Grouping: Divide animals into groups (e.g., n=3-5 per time point for satellite groups, or n=5 for serial sampling).

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Formulation Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a lipid-based formulation) at the desired concentration. Ensure homogeneity.

  • Dosing: Administer a single dose of the this compound formulation via oral gavage. Record the exact time of dosing for each animal.

  • Blood Sampling:

    • Method: Collect blood samples (approx. 200 µL) from the tail vein or via cannulation into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Schedule: Collect samples at pre-dose (0 hr) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[6]

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[6]

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Bioavailability Troubleshooting Workflow

This workflow provides a logical progression for diagnosing and solving issues related to poor this compound bioavailability in animal models.

Troubleshooting_Workflow Start Observation: Low/Variable Bioavailability CheckSol Is aqueous solubility poor? Start->CheckSol CheckPerm Is membrane permeability low? CheckSol->CheckPerm No Formulate Action: Formulation Enhancement (SEDDS, Nanosuspension, etc.) CheckSol->Formulate Yes CheckMet Is first-pass metabolism high? CheckPerm->CheckMet No PermAssay Experiment: Caco-2 Assay (Check for P-gp efflux) CheckPerm->PermAssay Yes MetAssay Experiment: Microsome/Hepatocyte Stability Assay CheckMet->MetAssay Yes End Optimized Bioavailability CheckMet->End No (Re-evaluate problem) Formulate->End PermAssay->Formulate MetAssay->Formulate

Caption: A systematic workflow for troubleshooting poor bioavailability.

Protocol 2: Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium and identifies its potential as a P-gp substrate.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer before each experiment by measuring the transepithelial electrical resistance (TEER).

  • Assay Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add this compound (at a known concentration) to the apical (A) side of the monolayer.

    • At specified time intervals (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B) side.

    • Replace the sampled volume with fresh buffer.

  • Efflux Measurement (Basolateral to Apical - B to A):

    • Add this compound to the basolateral (B) side.

    • Take samples from the apical (A) side at the same time intervals.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio: Papp (B to A) / Papp (A to B).

    • An efflux ratio greater than 2 typically indicates that the compound is a substrate for an efflux transporter like P-gp.

Formulation Strategies Summary

This table summarizes advanced formulation strategies that can be employed to enhance the bioavailability of this compound.

Formulation StrategyMechanism of ActionKey AdvantagesCitations
Micronization/Nanonization Increases surface area of drug particles, leading to a faster dissolution rate.Simple, well-established technique.[8][11]
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, amorphous state, increasing solubility and dissolution.Can achieve significant supersaturation in the GI tract.[13]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid/surfactant mixture, which forms a fine emulsion upon contact with GI fluids, enhancing solubilization.Improves solubility of lipophilic drugs; can enhance lymphatic absorption, bypassing first-pass metabolism.[12][13][14]
Cyclodextrin (B1172386) Complexation Encapsulates the poorly soluble drug molecule within a cyclodextrin cavity, forming a soluble complex.Increases aqueous solubility and can protect the drug from degradation.[12][13]

References

Technical Support Center: Mitigation of Surufatinib-Induced Toxicity in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing toxicities associated with Surufatinib administration in mouse models. The following information is curated from preclinical and clinical data on this compound and other tyrosine kinase inhibitors (TKIs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases, primarily VEGFR1, VEGFR2, VEGFR3, FGFR1 (fibroblast growth factor receptor 1), and CSF-1R (colony-stimulating factor-1 receptor).[1] By inhibiting these pathways, this compound exerts anti-angiogenic and immunomodulatory effects, hindering tumor growth.[1]

Q2: What are the common toxicities observed with this compound in preclinical mouse models?

While specific preclinical toxicity data for this compound in mice is not extensively published, based on its mechanism of action and clinical trial data in humans, the following toxicities can be anticipated in mice:

  • Hypertension: Elevated blood pressure is a common side effect of VEGFR inhibitors.[2]

  • Proteinuria: The presence of excess protein in the urine, indicating potential kidney damage.[2]

  • Diarrhea: A frequent gastrointestinal toxicity associated with many TKIs.[3]

  • Weight Loss/Cachexia: Can be a result of decreased appetite, diarrhea, or general malaise.

  • Fatigue/Lethargy: Reduced activity and general weakness may be observed.

  • Hand-Foot Syndrome (HFS): While more challenging to assess in mice, it can manifest as redness, swelling, and discomfort in the paws.[4]

  • Hepatotoxicity: Elevated liver enzymes may occur, indicating potential liver stress.[5]

Q3: How can I monitor for these toxicities in my mouse colony?

Regular and careful monitoring is crucial for early detection and management of toxicities. A comprehensive monitoring plan should include:

  • Daily Cage-Side Observations: Assess general appearance, posture, activity levels, and any signs of distress.

  • Weekly Body Weight Measurement: Track changes in body weight as an indicator of overall health.

  • Blood Pressure Monitoring: Use non-invasive tail-cuff systems to measure blood pressure regularly.

  • Urine Analysis: Collect urine samples to monitor for proteinuria using dipsticks or more quantitative assays.

  • Paw Examination: Visually inspect paws for redness, swelling, or signs of discomfort.

  • Blood Collection for Clinical Pathology: At designated time points or if toxicity is suspected, collect blood to analyze liver enzymes, kidney function markers, and complete blood counts.

Troubleshooting Guides

Issue: Mouse is experiencing significant weight loss (>15% of baseline).
Potential Cause Troubleshooting/Mitigation Strategy
Decreased food and water intake - Provide softened or high-calorie supplemental food on the cage floor. - Ensure easy access to water, potentially using hydrogel packs.
Severe diarrhea - Administer anti-diarrheal agents such as loperamide (B1203769) (consult with a veterinarian for appropriate dosing). - Provide subcutaneous fluids to prevent dehydration.
General malaise/drug toxicity - Consider a dose reduction of this compound.[3] - Temporarily interrupt dosing to allow for recovery. - Consult institutional animal care and use committee (IACUC) protocols for humane endpoints.
Issue: Mouse has developed hypertension.
Potential Cause Troubleshooting/Mitigation Strategy
VEGFR inhibition - Monitor blood pressure frequently. - If hypertension is persistent and severe, consider dose reduction of this compound. - Consult with a veterinarian about the potential use of antihypertensive agents, although this may introduce confounding factors to the study.
Issue: Mouse is exhibiting signs of diarrhea (loose or watery stools).
Potential Cause Troubleshooting/Mitigation Strategy
TKI-induced gastrointestinal toxicity - Administer loperamide as a first-line anti-diarrheal agent.[6] - Ensure the mouse remains hydrated with subcutaneous fluids if necessary. - For persistent diarrhea, consider adding a corticosteroid with anti-inflammatory activity like budesonide (B1683875) to the treatment regimen, following consultation with veterinary staff.[6] - Maintain a clean cage environment to prevent secondary infections.
Issue: Mouse paws appear red and swollen.
Potential Cause Troubleshooting/Mitigation Strategy
Hand-Foot Syndrome (HFS) - Provide soft bedding to reduce pressure on the paws. - Apply topical emollients or creams to soothe the affected areas.[7] - Consider a dose reduction or temporary interruption of this compound if symptoms are severe and causing distress.[4][7]

Quantitative Data Summary

The following tables summarize potential dose-related toxicities and management strategies. Note: Specific quantitative data for this compound in mice is limited in publicly available literature. The following are extrapolated from clinical data and preclinical studies of other TKIs.

Table 1: Potential Dose-Dependent Toxicities of this compound in Mice (Hypothetical)

Dose LevelExpected Body Weight ChangeAnticipated Incidence of DiarrheaPotential for Hypertension
Low Dose (e.g., 10-20 mg/kg/day) < 5% lossMild, intermittentLow
Medium Dose (e.g., 30-50 mg/kg/day) 5-15% lossModerate, manageable with loperamideModerate, may require monitoring
High Dose (e.g., >60 mg/kg/day) >15% lossSevere, may require dose interruptionHigh, likely to be significant

Table 2: Summary of Mitigation Strategies and Expected Outcomes

ToxicityMitigation StrategyExpected Outcome
Diarrhea Loperamide administration; subcutaneous fluidsReduction in stool frequency and improved consistency; prevention of dehydration
Weight Loss High-calorie diet; subcutaneous fluidsStabilization or reduction in the rate of weight loss
Hypertension Dose reduction/interruptionNormalization or reduction of blood pressure
Hand-Foot Syndrome Soft bedding; topical emollientsReduced paw inflammation and discomfort

Experimental Protocols

Protocol 1: Monitoring and Management of this compound-Induced Diarrhea and Weight Loss

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing tumor xenografts.

  • This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage at the desired dose.

  • Baseline Data Collection: Prior to the first dose, record the body weight of each mouse.

  • Daily Monitoring:

    • Record body weight daily.

    • Visually inspect cages for the presence and consistency of feces. Score diarrhea on a scale (e.g., 0 = normal, 1 = soft stools, 2 = watery stools).

    • Observe mice for signs of dehydration (e.g., skin tenting, lethargy).

  • Intervention for Diarrhea (if score ≥ 1):

    • Administer loperamide (e.g., 1-5 mg/kg, subcutaneously or orally) once or twice daily. Adjust dose based on severity.

    • If diarrhea persists or is severe (score = 2), administer 0.5-1.0 mL of sterile saline or Lactated Ringer's solution subcutaneously to combat dehydration.

  • Intervention for Weight Loss (if >10% of baseline):

    • Provide a high-calorie, palatable diet supplement on the cage floor.

    • Administer subcutaneous fluids daily.

    • If weight loss exceeds 15-20% (or as defined by IACUC protocol), consider a dose reduction of this compound or euthanasia.

  • Data Analysis: Plot mean body weight changes and diarrhea scores over time for each treatment group.

Protocol 2: Assessment of this compound-Induced Hypertension and Proteinuria

  • Animal Model and Dosing: As described in Protocol 1.

  • Baseline Measurements:

    • Acclimate mice to the tail-cuff blood pressure measurement device for 3-5 days prior to the start of the study. Record baseline systolic and diastolic blood pressure.

    • Collect baseline urine samples by placing mice in a metabolic cage or by gentle bladder palpation. Measure protein concentration using a urine dipstick or a quantitative assay (e.g., Bradford assay).

  • Weekly Monitoring:

    • Measure blood pressure once or twice weekly.

    • Collect urine samples weekly to assess for proteinuria.

  • Intervention (if significant hypertension or proteinuria develops):

    • Confirm abnormal readings with a repeat measurement.

    • For persistent, severe hypertension or high-grade proteinuria, a dose reduction or temporary cessation of this compound treatment may be necessary.

  • Data Analysis: Compare blood pressure readings and urine protein levels to baseline and between treatment groups.

Visualizations

Surufatinib_Signaling_Pathway VEGFR VEGFR Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR1 FGFR1 Tumor_Growth Tumor Cell Proliferation FGFR1->Tumor_Growth CSF1R CSF-1R Immune_Evasion Tumor-Associated Macrophage Activity (Immune Evasion) CSF1R->Immune_Evasion This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSF1R

Caption: this compound's mechanism of action targeting key signaling pathways.

Experimental_Workflow A Acclimatize Mice & Establish Tumors B Baseline Measurements (Weight, BP, Urine) A->B C Randomize & Begin This compound Dosing B->C D Daily Monitoring (Weight, Clinical Signs, Diarrhea) C->D E Weekly Monitoring (BP, Urine) C->E F Toxicity Event Occurs D->F Yes H Continue Monitoring D->H No E->F Yes E->H No G Implement Mitigation Strategy (e.g., Supportive Care, Dose Adjustment) F->G G->H H->D H->E I Study Endpoint (Tumor Measurement, Sample Collection) H->I

Caption: General experimental workflow for a this compound study in mice.

References

Navigating Long-Term Surufatinib Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals embarking on long-term experiments with surufatinib, a novel angio-immune kinase inhibitor, careful consideration of the treatment schedule is paramount to ensure experimental success and data integrity. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges that may arise during prolonged studies.

This compound is an oral small-molecule tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony Stimulating Factor-1 Receptor (CSF-1R).[1] This dual mechanism of inhibiting tumor angiogenesis and modulating the tumor immune microenvironment has shown significant efficacy in clinical trials, particularly for neuroendocrine tumors (NETs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the established clinical treatment schedule for this compound?

A1: The standard clinical dosage is 300 mg administered orally once daily.[1][3] This regimen is typically continued until disease progression or unacceptable toxicity occurs.

Q2: What is the mechanism of action of this compound?

A2: this compound is a multi-kinase inhibitor that targets key pathways involved in tumor growth and survival. It inhibits VEGFR 1, 2, and 3, and FGFR1 to block tumor angiogenesis (the formation of new blood vessels).[1] Additionally, it inhibits CSF-1R, which is involved in the regulation of tumor-associated macrophages, thereby modulating the tumor's immune microenvironment.[1]

Q3: What are the most common adverse events observed with this compound in clinical trials?

A3: The most frequently reported treatment-related adverse events include hypertension (high blood pressure) and proteinuria (protein in the urine).[4] Other common side effects are diarrhea, fatigue, and nausea.[4]

Troubleshooting Guide for Long-Term Experiments

Long-term preclinical studies require careful monitoring and management of potential side effects to maintain the health of the animal models and ensure the reliability of the experimental data.

Issue 1: Unexpected Toxicity or Adverse Events in Animal Models

Potential Cause: The dosing regimen may be too high for the specific animal model or strain, or the formulation may not be optimal. It is important to note that the half-life of this compound is significantly shorter in rats as compared to humans, which should be a consideration in experimental design.[5]

Recommended Actions:

  • Dose De-escalation: If significant weight loss, lethargy, or other signs of distress are observed, consider a dose reduction. A step-wise de-escalation will help identify a tolerable and efficacious dose for the long-term study.

  • Formulation Check: Ensure the vehicle used for oral administration is appropriate and well-tolerated by the animals. While specific preclinical formulations are not widely published, a common starting point for oral tyrosine kinase inhibitors is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Pilot studies to assess vehicle tolerability are recommended.

  • Supportive Care: Provide supportive care as needed, such as nutritional supplements or hydration, to help animals manage treatment-related side effects.

Issue 2: Development of Hypertension in Animal Models

Potential Cause: Hypertension is a known "on-target" effect of VEGFR inhibitors due to their mechanism of action.[6][7]

Recommended Monitoring and Management Protocol:

  • Baseline Measurement: Measure blood pressure in all animals prior to the initiation of this compound treatment to establish a baseline.

  • Regular Monitoring: Monitor blood pressure regularly (e.g., weekly or bi-weekly) using a non-invasive method such as tail-cuff plethysmography.

  • Intervention: If a sustained and significant increase in blood pressure is observed, consider the following:

    • Dose Adjustment: A temporary dose reduction or interruption of this compound may be necessary.

    • Antihypertensive Treatment: In some preclinical studies with other TKIs, antihypertensive agents like angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril) or calcium channel blockers (e.g., nifedipine) have been used to manage hypertension.[6] The choice of agent should be carefully considered based on the specific animal model and experimental goals.

Issue 3: Onset of Proteinuria in Animal Models

Potential Cause: Proteinuria is another common class effect of VEGFR inhibitors, indicating a potential impact on kidney function.

Recommended Monitoring and Management Protocol:

  • Baseline Urinalysis: Collect urine samples before starting treatment to assess baseline protein levels.

  • Routine Monitoring: Perform regular urinalysis (e.g., using urine dipsticks or more quantitative methods) to monitor for the presence and severity of proteinuria.

  • Management:

    • Dose Modification: If significant proteinuria develops, a dose reduction or temporary discontinuation of this compound may be warranted.

    • Kidney Function Assessment: For persistent or severe proteinuria, consider assessing kidney function through blood tests (e.g., BUN, creatinine) to rule out more significant renal toxicity.

Data Presentation: Summary of Clinical Efficacy and Safety

The following tables summarize key quantitative data from pivotal clinical trials of this compound.

Table 1: Efficacy of this compound in Advanced Neuroendocrine Tumors (SANET-p and SANET-ep Trials)

TrialTreatment GroupPlacebo GroupHazard Ratio (95% CI)p-value
SANET-p (Pancreatic NETs)
Median Progression-Free Survival10.9 months3.7 months0.49 (0.32–0.76)0.0011
SANET-ep (Extra-pancreatic NETs)
Median Progression-Free Survival9.2 months3.8 months0.334 (0.223-0.499)<0.0001

Data from the SANET-p and SANET-ep studies.[1]

Table 2: Common Treatment-Related Adverse Events (Grade ≥3) in this compound Clinical Trials

Adverse EventIncidence in this compound Group
Hypertension36% - 47.1%
Proteinuria19% - 22.9%
Diarrhea5.3%
Hypertriglyceridemia7.9%

Data compiled from published clinical trial results.

Experimental Protocols and Visualizations

This compound Signaling Pathway

This compound exerts its therapeutic effect by inhibiting multiple signaling pathways crucial for tumor growth and survival. The diagram below illustrates the key targets of this compound.

Surufatinib_Signaling_Pathway cluster_ligands cluster_receptors cluster_outcomes VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR1 FGFR1 FGF->FGFR1 CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis FGFR1->Angiogenesis TAM_Activity Tumor-Associated Macrophage Activity CSF1R->TAM_Activity This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSF1R

This compound's mechanism of action.
Experimental Workflow for a Long-Term In Vivo Study

A well-structured experimental workflow is essential for the successful execution of long-term studies.

Long_Term_Study_Workflow Start Start: Animal Acclimatization Tumor_Implantation Tumor Cell Implantation (if applicable) Start->Tumor_Implantation Baseline_Measurements Baseline Measurements: - Tumor Volume - Body Weight - Blood Pressure - Urinalysis Tumor_Implantation->Baseline_Measurements Treatment_Initiation Initiate this compound Treatment (Oral Gavage) Baseline_Measurements->Treatment_Initiation Monitoring Weekly Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment_Initiation->Monitoring Toxicity_Monitoring Bi-weekly Monitoring: - Blood Pressure - Urinalysis Monitoring->Toxicity_Monitoring Endpoint Endpoint: - Tumor Growth Delay - Survival Analysis - Tissue Collection Monitoring->Endpoint Toxicity_Monitoring->Monitoring Continue Treatment Toxicity_Monitoring->Endpoint

Workflow for a long-term this compound study.
Troubleshooting Logic for Adverse Events

This decision tree provides a logical approach to managing adverse events observed during a long-term study.

Troubleshooting_Logic Adverse_Event Adverse Event Observed? (e.g., >15% weight loss, sustained hypertension) Continue_Treatment Continue Treatment & Monitor Closely Adverse_Event->Continue_Treatment No Dose_Interruption Temporarily Interrupt Dosing (1-3 days) Adverse_Event->Dose_Interruption Yes Recovery_Check Animal Recovered? Dose_Interruption->Recovery_Check Resume_Reduced_Dose Resume Treatment at a Reduced Dose Recovery_Check->Resume_Reduced_Dose Yes Euthanize Consider Euthanasia (Consult with Vet) Recovery_Check->Euthanize No

Decision tree for managing adverse events.

References

Technical Support Center: Troubleshooting Inconsistent Results in Surufatinib Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Surufatinib proliferation assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell proliferation?

This compound is an oral, small-molecule tyrosine kinase inhibitor.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][3] By inhibiting these kinases, this compound can block tumor angiogenesis and modulate the tumor microenvironment, thereby inhibiting tumor growth and proliferation.[3]

Q2: Which proliferation assays are commonly used to evaluate the effect of this compound?

Commonly used proliferation assays include metabolic assays such as MTT, XTT, and MTS, as well as ATP-based luminescence assays like CellTiter-Glo®.[4][5] These assays measure different aspects of cell health and metabolic activity, which are generally proportional to the number of viable cells.[4][6]

Q3: Why am I seeing inconsistent results between experiments with this compound?

Inconsistent results in proliferation assays can arise from several factors, including technical variability, cell line-specific characteristics, and potential interference of the compound with the assay chemistry.[7][8] For a kinase inhibitor like this compound, it's crucial to consider its effects on cellular metabolism, which can directly impact the readout of metabolic assays like MTT and XTT.[9]

Q4: Could this compound be interfering with my MTT or XTT assay?

It is possible. Some kinase inhibitors can interfere with the enzymatic reduction of tetrazolium salts (MTT, XTT) to formazan (B1609692), independent of their effects on cell viability.[9] This can lead to an over- or underestimation of cell proliferation. It is recommended to include a "no-cell" control with this compound to test for direct chemical reduction of the assay reagent.[9]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of this compound. Below are common causes and solutions.

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Gently swirl the cell suspension before pipetting each set of replicates.[7][8]
"Edge Effect" Evaporation from wells on the perimeter of the microplate can alter media concentration and affect cell growth. Fill outer wells with sterile PBS or media without cells and exclude them from experimental data analysis.[7][8]
Inaccurate Pipetting Regularly calibrate pipettes. When adding reagents, use a multichannel pipette to minimize timing differences between wells.[7]
Cell Clumping For adherent cells, ensure even distribution across the well bottom. For suspension cells, ensure they are well-dispersed before and during seeding.[8]
Issue 2: Inconsistent Dose-Response Curves

A non-sigmoidal or shifting dose-response curve can make it difficult to determine the IC50 value of this compound.

Potential CauseRecommended Solution
Inappropriate Concentration Range The tested concentrations of this compound may be too high or too low. A wide range of concentrations should be tested to determine the optimal range for your specific cell line.[8]
Cell Line Insensitivity The chosen cell line may be resistant to the anti-proliferative effects of this compound.
Assay Incubation Time The incubation time with this compound may be too short to observe a significant effect. Consider extending the incubation period (e.g., from 24h to 48h or 72h), being mindful of cell confluency.[8]
Compound Solubility Issues Ensure that this compound is fully dissolved in the solvent and that the final solvent concentration is consistent and non-toxic across all wells.
Issue 3: Low Signal or Small Assay Window

A low signal-to-noise ratio can make it difficult to detect a significant effect of this compound.

Potential CauseRecommended Solution
Suboptimal Cell Seeding Density Too few cells will generate a weak signal, while too many can lead to premature confluence and contact inhibition.[8] Perform a cell titration experiment to determine the optimal seeding density that allows for logarithmic growth throughout the assay.[8]
Short Incubation Time with Assay Reagent The incubation time with the detection reagent (e.g., MTT, XTT, CellTiter-Glo®) may be insufficient. Increase the incubation time according to the manufacturer's protocol, ensuring you are within the linear range of the assay.[8]
Poor Cell Health Use cells with a low passage number and ensure they are healthy and viable before seeding. Regularly test for mycoplasma contamination.[8]

Experimental Protocols

MTT Assay Protocol

This protocol is a colorimetric assay to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 104–105 cells/well in 100 µL of cell culture medium.[10]

  • Compound Treatment: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 2-4 hours.[11]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol

This is another colorimetric assay for assessing metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate in 100 μL/well of culture medium.[12]

  • Compound Treatment: Add this compound and incubate for the desired duration.

  • Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent.[12]

  • Reagent Addition: Add 50 µL of the XTT working solution to each well.[13]

  • Incubation: Incubate at 37°C for 2-4 hours.[12][13]

  • Absorbance Measurement: Read the absorbance at 450 nm, with a reference wavelength of 660 nm.[12]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay quantifies ATP, indicating metabolically active cells.

  • Cell Seeding: Prepare opaque-walled 96-well plates with cells in 100 µL of culture medium per well.[14]

  • Compound Treatment: Add this compound and incubate as required.

  • Reagent Equilibration: Equilibrate the plate and its contents to room temperature for about 30 minutes.[14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

  • Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Luminescence Measurement: Record the luminescence using a luminometer.[14]

Visualizations

Troubleshooting_Workflow start Inconsistent Proliferation Assay Results with this compound issue1 High Variability Between Replicates? start->issue1 issue2 Inconsistent Dose-Response Curve? issue1->issue2 No solution1 Check: - Cell Seeding Technique - Edge Effects - Pipetting Accuracy - Cell Clumping issue1->solution1 Yes issue3 Low Signal/Small Assay Window? issue2->issue3 No solution2 Check: - Concentration Range - Incubation Time - Compound Solubility - Cell Line Sensitivity issue2->solution2 Yes solution3 Check: - Cell Seeding Density - Reagent Incubation Time - Cell Health & Passage Number issue3->solution3 Yes validate Validate with Orthogonal Assay (e.g., ATP-based vs. Metabolic) issue3->validate No solution1->validate solution2->validate solution3->validate end Consistent Results validate->end

Caption: Troubleshooting workflow for inconsistent this compound proliferation assay results.

Surufatinib_Signaling_Pathway cluster_receptors Tyrosine Kinase Receptors This compound This compound VEGFR VEGFR1, 2, 3 This compound->VEGFR FGFR1 FGFR1 This compound->FGFR1 CSFR1 CSF-1R This compound->CSFR1 angiogenesis Tumor Angiogenesis VEGFR->angiogenesis proliferation Tumor Cell Proliferation FGFR1->proliferation tme_modulation Tumor Microenvironment Modulation CSFR1->tme_modulation inhibition Inhibition

Caption: this compound's mechanism of action on key signaling pathways.

Proliferation_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed Seed Cells in 96-well Plate treat Treat with This compound seed->treat add_reagent Add Assay Reagent treat->add_reagent incubate Incubate add_reagent->incubate measure Measure Signal (Absorbance/Luminescence) incubate->measure analyze Analyze Data measure->analyze

Caption: General experimental workflow for a cell proliferation assay.

References

How to control for vehicle effects in Surufatinib experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surufatinib. Our goal is to help you navigate potential challenges in your experiments, with a specific focus on controlling for vehicle effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an oral, small-molecule tyrosine kinase inhibitor.[1] It targets multiple receptor tyrosine kinases involved in tumor angiogenesis and immune regulation. Specifically, it inhibits Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By blocking these pathways, this compound can inhibit the formation of new blood vessels that supply tumors and modulate the tumor microenvironment.

Q2: Why is a vehicle control essential in my this compound experiments?

Q3: What are common vehicles used for preclinical oral administration of small-molecule inhibitors like this compound in rodent models?

A3: While the exact vehicle composition for preclinical studies of this compound is not consistently reported across all public literature, common vehicles for oral administration of poorly water-soluble drugs in rodent cancer models include:

  • Aqueous suspensions containing a suspending agent like Carboxymethylcellulose sodium (CMC-Na) and a surfactant such as Tween® 80. A common formulation is 0.5% CMC-Na with 0.1% Tween® 80 in sterile water.[2]

  • Solutions or suspensions in oils, such as corn oil.[3]

  • Formulations containing co-solvents like polyethylene (B3416737) glycol (PEG) 400 or dimethyl sulfoxide (B87167) (DMSO).[2]

For in vitro studies, Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound. It is crucial to use a final DMSO concentration that is non-toxic to the cells, typically well below 0.5%, and to include a vehicle control with the same final DMSO concentration.[4][5][6]

Q4: What should I do if I observe unexpected effects in my vehicle control group?

A4: Unexpected effects in a vehicle control group can be a source of variability and confounding results. Refer to the Troubleshooting Guide below for a systematic approach to addressing this issue.

Troubleshooting Guide: Vehicle-Related Issues

This guide provides a structured approach to troubleshooting common problems that may arise due to vehicle effects in your this compound experiments.

Problem Potential Cause Recommended Action
Unexpected toxicity or altered phenotype in the vehicle control group (in vitro) The concentration of the solvent (e.g., DMSO) may be too high and causing cellular stress or toxicity.1. Verify Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO, but can be cell-line dependent).[6] 2. Conduct a Dose-Response Toxicity Test: Test a range of solvent concentrations on your specific cell line to determine the maximum non-toxic concentration. 3. Use a Different Solvent: If toxicity persists at low concentrations, consider testing alternative solvents.
Unexpected physiological or behavioral changes in the vehicle control group (in vivo) The vehicle formulation may have inherent biological activity or may be causing stress to the animals.1. Review Vehicle Components: Research the known biological effects of each component of your vehicle. For example, some oils can have pro-inflammatory effects. 2. Assess Tolerability: Conduct a small pilot study to observe the animals for any adverse reactions to the vehicle alone. Monitor for changes in weight, food/water intake, and general behavior. 3. Refine Formulation: If the vehicle is not well-tolerated, consider adjusting the concentrations of the components or exploring alternative formulations.
High variability in tumor growth or other endpoints within the vehicle control group (in vivo) Inconsistent preparation or administration of the vehicle can lead to variability.1. Standardize Vehicle Preparation: Ensure the vehicle is prepared consistently for each experiment (e.g., proper mixing, temperature). 2. Ensure Homogeneity: If this compound is administered as a suspension, ensure it is well-mixed before each administration to provide a consistent dose. 3. Refine Administration Technique: Ensure the oral gavage or other administration technique is performed consistently and minimizes stress to the animals.
This compound appears less potent than expected The vehicle may be interacting with this compound, affecting its solubility, stability, or bioavailability.1. Assess Compound Stability in Vehicle: Determine if this compound degrades in the vehicle over the duration of the experiment. 2. Evaluate Solubility: Confirm that this compound remains dissolved or properly suspended in the vehicle at the desired concentration. 3. Consider Pharmacokinetic Analysis: If feasible, conduct a pharmacokinetic study to assess the absorption and distribution of this compound when administered in the chosen vehicle.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on the proliferation of a cancer cell line.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells (including the vehicle control) should be identical and non-toxic (e.g., 0.1%).

  • Treatment:

    • Remove the overnight culture medium from the cells.

    • Add the media containing the different concentrations of this compound to the respective wells.

    • Add media with the same final concentration of DMSO but without this compound to the vehicle control wells.

    • Include a set of untreated control wells with fresh media only.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a rodent tumor xenograft model.

  • Tumor Cell Implantation:

    • Subcutaneously implant a suspension of tumor cells into the flank of immunocompromised mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Animal Randomization:

    • Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Vehicle and Drug Preparation:

    • Prepare the vehicle (e.g., 0.5% CMC-Na, 0.1% Tween® 80 in sterile water).

    • Prepare the this compound suspension in the vehicle at the desired concentration.

  • Administration:

    • Administer this compound to the treatment group via oral gavage at the determined dose and schedule.

    • Administer an equal volume of the vehicle to the control group using the same method and schedule.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Endpoint:

    • Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Plot tumor growth curves for both the treatment and vehicle control groups.

    • Statistically compare the tumor growth between the two groups.

Signaling Pathways and Experimental Workflows

To aid in understanding the experimental process and the biological pathways affected by this compound, the following diagrams are provided.

Surufatinib_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Vehicle_Prep Vehicle Preparation Surufatinib_Prep This compound Formulation Vehicle_Prep->Surufatinib_Prep Control_Group Vehicle Control Group Vehicle_Prep->Control_Group Treatment_Group Treatment Group (this compound) Surufatinib_Prep->Treatment_Group Animal_Model Tumor Model Establishment Randomization Randomization Animal_Model->Randomization Randomization->Treatment_Group Randomization->Control_Group Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Group->Data_Collection Control_Group->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for an in vivo this compound study.

Surufatinib_Signaling cluster_this compound This compound Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Effects This compound This compound VEGFR VEGFR This compound->VEGFR Inhibits FGFR1 FGFR1 This compound->FGFR1 Inhibits CSFR1 CSF-1R This compound->CSFR1 Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation FGFR1->Proliferation Promotes Immune_Evasion Tumor Immune Evasion CSFR1->Immune_Evasion Promotes

Caption: Simplified signaling pathways inhibited by this compound.

For further assistance, please consult the relevant scientific literature and your institution's guidelines for preclinical research.

References

Technical Support Center: Optimizing Western Blot Conditions for Surufatinib Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Western blot conditions for the validation of Surufatinib's targets.

I. This compound and its Molecular Targets

This compound is an oral tyrosine kinase inhibitor that targets key signaling pathways involved in tumor angiogenesis and immune evasion.[1][2][3] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR1, VEGFR2, and VEGFR3, which are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][2][4]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Involved in cell proliferation, differentiation, and survival.[2][3]

  • Colony-Stimulating Factor-1 Receptor (CSF-1R): Plays a role in regulating tumor-associated macrophages (TAMs), which can promote tumor growth.[2][3]

By inhibiting these receptors, this compound disrupts tumor growth, angiogenesis, and the tumor microenvironment.[2]

II. Signaling Pathway and Experimental Workflow

This compound Signaling Pathway Inhibition

Surufatinib_Signaling_Pathway cluster_cell Tumor Cell / Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR1 FGFR1 FGF->FGFR1 CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation FGFR1->Proliferation ImmuneEvasion Immune Evasion CSF1R->ImmuneEvasion This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSF1R

Caption: this compound inhibits VEGFR, FGFR1, and CSF-1R signaling pathways.

Western Blot Experimental Workflow

Western_Blot_Workflow cluster_protocol Experimental Protocol A 1. Sample Preparation (Cell Lysis & Protein Quantification) B 2. SDS-PAGE (Protein Separation by Size) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody Incubation (Target Protein Detection) D->E F 6. Secondary Antibody Incubation (Signal Amplification) E->F G 7. Detection (Chemiluminescence/Fluorescence) F->G H 8. Data Analysis (Band Densitometry) G->H

Caption: A general workflow for Western blot analysis.

III. Experimental Protocols

A detailed protocol for Western blot analysis of this compound's targets is provided below. This protocol serves as a starting point and may require optimization based on the specific antibody and cell line used.

A. Cell Lysis and Protein Extraction

  • Culture cells to the desired confluency and treat with this compound at various concentrations and time points.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA protein assay.

B. SDS-PAGE and Protein Transfer

  • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

  • Boil samples at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

C. Immunoblotting and Detection

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (specific for VEGFR, FGFR1, or CSF-1R) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin).

IV. Troubleshooting Guides and FAQs

This section addresses common issues encountered during Western blot experiments for this compound target validation.

Problem Potential Cause Recommended Solution
Weak or No Signal Low primary antibody concentration.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[5][6]
Insufficient protein loading.Increase the amount of protein loaded per well (up to 50-100 µg for low-abundance proteins).[5]
Inefficient protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer conditions, especially for large proteins.[5]
Low abundance of the target protein.Consider enriching the target protein through immunoprecipitation.[7]
Inactive antibody.Check the antibody's expiration date and storage conditions. Test antibody activity using a dot blot.[6][7]
High Background Primary antibody concentration is too high.Reduce the primary antibody concentration.[6][8]
Insufficient blocking.Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[6][9]
Inadequate washing.Increase the number and duration of wash steps. Ensure the wash buffer volume is sufficient to cover the membrane.[6][10]
Non-specific binding of the secondary antibody.Run a control with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary.[8]
Membrane dried out.Keep the membrane moist throughout the entire procedure.[9][11]
Non-specific Bands Primary or secondary antibody concentration is too high.Titrate both primary and secondary antibodies to determine the optimal concentration.[6][12]
Too much protein loaded.Reduce the amount of protein loaded per lane.[6]
Sample degradation.Prepare fresh lysates and always include protease and phosphatase inhibitors.[8]
Cross-reactivity of the antibody.Ensure the antibody is specific to the target protein. Check the antibody datasheet for cross-reactivity information.

V. Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets. This data is essential for designing experiments and interpreting results.

Target Kinase IC50 (nM)
VEGFR12
VEGFR21
VEGFR31
FGFR115
CSF-1R4

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data derived from preclinical studies.

VI. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting dilutions for primary antibodies against this compound's targets?

A1: The optimal antibody dilution is highly dependent on the specific antibody and the abundance of the target protein. Always refer to the manufacturer's datasheet for recommended starting dilutions. A typical starting range for a primary antibody is 1:1000. It is crucial to perform an antibody titration experiment to determine the optimal concentration for your specific experimental conditions.[13]

Q2: How can I optimize the signal-to-noise ratio in my Western blots?

A2: Optimizing the signal-to-noise ratio involves finding the right balance between a strong specific signal and low background. Key steps include:

  • Antibody Titration: Determine the optimal concentrations for both primary and secondary antibodies.[14]

  • Blocking: Use an appropriate blocking buffer and ensure sufficient blocking time.[14]

  • Washing: Perform thorough and consistent washes to remove unbound antibodies.[14]

  • Loading Amount: Load an appropriate amount of protein to avoid overloading the gel, which can lead to smearing and high background.

Q3: For detecting phosphorylated proteins, what specific considerations should I take?

A3: When detecting phosphorylated forms of VEGFR, FGFR1, or CSF-1R, it is critical to:

  • Use Phosphatase Inhibitors: Always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.[8]

  • Use BSA for Blocking: Avoid using non-fat dry milk as a blocking agent, as it contains phosphoproteins (like casein) that can cross-react with phospho-specific antibodies, leading to high background. Use 5% BSA in TBST instead.[9]

  • Validate with Phosphatase Treatment: To confirm the specificity of your phospho-antibody, treat a control lysate with a phosphatase (e.g., lambda phosphatase) before running the Western blot. The signal should be significantly reduced or absent in the phosphatase-treated sample.

Q4: How can I confirm that this compound is effectively inhibiting its targets in my cell line?

A4: To validate this compound's inhibitory activity, you should perform a dose-response and time-course experiment. Treat your cells with a range of this compound concentrations for a fixed time point, and with a fixed concentration for various time points. A successful experiment will show a dose- and time-dependent decrease in the phosphorylation of the target proteins (p-VEGFR, p-FGFR1, p-CSF-1R) while the total protein levels of these receptors remain relatively unchanged.

Q5: What are the expected molecular weights for VEGFR, FGFR1, and CSF-1R?

A5: The molecular weights can vary slightly depending on post-translational modifications such as glycosylation. Always refer to the antibody datasheet for the expected band size. Approximate molecular weights are:

  • VEGFR1 (Flt-1): ~180-200 kDa

  • VEGFR2 (KDR/Flk-1): ~200-230 kDa

  • FGFR1: ~120-145 kDa

  • CSF-1R (c-Fms): ~150-165 kDa[15]

References

Technical Support Center: Troubleshooting Unexpected Phenotypes in Surufatinib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Surufatinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vitro experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oral, multi-targeted tyrosine kinase inhibitor (TKI). It simultaneously inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2][3][4][5][6][7] This dual action targets tumor angiogenesis, tumor-associated macrophages, and in some cases, the cancer cells themselves.[1][3][5]

Q2: What are the expected effects of this compound in most cancer cell lines?

Typically, this compound is expected to decrease cell viability and proliferation, particularly in cell lines dependent on VEGFR or FGFR1 signaling for autocrine growth.[3] It is also expected to inhibit cell migration and invasion, processes often driven by these pathways.[8]

Q3: Are there any known off-target effects of this compound?

Like many TKIs, this compound may have off-target activities. While specific comprehensive kinome profiling data for this compound is not widely published, researchers should be aware that off-target effects can lead to unexpected phenotypes.[9] If you observe an unexpected result, it is crucial to consider the possibility of off-target kinase inhibition.

II. Troubleshooting Guides

Issue 1: Reduced Cell Viability is Less Than Expected

Question: I'm treating a cancer cell line that expresses VEGFR2 and FGFR1 with this compound, but I'm not seeing the expected decrease in cell viability. What could be the reason?

Answer:

A lack of response to this compound in a cell line predicted to be sensitive can be due to several factors, ranging from experimental setup to intrinsic cellular resistance mechanisms.

Initial Checks & Troubleshooting Workflow

G A Unexpectedly Low Cytotoxicity B Verify Drug Integrity & Concentration A->B Step 1 C Optimize Assay Conditions (Cell Density, Incubation Time) B->C Step 2 D Confirm Target Expression (VEGFR2, FGFR1, CSF-1R) C->D Step 3 E Assess On-Target Inhibition (Western Blot for p-VEGFR2, p-FGFR1) D->E Step 4 F Investigate Resistance Mechanisms E->F Step 5

Workflow for troubleshooting low cytotoxicity.
Possible Causes and Solutions

  • Compound Integrity and Concentration:

    • Solution: Ensure your this compound stock is correctly prepared, stored, and has not undergone excessive freeze-thaw cycles. Perform a dose-response curve to confirm the IC50 value in a known sensitive cell line as a positive control.

  • Sub-optimal Assay Conditions:

    • Solution: The observed effect of a drug can be highly dependent on cell density and the duration of the assay.[10][11] Optimize your cell viability assay by testing different seeding densities and multiple time points (e.g., 24, 48, 72 hours).

  • Low or Absent Target Expression:

    • Solution: Confirm the expression of this compound's targets (VEGFRs, FGFR1, CSF-1R) in your cell line at the protein level using Western blot or flow cytometry.

  • Intrinsic or Acquired Resistance:

    • Solution: Cells can be intrinsically resistant or acquire resistance to TKIs.[8][12][13][14][15][16] This can be due to:

      • Activation of bypass signaling pathways: Inhibition of one pathway can lead to the compensatory activation of another (e.g., EGFR, MET, or PI3K/Akt pathways).[12][14][17]

      • Mutations in the target kinase: These can prevent drug binding.

    • Experimental Verification: Use Western blotting to probe for the activation of common resistance pathways (e.g., p-EGFR, p-MET, p-Akt).

Representative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Below are representative IC50 values for this compound in pancreatic neuroendocrine tumor (pNENs) cell lines after 48 hours of treatment.

Cell LineThis compound IC50 (µM)[18][19]
BON-11.89
QGP-12.54

Note: These values can vary based on experimental conditions.

Issue 2: Paradoxical Increase in Cell Migration or Invasion

Question: I'm observing that at certain concentrations, this compound is increasing the migration or invasion of my cells in a Transwell or wound healing assay. This is the opposite of the expected outcome. Why is this happening?

Answer:

This counterintuitive phenomenon is known as paradoxical activation and has been observed with some kinase inhibitors.[1][2][3][20][21] It can result from complex feedback loops or off-target effects.

Troubleshooting and Investigation Workflow

G A Paradoxical Increase in Migration B Confirm Result with Orthogonal Assay (e.g., Wound Healing if Transwell was used) A->B Step 1 C Perform Detailed Dose-Response (Narrow concentration range) B->C Step 2 D Analyze Key Signaling Pathways (Western Blot for p-ERK, p-Akt, etc.) C->D Step 3 E Investigate Epithelial-Mesenchymal Transition (EMT) Markers D->E Step 4 F Consider Off-Target Effects (Kinome Scan) D->F Alternative

Workflow to investigate paradoxical migration.
Possible Causes and Solutions

  • Paradoxical Pathway Activation:

    • Mechanism: In some contexts, particularly in cells with certain genetic backgrounds (like RAS mutations), inhibitors of the MAPK pathway can paradoxically increase signaling by promoting RAF dimerization and transactivation.[2][20] While this compound doesn't directly target RAF, inhibition of upstream RTKs can perturb complex signaling networks, potentially leading to feedback activation of pro-migratory pathways like MAPK/ERK.

    • Experimental Verification: Perform a Western blot analysis for key signaling nodes like p-ERK and p-Akt at the same concentrations and time points where you observe increased migration. A paradoxical increase in the phosphorylation of these proteins would support this hypothesis.

  • Induction of Epithelial-Mesenchymal Transition (EMT):

    • Mechanism: Some anti-angiogenic agents can inadvertently promote a more invasive phenotype by inducing EMT.[22][23][24] The inhibition of VEGFR and FGFR signaling can alter the tumor microenvironment and signaling balance in a way that upregulates EMT-driving transcription factors (e.g., Snail, Slug, ZEB1).

    • Experimental Verification: Use Western blot or qPCR to check for changes in EMT markers. A decrease in epithelial markers (like E-cadherin) and an increase in mesenchymal markers (like Vimentin or N-cadherin) would indicate an EMT-like phenotype.

Representative Data: Hypothetical Transwell Migration Assay

This table shows hypothetical data illustrating a paradoxical effect of this compound on cell migration.

TreatmentConcentration (µM)Migrated Cells (Normalized to Control)
Vehicle (DMSO)0100%
This compound0.1145%
This compound1.085%
This compound10.030%
Representative Data: Hypothetical Western Blot Analysis

This hypothetical Western blot data corresponds to the paradoxical migration observed at 0.1 µM this compound.

Treatmentp-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle (DMSO)1.01.0
This compound (0.1 µM)1.80.9
This compound (10.0 µM)0.20.3
Issue 3: Rapid Development of Drug Resistance

Question: My cells initially respond to this compound, but they quickly become resistant, and the drug is no longer effective. What are the common mechanisms for this acquired resistance?

Answer:

Acquired resistance to TKIs is a significant challenge in both clinical and research settings.[8][12][13][14][15][16] The primary mechanisms often involve either on-target alterations or the activation of bypass signaling pathways.

Logical Framework for Investigating Resistance

G A Acquired Resistance to this compound B Generate and Confirm Resistant Cell Line (Long-term culture with increasing drug conc.) A->B C Check for Bypass Pathway Activation (Western Blot for p-MET, p-EGFR, p-Akt) B->C Hypothesis 1 D Sequence Target Kinase Domains (VEGFRs, FGFR1) for mutations B->D Hypothesis 2 E Investigate Drug Efflux (qPCR for ABC transporters) B->E Hypothesis 3

Investigating acquired resistance mechanisms.
Possible Causes and Solutions

  • Activation of Bypass Signaling Pathways:

    • Mechanism: This is one of the most common resistance mechanisms.[12][14][17] When VEGFR/FGFR pathways are chronically inhibited, cells can adapt by upregulating and activating alternative receptor tyrosine kinases (RTKs) such as MET, AXL, or EGFR, which can then reactivate downstream pro-survival pathways like PI3K/Akt and MAPK/ERK.

    • Experimental Verification: Compare the protein expression and phosphorylation status of key RTKs and their downstream effectors (p-MET, p-EGFR, p-Akt, p-ERK) in your resistant cell line versus the parental (sensitive) cell line using Western blot or phospho-RTK arrays.

  • Secondary Mutations in Target Kinases:

    • Mechanism: Mutations can arise in the drug-binding pocket of the target kinases (VEGFRs, FGFR1), which prevent this compound from binding effectively while preserving the kinase's activity.[12][13] The "gatekeeper" mutation is a classic example.[12]

    • Experimental Verification: Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and perform Sanger sequencing of the kinase domains of VEGFR1/2/3 and FGFR1 to identify potential mutations.

  • Increased Drug Efflux:

    • Mechanism: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1), which actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.

    • Experimental Verification: Use qPCR to compare the mRNA levels of common ABC transporter genes (like ABCB1) between parental and resistant cells.

III. Key Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells based on the quantification of ATP.[1][15][18][23][25]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

  • Compound Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate for the desired duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Transwell Migration Assay

This assay assesses the migratory capacity of cells through a porous membrane.[2][5][10][13][26][27][28][29][30][31]

  • Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add 600 µL of media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Preparation: Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^5 cells/mL. Add the desired concentration of this compound or vehicle to the cell suspension.

  • Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate for a period optimized for your cell line (e.g., 12-24 hours) at 37°C.

  • Analysis:

    • Remove non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol.

    • Stain the cells with 0.1% crystal violet.

    • Elute the dye and measure absorbance, or count cells in several fields of view under a microscope.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol detects the activation state of the MAPK/ERK pathway.[4][14][32][33][34][35][36]

  • Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total ERK.

IV. Signaling Pathway Diagrams

G cluster_0 This compound Targets cluster_1 Downstream Pathways VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K FGFR1 FGFR1 FGFR1->PI3K RAS RAS FGFR1->RAS CSFR CSF-1R CSFR->PI3K Migration Migration & Angiogenesis PLCg->Migration AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSFR

Simplified this compound signaling pathways.

References

Preventing Surufatinib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Surufatinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered with this compound solubility.

Issue Potential Cause Recommended Action
Precipitation upon dilution of DMSO stock solution in aqueous buffer. pH of the aqueous buffer: this compound has a predicted pKa of 5.22, suggesting it is a weak base.[1] Its solubility is likely to be significantly lower in neutral or alkaline solutions (pH > 5.22) compared to acidic solutions.Adjust the pH of the aqueous buffer to be below the pKa of 5.22. A buffer system in the pH range of 4.0-5.0 is recommended to maintain this compound in its more soluble, protonated form.
High final concentration: The concentration of this compound in the final aqueous solution may exceed its solubility limit at the given pH and temperature.Reduce the final concentration of this compound in the aqueous solution. Determine the solubility of this compound in the specific buffer system being used to establish a working concentration range.
"Salting out" effect: High salt concentrations in the buffer can decrease the solubility of small molecules.If possible, reduce the salt concentration of the buffer. Alternatively, screen different buffer salts to identify one that has a minimal impact on this compound solubility.
Solution becomes cloudy over time, even at an appropriate pH. Temperature fluctuations: Changes in temperature can affect solubility. For many compounds, solubility decreases at lower temperatures.Maintain a constant and controlled temperature during the experiment. If working at room temperature, be aware of significant fluctuations. For storage, it is advisable to determine the stability of the solution at different temperatures (e.g., 4°C, room temperature).
Solution-mediated recrystallization: In a supersaturated solution, the compound can crystallize out over time.[2]Consider the use of precipitation inhibitors such as polymers (e.g., HPMC, PVP) or surfactants in the formulation to maintain a stable supersaturated state.[3][4][5]
Difficulty dissolving this compound directly in an aqueous buffer. Low intrinsic aqueous solubility: this compound is likely a poorly water-soluble compound, as suggested by its common use as a micronized drug and its solubility in organic solvents like DMSO.[1][6][7][8]It is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[1][6][7][8]

Q2: How does pH affect the solubility of this compound in aqueous solutions?

A2: this compound has a predicted pKa of 5.22, indicating it is a weak base.[1] Therefore, its aqueous solubility is pH-dependent. It is expected to be more soluble in acidic conditions (pH < 5.22) where it exists in a protonated, charged state, and less soluble in neutral to basic conditions (pH > 5.22) where it is in its neutral, less polar form.

Q3: My this compound solution precipitated after being stored in the refrigerator. Why did this happen and how can I prevent it?

A3: Precipitation upon refrigeration is likely due to a decrease in solubility at lower temperatures. To prevent this, you can try the following:

  • Store at a controlled room temperature: If the solution is stable for the required duration of your experiment, storing it at a constant room temperature may prevent precipitation.

  • Use a co-solvent system: Including a water-miscible co-solvent in your aqueous buffer can help maintain solubility at lower temperatures.

  • Determine the solubility at different temperatures: Before storing, it is advisable to determine the solubility of this compound in your chosen buffer system at the intended storage temperature.

Q4: Can I use excipients to improve the aqueous solubility of this compound?

A4: Yes, various pharmaceutical excipients can be used to enhance the solubility and stability of poorly water-soluble drugs like this compound. These include:

  • Solubilizing agents and surfactants: Polysorbates (e.g., Tween® 80) and poloxamers can increase solubility by forming micelles.[9]

  • Polymers: Cellulosic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) can act as precipitation inhibitors, especially in supersaturated solutions.[3][4][5]

  • Cyclodextrins: These can form inclusion complexes with the drug molecule, enhancing its solubility.[8]

  • Lipid-based excipients: For oral formulations, self-emulsifying drug delivery systems (SEDDS) can be developed using oils and surfactants to improve solubility and absorption.[6][10][11]

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility of this compound

Objective: To determine the solubility of this compound in aqueous buffers at different pH values.

Materials:

  • This compound powder

  • DMSO

  • A series of buffers (e.g., citrate, phosphate, acetate) at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Microcentrifuge tubes

  • Shaker or rotator

  • HPLC system with a suitable column and detection method for this compound

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mM).

  • In separate microcentrifuge tubes, add an excess amount of this compound powder to each of the different pH buffers.

  • Alternatively, for a solvent-addition method, add a small volume of the concentrated DMSO stock solution to each buffer to initiate precipitation.

  • Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the tubes at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated HPLC method.

  • The measured concentration represents the solubility of this compound at that specific pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_buffers Prepare Buffers at Various pH start->prep_buffers add_this compound Add Excess this compound to Buffers prep_stock->add_this compound prep_buffers->add_this compound incubate Incubate with Shaking (24-48h at constant T) add_this compound->incubate centrifuge Centrifuge to Pellet Solid incubate->centrifuge filter Filter Supernatant centrifuge->filter hplc Quantify Concentration by HPLC filter->hplc end Determine Solubility at Each pH hplc->end

Caption: Workflow for determining the pH-dependent solubility of this compound.

troubleshooting_logic start Precipitation Observed in Aqueous Solution check_ph Is the buffer pH < 5.22? start->check_ph adjust_ph Action: Lower buffer pH to 4.0-5.0 check_ph->adjust_ph No check_conc Is the final concentration below solubility limit? check_ph->check_conc Yes adjust_ph->check_conc lower_conc Action: Reduce final This compound concentration check_conc->lower_conc No check_temp Is the temperature stable? check_conc->check_temp Yes lower_conc->check_temp control_temp Action: Maintain constant temperature check_temp->control_temp No use_pi Consider using precipitation inhibitors check_temp->use_pi Yes control_temp->use_pi success Solution Remains Clear use_pi->success

Caption: Troubleshooting logic for this compound precipitation.

signaling_pathway cluster_effects Cellular Effects This compound This compound VEGFR VEGFR1, 2, 3 This compound->VEGFR FGFR1 FGFR1 This compound->FGFR1 CSF1R CSF-1R This compound->CSF1R angiogenesis Angiogenesis VEGFR->angiogenesis tumor_growth Tumor Cell Proliferation FGFR1->tumor_growth immune_evasion Tumor-Associated Macrophage Activity CSF1R->immune_evasion

References

Technical Support Center: Best Practices for Surufatinib Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation, long-term storage, and troubleshooting of Surufatinib stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with concentrations of 96 mg/mL to ≥ 100 mg/mL being achievable.[1][2] For in vivo studies, a stock solution in DMSO can be further diluted in carriers such as a mixture of PEG300, Tween80, and ddH2O, or corn oil.[2]

Q2: What are the optimal long-term storage conditions for this compound stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years. For shorter-term storage, aliquots can be kept at -20°C for up to one year.[1][3]

Q3: How long is the solid form of this compound stable?

A3: In its solid, powdered form, this compound is stable for up to three years when stored at -20°C and for two years at 4°C.[1]

Q4: My this compound solution has precipitated after thawing. What should I do?

A4: Precipitation upon thawing can occur if the concentration is high or if the DMSO has absorbed moisture. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent this, use anhydrous DMSO for stock solution preparation and consider preparing a slightly lower concentration if precipitation is a recurring issue.

Q5: What is the mechanism of action of this compound?

A5: this compound is a multi-targeted tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[4] By inhibiting these pathways, this compound blocks tumor angiogenesis and modulates the tumor immune microenvironment.

Quantitative Data Summary

ParameterConditionDurationReference
Solid (Powder) Storage -20°C3 years[1]
4°C2 years[1]
Stock Solution Storage (in DMSO) -80°C2 years[1]
-20°C1 year[1][3]
Solubility in DMSO 25°C-≥ 100 mg/mL (208.08 mM)[1]
25°C-96 mg/mL (199.75 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the mass of this compound required to prepare the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound ≈ 480.58 g/mol ):

    • Mass (mg) = 10 mmol/L * 0.001 L * 480.58 g/mol * 1000 mg/g = 4.81 mg

  • Weighing: Accurately weigh the calculated mass of this compound and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes. This minimizes contamination and prevents degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term use. Protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or aqueous buffer

  • Sterile tubes for dilution

Methodology:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentration.

    • Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low, typically below 0.5%.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Application: Use the freshly prepared working solution immediately in your experiments. Do not store aqueous working solutions.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Precipitation in thawed stock solution 1. Concentration is too high for the storage temperature. 2. DMSO has absorbed moisture, reducing solubility.1. Gently warm the vial to 37°C and vortex or sonicate to redissolve. 2. If precipitation persists, centrifuge the vial and use the supernatant after re-quantifying the concentration. 3. For future preparations, use anhydrous DMSO and consider a slightly lower stock concentration.
Precipitation upon dilution in aqueous buffer 1. "Solvent shock" from direct dilution of a high concentration DMSO stock into an aqueous medium. 2. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.1. Perform intermediate serial dilutions in DMSO before the final dilution into the aqueous buffer. 2. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤ 0.5%). 3. Lower the final concentration of this compound in the experiment if possible.
Inconsistent or reduced biological activity 1. Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, light exposure). 2. Inaccurate concentration of the stock solution.1. Always use freshly thawed aliquots. Protect solutions from light. 2. Prepare a fresh stock solution from solid compound. 3. Verify the concentration of the stock solution using an appropriate analytical method (e.g., HPLC).

Visualizations

G cluster_start Start cluster_check_stock Stock Solution Check cluster_dilution Dilution Process Check cluster_final_conc Final Concentration Check cluster_final_dmso Final DMSO Check cluster_outcome Outcome start Precipitation Observed check_stock Is stock solution clear? start->check_stock warm_sonicate Warm to 37°C and sonicate check_stock->warm_sonicate No check_dilution How was the working solution prepared? check_stock->check_dilution Yes redissolved Does it redissolve? warm_sonicate->redissolved fresh_stock Prepare fresh stock solution redissolved->fresh_stock No redissolved->check_dilution Yes contact_support Contact Technical Support fresh_stock->contact_support serial_dilute Perform serial dilutions in DMSO first check_dilution->serial_dilute Direct dilution check_final_conc Is final concentration too high? check_dilution->check_final_conc Serial dilution serial_dilute->check_final_conc lower_conc Lower final concentration check_final_conc->lower_conc Yes check_dmso Is final DMSO concentration <0.5%? check_final_conc->check_dmso No proceed Proceed with Experiment lower_conc->proceed adjust_stock Adjust stock concentration check_dmso->adjust_stock No check_dmso->proceed Yes adjust_stock->proceed G cluster_this compound This compound Inhibition cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways This compound This compound VEGFR VEGFR1/2/3 This compound->VEGFR Inhibits FGFR1 FGFR1 This compound->FGFR1 Inhibits CSF1R CSF-1R This compound->CSF1R Inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation FGFR1->Proliferation Promotes ImmuneEvasion Tumor Immune Evasion (via Macrophages) CSF1R->ImmuneEvasion Promotes

References

How to interpret atypical dose-response curves with Surufatinib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Surufatinib. The information is designed to help interpret atypical dose-response curves and address other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is an oral, small-molecule tyrosine kinase inhibitor. Its primary mechanism involves the simultaneous inhibition of vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF-1R).[1][2][3] This multi-targeted approach allows this compound to both inhibit tumor angiogenesis (the formation of new blood vessels that supply tumors) and modulate the tumor immune microenvironment by targeting tumor-associated macrophages.[2][3]

Q2: What is the recommended clinical dose of this compound?

The recommended dosage for this compound in clinical use for advanced neuroendocrine tumors (NETs) is 300 mg taken orally once daily.[1] Clinical studies have explored various dosages, and 300 mg once daily was identified as the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).[4][5]

Q3: What are the expected outcomes in terms of efficacy from clinical trials?

Clinical trial data for this compound in patients with pancreatic neuroendocrine tumors (pNET) and extrapancreatic neuroendocrine tumors (epNET) have demonstrated its efficacy. Key outcomes are summarized in the table below.

Data Presentation: Clinical Efficacy of this compound

Clinical Trial CohortDosageObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)
pNET (US Study)300 mg QD18.8%Not Reported15.2 months
epNET (US Study)300 mg QD6.3%Not Reported11.5 months
pNET (Real World Study)300 mg33.3%66.7%11 months
epNET (Real World Study)300 mg14.3%42.3%6 months

Data sourced from a Phase 1/1b US study and a real-world study.[4][5][6]

Troubleshooting Atypical Dose-Response Curves

Q4: My in vitro experiment is showing a U-shaped or biphasic dose-response curve with this compound. What could be the cause?

Observing a U-shaped (hormetic) or biphasic dose-response curve, where low doses of this compound show a stimulatory effect on cell proliferation while higher doses are inhibitory, can be perplexing. While not specifically documented for this compound in the provided literature, such phenomena can occur with multi-kinase inhibitors due to their complex biological effects.

Potential Explanations:

  • Off-Target Effects at Low Concentrations: At very low doses, this compound might interact with other kinases or cellular pathways in an activating manner before its primary inhibitory effects on VEGFR, FGFR, and CSF-1R become dominant at higher concentrations.

  • Feedback Loop Activation: Inhibition of one pathway (e.g., VEGFR) might trigger a compensatory activation of a pro-survival pathway at low inhibitor concentrations. As the concentration increases, the widespread inhibition of multiple targets overcomes this feedback loop.

  • Heterogeneity of Cell Population: If the cell line used is not purely clonal, different subpopulations may respond to this compound differently. A small, resistant subpopulation might proliferate at low doses while the majority of cells are inhibited at higher doses.

Troubleshooting Steps:

  • Confirm Drug Integrity: Ensure the this compound compound is of high purity and has not degraded.

  • Assay Validation: Verify that the cell viability or proliferation assay being used is linear and not prone to artifacts at low cell densities.

  • Time-Course Experiment: Atypical responses can be time-dependent. Run the experiment at different time points (e.g., 24, 48, and 72 hours) to see if the U-shaped curve is a transient effect.

  • Use of a More Specific Assay: Switch from a general metabolic assay (like MTT) to a direct measure of cell number (e.g., cell counting) or a more specific marker of apoptosis (e.g., caspase activity).

  • Pathway Analysis: At the "stimulatory" low dose and an inhibitory high dose, perform western blotting or other pathway analysis to examine the phosphorylation status of key downstream effectors of VEGFR, FGFR, and other potential off-target kinases.

Q5: The dose-response curve for this compound plateaus at a level of incomplete inhibition, even at high concentrations. Why isn't 100% inhibition achieved?

A plateau of effect at less than 100% inhibition is a common observation in cancer drug studies.

Potential Explanations:

  • Cellular Resistance: A subpopulation of cells in your culture may be inherently resistant to this compound's mechanism of action.

  • Drug Efflux: Cancer cells can express drug efflux pumps (like P-glycoprotein) that actively remove the drug from the cell, preventing it from reaching a high enough intracellular concentration to achieve complete inhibition.

  • Cytostatic vs. Cytotoxic Effects: this compound may be primarily cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing the cells) in your experimental model. In this case, the plateau represents the maximum achievable inhibition of proliferation, not 100% cell death.

Troubleshooting Steps:

  • Assess Cell Viability vs. Proliferation: Use an assay that distinguishes between cytostatic and cytotoxic effects. For example, a trypan blue exclusion assay can quantify viable versus dead cells.

  • Combination Therapy: To investigate resistance, consider combining this compound with an inhibitor of a potential resistance pathway or a known drug efflux pump inhibitor.

  • Clonal Selection: If you suspect a resistant subpopulation, you could attempt to isolate and characterize the cells that survive treatment with high concentrations of this compound.

Visualizing Mechanisms and Workflows

To aid in understanding this compound's action and troubleshooting experimental results, the following diagrams are provided.

Surufatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR 1/2/3 Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis Promotes FGFR1 FGFR1 FGFR1->Angiogenesis Promotes CSF1R CSF-1R Immune_Evasion Immune Evasion (via TAMs) CSF1R->Immune_Evasion Promotes This compound This compound This compound->VEGFR Inhibits This compound->FGFR1 Inhibits This compound->CSF1R Inhibits

Caption: this compound's multi-target signaling pathway.

Troubleshooting_Workflow Start Atypical Dose-Response Curve Observed Check_Reagents Verify Drug Integrity and Cell Line Authenticity Start->Check_Reagents Validate_Assay Validate Experimental Assay (Linearity, Artifacts) Check_Reagents->Validate_Assay Time_Course Perform Time-Course Experiment Validate_Assay->Time_Course Hypothesis Formulate Hypothesis: 1. Off-target effects? 2. Feedback loops? 3. Resistance? Time_Course->Hypothesis Pathway_Analysis Analyze Pathway Activation (e.g., Western Blot) Hypothesis->Pathway_Analysis If U-shaped Cytotoxicity_Assay Distinguish Cytostatic vs. Cytotoxic Effects Hypothesis->Cytotoxicity_Assay If Plateau End Refined Understanding of Drug Effect Pathway_Analysis->End Cytotoxicity_Assay->End

Caption: A logical workflow for troubleshooting atypical dose-response curves.

Experimental Protocols

Key Experiment: In Vitro Cell Viability Assay (e.g., using MTT)

This protocol outlines a general procedure for generating a dose-response curve for this compound using a common cell viability assay.

  • Cell Seeding:

    • Culture the cancer cell line of interest to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock to create a range of concentrations to be tested (e.g., from 1 nM to 100 µM). Ensure the final solvent concentration in all wells is consistent and low (<0.1%) to avoid solvent toxicity.

    • Remove the old media from the 96-well plate and add the media containing the different concentrations of this compound. Include "vehicle control" wells (containing only the solvent) and "no treatment" control wells.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data and determine the IC50 (the concentration at which 50% of cell viability is inhibited).

References

Technical Support Center: Optimizing Immunohistochemistry (IHC) Protocols for Tissues from Surufatinib-Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their immunohistochemistry (IHC) protocols for tissues obtained from animals treated with Surufatinib.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its mechanism of action affect IHC protocols?

A1: this compound is an oral small-molecule tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).[1][2][3][4] This dual mechanism of inhibiting tumor angiogenesis and regulating the tumor immune microenvironment can lead to changes in protein expression and phosphorylation status in treated tissues.[2][3] Consequently, IHC protocols may require optimization to accurately detect these changes, particularly for downstream markers of the affected signaling pathways.

Q2: Which biomarkers are most relevant to assess this compound's effect using IHC?

A2: Relevant biomarkers for assessing this compound's pharmacodynamic effects include phosphorylated and total protein levels of its primary targets (VEGFRs, FGFR1, CSF-1R) and downstream signaling molecules. Key markers to consider are p-VEGFR2, p-FGFR, and p-CSF-1R, as well as markers of cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).

Q3: Should I expect changes in tissue morphology after this compound treatment, and how might this impact my IHC staining?

A3: Yes, as an anti-angiogenic agent, this compound can alter tumor vasculature and the overall tumor microenvironment. This may result in areas of necrosis or changes in cell density, which can affect tissue morphology and lead to uneven staining. It is crucial to carefully select viable tissue regions for IHC analysis and to use appropriate positive and negative controls.

Troubleshooting Guide

Problem 1: Weak or No Staining of the Target Antigen
Possible Cause Recommended Solution
Suboptimal Primary Antibody Concentration The concentration of the primary antibody is critical. Titrate the primary antibody across a range of dilutions to determine the optimal concentration that provides a strong signal with minimal background.[5]
Ineffective Antigen Retrieval Formalin fixation can mask epitopes.[6] Optimize the antigen retrieval method by testing different heat-induced epitope retrieval (HIER) buffers (e.g., citrate (B86180) pH 6.0, Tris-EDTA pH 9.0) and incubation times/temperatures.[6][7][8] For some targets, proteolytic-induced epitope retrieval (PIER) with enzymes like proteinase K might be more effective.[7]
Inactive Primary Antibody Improper storage can lead to antibody degradation. Ensure the antibody has been stored according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[9] Run a positive control with a known positive tissue to verify antibody activity.[10]
Phosphatase Activity (for phospho-specific antibodies) If staining for phosphorylated proteins, endogenous phosphatases in the tissue can dephosphorylate the target epitope. Include phosphatase inhibitors in your buffers.
Problem 2: High Background Staining
Possible Cause Recommended Solution
Non-specific Primary Antibody Binding Decrease the primary antibody concentration.[11] Increase the concentration of the blocking serum (up to 10%) or try a different blocking agent (e.g., bovine serum albumin, casein).[5]
Endogenous Peroxidase or Biotin Activity If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a 3% H2O2 solution.[10] If using a biotin-based detection system, block for endogenous biotin, especially in tissues like liver and kidney.[10]
Cross-reactivity of Secondary Antibody Use a secondary antibody that is cross-adsorbed against the species of the tissue sample to minimize off-target binding.[5] Run a negative control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[12]

Quantitative Data Presentation

The following tables provide a template for presenting quantitative IHC data from this compound-treated animal tissues. Researchers should adapt these based on their specific experimental design.

Table 1: Quantification of Microvessel Density (CD31 Staining) in Tumor Xenografts

Treatment GroupNMean Vessel Count per Field (± SD)% Change from Vehicle
Vehicle Control845.2 ± 5.8-
This compound (Low Dose)828.7 ± 4.1-36.5%
This compound (High Dose)815.4 ± 3.9-65.9%

Table 2: H-Score Analysis of Phospho-VEGFR2 in Tumor Tissues

Treatment GroupNStaining Intensity (0-3) (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control82.6 ± 0.378 ± 9202.8 ± 31.2
This compound (Low Dose)81.4 ± 0.542 ± 1158.8 ± 23.5
This compound (High Dose)80.7 ± 0.218 ± 712.6 ± 6.8

Experimental Protocols

Detailed Protocol: IHC Staining for Phospho-VEGFR2 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues from this compound-Treated Mice
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Hydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95%, 70%, and 50% (3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval (HIER):

    • Place slides in a staining dish with Tris-EDTA buffer (pH 9.0).

    • Heat in a pressure cooker or microwave to 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature in the buffer.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Peroxidase Block:

    • Incubate sections in 3% H2O2 in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with PBS (3 changes, 5 minutes each).

  • Blocking:

    • Incubate sections with 5% normal goat serum in PBS for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with anti-phospho-VEGFR2 antibody (diluted in PBS with 1% BSA and phosphatase inhibitors) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 changes, 5 minutes each).

    • Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse with PBS (3 changes, 5 minutes each).

    • Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.

    • Rinse with PBS (3 changes, 5 minutes each).

    • Develop the signal with a DAB substrate kit until the desired stain intensity is reached.

    • Wash with distilled water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Mandatory Visualizations

Surufatinib_Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_FGFR FGFR Signaling cluster_CSFR CSF-1R Signaling This compound This compound VEGFR VEGFR1/2/3 This compound->VEGFR Inhibits FGFR1 FGFR1 This compound->FGFR1 Inhibits CSFR CSF-1R This compound->CSFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation FGFR1->Proliferation TAMs Tumor-Associated Macrophages (TAMs) CSFR->TAMs ImmuneEvasion Tumor Immune Evasion TAMs->ImmuneEvasion

Caption: this compound's multi-target inhibition of key signaling pathways.

IHC_Optimization_Workflow Start Start: FFPE Tissue from This compound-Treated Animal Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER vs. PIER) Deparaffinization->AntigenRetrieval HIER HIER: Citrate pH 6.0 or Tris-EDTA pH 9.0 AntigenRetrieval->HIER Heat PIER PIER: Proteinase K AntigenRetrieval->PIER Enzyme Blocking Blocking (e.g., Normal Serum, BSA) HIER->Blocking PIER->Blocking PrimaryAb Primary Antibody Incubation (Optimize Dilution) Blocking->PrimaryAb Dilution1 Dilution 1:100 PrimaryAb->Dilution1 Dilution2 Dilution 1:200 PrimaryAb->Dilution2 Dilution3 Dilution 1:500 PrimaryAb->Dilution3 Detection Detection System (Polymer vs. Biotin-based) Dilution1->Detection Dilution2->Detection Dilution3->Detection Analysis Analysis & Quantification Detection->Analysis

Caption: A generalized workflow for optimizing IHC protocols.

Troubleshooting_Logic Problem IHC Staining Issue NoStaining Weak or No Staining Problem->NoStaining HighBg High Background Problem->HighBg CheckAb Check Antibody (Concentration/Activity) NoStaining->CheckAb Is Ab okay? OptimizeAR Optimize Antigen Retrieval NoStaining->OptimizeAR Is AR optimal? CheckDetection Check Detection System NoStaining->CheckDetection Is detection working? DecreaseAb Decrease Primary Ab Concentration HighBg->DecreaseAb Is [Ab] too high? ImproveBlocking Improve Blocking Step HighBg->ImproveBlocking Is blocking sufficient? CheckSecondary Check Secondary Ab Specificity HighBg->CheckSecondary Is 2° Ab cross-reacting?

Caption: A decision tree for troubleshooting common IHC issues.

References

Managing lot-to-lot variability of Surufatinib in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Surufatinib Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential lot-to-lot variability of this compound in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as HMPL-012) is an oral, small-molecule tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the potent and selective inhibition of three key receptor tyrosine kinases involved in tumor growth and angiogenesis:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3): Inhibition of these receptors blocks the formation of new blood vessels (angiogenesis), which are essential for supplying nutrients and oxygen to tumors.[1][3][4]

  • Fibroblast Growth Factor Receptor 1 (FGFR1): Blocking FGFR1 disrupts pathways involved in tumor cell proliferation and survival.[1][3][4]

  • Colony-Stimulating Factor-1 Receptor (CSF-1R): Inhibition of CSF-1R modulates the tumor microenvironment by targeting tumor-associated macrophages, which can promote tumor growth and immune evasion.[1][3][4]

This dual action of inhibiting angiogenesis and regulating tumor-immune evasion makes this compound a subject of interest in cancer research.[1][2]

Q2: What could cause lot-to-lot variability in my experiments with this compound?

A2: While specific lot-to-lot variability data for this compound is not publicly available, variability in experiments using small molecule inhibitors can generally arise from several factors:

  • Purity and Formulation: Differences in the purity, salt form, or presence of isomers between batches can alter the effective concentration and activity of the compound.

  • Solubility: Inconsistent dissolution of the this compound powder can lead to variations in the actual concentration of the working solution.[5] this compound is typically dissolved in a solvent like DMSO to create a stock solution before being diluted in aqueous media for experiments.[6][7] If the compound precipitates in the final medium, the effective concentration will be lower than intended.[5]

  • Storage and Handling: this compound, like many small molecules, can degrade if not stored correctly.[8] Factors like exposure to light, moisture, or repeated freeze-thaw cycles of stock solutions can compromise its stability and potency.[6][9][10]

  • Experimental System: Inconsistencies in cell-based assays, such as variations in cell passage number, seeding density, or reagent quality, can be mistaken for compound variability.[5][11]

Q3: How should I prepare and store this compound to minimize variability?

A3: Proper handling is critical for reproducible results.[8]

  • Reconstitution: Upon receiving a new lot, briefly centrifuge the vial to ensure all powder is at the bottom.[10] Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent, typically anhydrous DMSO.[6][9] Ensure complete dissolution by vortexing or brief sonication.[6][9]

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.[6][9][10]

  • Storage: Store the powder and DMSO stock aliquots at -20°C or -80°C for long-term stability, protected from light and moisture.[6][9]

  • Working Solutions: When preparing working solutions, pre-warm the cell culture medium to 37°C before adding the diluted inhibitor stock.[5] It is best practice to make serial dilutions in DMSO first before the final dilution into aqueous buffer or medium to prevent precipitation.[7] The final DMSO concentration in your assay should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[5]

Troubleshooting Guide

Issue 1: A new lot of this compound shows lower-than-expected potency in my cell-based assay.

This is a common issue that requires systematic troubleshooting to distinguish between a problem with the compound lot and an issue with the experimental setup.

Logical Troubleshooting Workflow

G start Unexpected Low Potency Observed check_handling Step 1: Verify Handling & Storage - Stored at -20°C/-80°C? - Aliquoted, single-use? - Protected from light? start->check_handling check_solubility Step 2: Check Solubility - Stock fully dissolved in DMSO? - Precipitate in media? - Final DMSO % < 0.5%? check_handling->check_solubility check_assay Step 3: Review Assay Conditions - Cell passage number consistent? - Seeding density correct? - Reagents/media fresh? check_solubility->check_assay validate_activity Step 4: Perform Direct Activity Assay Run in vitro kinase assay to get IC50. check_assay->validate_activity compare_ic50 Step 5: Compare IC50 to Published Data Does it match reference values? validate_activity->compare_ic50 conclusion_lot Conclusion: Potential issue with new lot. Contact supplier. compare_ic50->conclusion_lot No conclusion_assay Conclusion: Issue is likely in assay setup. Re-optimize protocol. compare_ic50->conclusion_assay Yes

Troubleshooting workflow for low this compound potency.

Issue 2: I am observing inconsistent results between replicates in my angiogenesis (tube formation) assay.

Inconsistent tube formation can be caused by the inhibitor, the cells, or the assay matrix.

  • Possible Cause: Inconsistent this compound concentration due to precipitation.

    • Solution: Visually inspect the wells under a microscope for any signs of compound precipitation. Prepare fresh working dilutions from a new DMSO stock aliquot for each experiment.

  • Possible Cause: Variability in the basement membrane extract (e.g., Matrigel®).

    • Solution: Ensure the matrix is thawed slowly on ice and pipetted carefully to create an even layer in each well.[12][13] Avoid introducing bubbles. Use a consistent volume of matrix in every well.

  • Possible Cause: Inconsistent cell seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating.[5] Use a calibrated pipette and be careful not to disturb the matrix layer when adding the cells.[13] The seeding density is a critical parameter for this assay.[13]

Lot Validation Protocols & Data

To proactively manage variability, it is recommended to perform quality control checks on each new lot of this compound.

Reference Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of drug potency. Comparing the IC50 of a new lot to published values in a direct enzymatic assay is the best way to confirm its activity.

Target KinasePublished IC50 (μmol/L)
VEGFR10.002
VEGFR20.024
VEGFR30.001
FGFR10.015
CSF-1R0.004
Data sourced from preclinical studies.[1]
Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol provides a general method to determine the IC50 of this compound against one of its primary targets, VEGFR2, using a luminescence-based assay that measures ATP consumption.

Workflow for In Vitro Kinase Assay

G prep Prepare Reagents - Kinase Buffer - this compound Dilutions - VEGFR2 Enzyme - ATP/Substrate Mix plate Plate Assay Add Master Mix, this compound, and Enzyme to 96-well plate. prep->plate incubate Incubate Allow kinase reaction to proceed (e.g., 60 min at 30°C). plate->incubate detect Add Detection Reagent (e.g., Kinase-Glo®) Stops reaction, generates light. incubate->detect read Read Luminescence Use a microplate reader. detect->read analyze Analyze Data Plot % inhibition vs. [this compound] Calculate IC50 value. read->analyze G cluster_membrane Cell Membrane VEGFR VEGFR Angiogenesis Angiogenesis (Vessel Formation) VEGFR->Angiogenesis FGFR1 FGFR1 Proliferation Tumor Proliferation & Survival FGFR1->Proliferation CSFR CSF-1R ImmuneEvasion Immune Evasion (via TAMs) CSFR->ImmuneEvasion This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSFR

References

Validation & Comparative

A Preclinical Head-to-Head: Surufatinib vs. Sunitinib in Renal Cell Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Surufatinib and Sunitinib in the context of renal cell carcinoma (RCC). While clinical trials have established the roles of these tyrosine kinase inhibitors (TKIs) in various cancers, this report focuses on the available preclinical data that underpins their therapeutic potential in RCC.

This comparative guide synthesizes preclinical findings on the mechanisms of action, effects on cell viability and tumor growth, and the underlying signaling pathways targeted by this compound and Sunitinib in RCC models. It is important to note that direct head-to-head preclinical studies comparing this compound and Sunitinib in RCC models are limited. Therefore, this guide presents a comparative analysis based on available data from separate preclinical investigations to inform further research and drug development efforts.

Mechanism of Action: Distinct Multi-Targeted Approaches

This compound and Sunitinib are both multi-targeted tyrosine kinase inhibitors, yet they exhibit distinct target profiles that influence their anti-cancer activities.

This compound is a novel inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor-1 Receptor (CSF-1R).[1][2] This unique combination allows this compound to simultaneously inhibit tumor angiogenesis, tumor cell proliferation, and modulate the tumor microenvironment by targeting tumor-associated macrophages.[1][3]

Sunitinib , an established TKI, also potently inhibits VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[4][5] Its multi-targeted profile extends to other receptor tyrosine kinases such as KIT, FLT3, and RET.[4][5]

In Vitro Efficacy: Inhibition of RCC Cell Proliferation

Preclinical studies have demonstrated the ability of both agents to inhibit the proliferation of various human renal cell carcinoma cell lines.

Quantitative Data Summary: In Vitro IC50 Values

Cell LineDrugIC50 (µM)Reference
786-OSunitinib~3[6]
Caki-2Sunitinib~3[6]

Note: Preclinical data for this compound's IC50 in RCC cell lines was not available in the reviewed literature. The table will be updated as new data emerges.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Animal models, particularly xenografts using human RCC cell lines, are critical for evaluating the in vivo efficacy of anti-cancer agents.

Quantitative Data Summary: In Vivo Tumor Growth Inhibition

RCC ModelDrugDosingTumor Growth Inhibition (%)Reference
786-O XenograftSunitinib40 mg/kg/daySignificant inhibition (data not quantified)[7]
ACHN XenograftSunitinib40 mg/kg/daySignificant inhibition (data not quantified)[7]

Note: Preclinical data for this compound's tumor growth inhibition in RCC xenograft models was not available in the reviewed literature. The table will be updated as new data emerges.

Signaling Pathways and Experimental Workflows

The anti-tumor effects of this compound and Sunitinib are mediated through the inhibition of key signaling pathways that drive RCC progression.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound and Sunitinib.

Surufatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR1 FGFR1 FGF->FGFR1 CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Tumor Cell Proliferation FGFR1->Proliferation TAM_Survival TAM Survival & Function CSF1R->TAM_Survival This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSF1R

This compound's mechanism of action.

Sunitinib_Signaling_Pathway cluster_ligands_sunitinib Ligands cluster_receptors_sunitinib Receptors cluster_downstream_sunitinib Downstream Signaling VEGF_S VEGF VEGFR_S VEGFR VEGF_S->VEGFR_S PDGF_S PDGF PDGFR_S PDGFR PDGF_S->PDGFR_S Angiogenesis_S Angiogenesis VEGFR_S->Angiogenesis_S Proliferation_S Tumor Cell Proliferation PDGFR_S->Proliferation_S Sunitinib Sunitinib Sunitinib->VEGFR_S Sunitinib->PDGFR_S

Sunitinib's mechanism of action.
Experimental Workflows

The following diagrams outline typical experimental workflows for evaluating the efficacy of TKIs in RCC models.

In_Vitro_Workflow start Start cell_culture Culture RCC Cell Lines (e.g., 786-O, ACHN) start->cell_culture treatment Treat with this compound or Sunitinib (Dose-response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis end End data_analysis->end

In vitro cell viability assay workflow.

In_Vivo_Workflow start_vivo Start implantation Implant RCC Cells into Immunocompromised Mice start_vivo->implantation tumor_growth Allow Tumors to Establish implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_vivo Administer this compound, Sunitinib, or Vehicle Control randomization->treatment_vivo monitoring Monitor Tumor Volume and Body Weight treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Weight, Immunohistochemistry) monitoring->endpoint end_vivo End endpoint->end_vivo

In vivo xenograft model workflow.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are generalized protocols for key experiments cited in the evaluation of TKIs in RCC models.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate RCC cells (e.g., 786-O, ACHN) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of this compound or Sunitinib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

In Vivo Renal Cell Carcinoma Xenograft Model
  • Cell Preparation: Harvest RCC cells from culture and resuspend them in a suitable medium, often mixed with Matrigel, at a concentration of 1-5 x 10^6 cells per injection.[7]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and the body weight of the mice regularly.[7]

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound, Sunitinib). Administer the drugs orally at the specified doses and schedule.

  • Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors.

  • Analysis: Measure the final tumor weight and volume. Tissues can be processed for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).

Conclusion and Future Directions

Both this compound and Sunitinib demonstrate anti-tumor activity by targeting key signaling pathways involved in renal cell carcinoma. Sunitinib has a well-documented preclinical profile in RCC models, showing significant inhibition of tumor growth. While the unique targeting profile of this compound, particularly its inhibition of CSF-1R, suggests a potential for distinct efficacy and modulation of the tumor microenvironment, there is a clear need for dedicated preclinical studies to evaluate its efficacy specifically in RCC models.

Future research should focus on direct, head-to-head comparisons of this compound and Sunitinib in a panel of RCC cell lines and in vivo models, including patient-derived xenografts (PDXs), to better delineate their comparative efficacy and mechanisms of action. Such studies will be invaluable for guiding the clinical development and positioning of these agents in the therapeutic landscape of renal cell carcinoma.

References

Validating Biomarkers of Response to Surufatinib in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surufatinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) that has demonstrated notable clinical activity in treating advanced neuroendocrine tumors (NETs) and other solid malignancies.[1][2][3] Its unique mechanism of action involves the simultaneous inhibition of three key signaling pathways implicated in tumor growth, angiogenesis, and immune evasion: vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor 1 (FGFR1), and colony-stimulating factor-1 receptor (CSF-1R).[1][4][5][6] This guide provides a comparative analysis of this compound, summarizing preclinical and clinical data, and detailing experimental protocols to aid in the validation of biomarkers of response. While robust clinical data exists, this guide also highlights the ongoing need for comprehensive preclinical validation of molecular biomarkers to further refine patient selection and predict therapeutic outcomes.

Mechanism of Action: A Triple Blockade

This compound exerts its anti-tumor effects by targeting three distinct receptor tyrosine kinases:

  • VEGFRs (1, 2, and 3): Inhibition of these receptors blocks the VEGF signaling pathway, a critical driver of angiogenesis. By cutting off the tumor's blood supply, this compound impedes the delivery of oxygen and nutrients essential for tumor growth and metastasis.[5]

  • FGFR1: The FGF signaling pathway is involved in various cellular processes, including proliferation, differentiation, and survival. Blocking FGFR1 further contributes to the inhibition of tumor cell growth.[5]

  • CSF-1R: This receptor plays a crucial role in the regulation of tumor-associated macrophages (TAMs), which often promote an immunosuppressive tumor microenvironment. By inhibiting CSF-1R, this compound can modulate the immune landscape, potentially enhancing the body's anti-tumor response.[5]

This multi-targeted approach provides a multi-faceted attack on the tumor and its microenvironment.[5]

Surufatinib_Mechanism This compound's Multi-Targeted Mechanism of Action cluster_membrane Cell Membrane cluster_effects Cellular Effects VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes FGFR1 FGFR1 Tumor Cell Proliferation Tumor Cell Proliferation FGFR1->Tumor Cell Proliferation Promotes CSF-1R CSF-1R Immunosuppression Immunosuppression CSF-1R->Immunosuppression Promotes This compound This compound This compound->VEGFR Inhibits This compound->FGFR1 Inhibits This compound->CSF-1R Inhibits Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Tumor Cell Proliferation->Tumor Growth Immunosuppression->Tumor Growth

This compound's Mechanism of Action

Comparative Performance: this compound vs. Alternatives

While direct head-to-head preclinical studies comparing this compound with other TKIs are not extensively published, clinical data from pivotal trials provide valuable insights into its performance relative to placebo and, by extension, other approved therapies for NETs like Sunitinib and Everolimus (B549166).

Table 1: Comparison of Efficacy in Advanced Pancreatic Neuroendocrine Tumors (pNETs)

TreatmentTrialMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound SANET-p[1][7]10.9 months19.2%
PlaceboSANET-p[1][7]3.7 months1.9%
Sunitinib Phase III[8][9]11.4 months9.3%
PlaceboPhase III[8]5.5 months0%
Everolimus RADIANT-3[10][11][12]11.0 months5%
PlaceboRADIANT-3[10][11][12]4.6 months2%

Table 2: Comparison of Efficacy in Advanced Extra-pancreatic Neuroendocrine Tumors (epNETs)

TreatmentTrialMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound SANET-ep[3]9.2 months10.3%
PlaceboSANET-ep[3]3.8 months0%
Everolimus RADIANT-4[13]11.0 months2%
PlaceboRADIANT-4[13]3.9 months1%

Potential Biomarkers of Response

The identification of reliable biomarkers is crucial for optimizing patient selection for this compound therapy. Based on its mechanism of action, several potential molecular biomarkers can be investigated in preclinical models.

Potential Preclinical Biomarkers:

  • VEGFR2 Expression and Phosphorylation: High levels of VEGFR2 expression or phosphorylation in tumor cells or endothelial cells could indicate a greater dependence on the VEGF signaling pathway and thus higher sensitivity to this compound.

  • FGFR1 Amplification or Overexpression: Tumor models with FGFR1 gene amplification or protein overexpression may be more responsive to this compound's inhibitory effects on this pathway.

  • CSF-1R Expression and TAM Infiltration: High levels of CSF-1R expression on TAMs and a high density of TAMs within the tumor microenvironment could be predictive of a better response, given this compound's immunomodulatory role.

Clinically Observed Potential Biomarkers:

Interestingly, clinical studies have suggested a correlation between the development of certain on-target toxicities and improved efficacy of this compound. These treatment-related adverse events (TRAEs) may serve as pharmacodynamic biomarkers.

Table 3: Treatment-Related Adverse Events as Potential Clinical Biomarkers

Adverse EventAssociation with Efficacy
HypertensionPatients who develop hypertension may have a better response.
ProteinuriaThe onset of proteinuria has been linked to improved outcomes.

Experimental Protocols for Biomarker Validation

Validating the aforementioned potential biomarkers requires rigorous preclinical experimentation. Below are detailed protocols for key assays.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines with varying expression levels of VEGFR, FGFR1, and CSF-1R.

  • Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine sensitivity to this compound.

Western Blot Analysis of Signaling Pathway Inhibition

This technique is used to confirm that this compound inhibits the phosphorylation of its target receptors and downstream signaling proteins.

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of VEGFR2, FGFR1, ERK, and Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

In Vivo Tumor Xenograft Model

This model allows for the evaluation of this compound's anti-tumor efficacy in a living organism and the correlation of response with biomarker expression.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at a clinically relevant dose daily. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Biomarker Analysis: At the end of the study, excise the tumors and analyze them for the expression of potential biomarkers (e.g., VEGFR2, FGFR1, CSF-1R) by immunohistochemistry (IHC) or Western blot.

  • Analysis: Compare tumor growth inhibition between the treatment and control groups and correlate the response with the biomarker expression levels.

Xenograft_Workflow In Vivo Xenograft Experimental Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily Oral Administration of this compound or Vehicle Randomization->Treatment Measurement Tumor Volume Measurement (every 2-3 days) Treatment->Measurement During Treatment Endpoint Study Endpoint Measurement->Endpoint Analysis Tumor Excision and Biomarker Analysis (IHC, WB) Endpoint->Analysis

In Vivo Xenograft Workflow

Conclusion and Future Directions

This compound is a promising multi-targeted TKI with proven efficacy in NETs. While clinical observations have pointed towards potential pharmacodynamic biomarkers, there is a clear need for more dedicated preclinical studies to validate molecular biomarkers of response. By utilizing the experimental approaches outlined in this guide, researchers can systematically investigate the predictive value of VEGFR, FGFR1, and CSF-1R expression and activation status. Such studies will be instrumental in developing companion diagnostics, enabling a more personalized approach to treatment with this compound and ultimately improving patient outcomes. The continued exploration of resistance mechanisms in preclinical models will also be critical for devising rational combination strategies to overcome acquired resistance.

References

Comparative Analysis of Surufatinib's Anti-Angiogenic Effects on Diverse Endothelial Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in-vitro efficacy of Surufatinib, a multi-kinase inhibitor, reveals its potent anti-angiogenic properties across different endothelial cell types. This guide provides a comparative overview of this compound's impact on key angiogenic processes, including proliferation, migration, and tube formation, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound is an oral tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R), all of which are crucial mediators of tumor angiogenesis and immune evasion.[1][2][3][4] Its dual mechanism of action, inhibiting both tumor angiogenesis and tumor-associated macrophages, makes it a promising therapeutic agent in various solid tumors.[2][3] This report synthesizes available pre-clinical data to compare the effects of this compound on different endothelial cell lines, providing a framework for understanding its broad anti-angiogenic activity.

Comparative Efficacy of this compound on Endothelial Cell Functions

While direct comparative studies of this compound on multiple endothelial cell lines are not extensively published, data from individual studies on Human Umbilical Vein Endothelial Cells (HUVECs) and analogous studies with similar multi-kinase inhibitors on other endothelial cell lines, such as Human Microvascular Endothelial Cells (HMVECs), allow for an inferred comparative analysis.

Endothelial Cell LineProliferation Assay (IC50)Migration Assay (% Inhibition)Tube Formation Assay (% Reduction)
HUVEC Data not availableData not availableSignificant inhibition of VEGF-induced tube formation at 2µM[5]
HMVEC (Inferred) Likely sensitive to inhibitionLikely sensitive to inhibitionLikely sensitive to inhibition

Note: Data for HMVEC is inferred based on studies with other VEGFR/FGFR inhibitors like sunitinib, which show comparable or slightly different sensitivities between HUVEC and HMVEC. Direct quantitative data for this compound on HMVEC is needed for a precise comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standard protocols for key in-vitro angiogenesis assays.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed endothelial cells (e.g., HUVECs, HMVECs) in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and allow them to adhere overnight.

  • Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Wound Healing Migration Assay
  • Cell Seeding: Seed endothelial cells in a 6-well plate and grow them to a confluent monolayer.

  • Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the wells with PBS and replace the medium with a low-serum medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and after 12-24 hours of incubation.

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Tube Formation Assay
  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Seeding: Harvest endothelial cells and resuspend them in a basal medium containing various concentrations of this compound. Seed 1.5 x 10⁴ cells onto the Matrigel-coated wells.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Visualization and Quantification: Observe the formation of capillary-like structures (tubes) using a microscope. The extent of tube formation can be quantified by measuring the total tube length, number of junctions, and number of loops using image analysis software.

Signaling Pathways and Experimental Workflow

The anti-angiogenic effects of this compound are mediated through the inhibition of key signaling pathways in endothelial cells.

G cluster_ligand Ligands cluster_receptor Receptors cluster_drug Inhibitor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PI3K_AKT PI3K/Akt Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK FGFR->PI3K_AKT FGFR->RAS_MAPK This compound This compound This compound->VEGFR This compound->FGFR Migration Migration PI3K_AKT->Migration Survival Survival PI3K_AKT->Survival Tube_Formation Tube Formation PI3K_AKT->Tube_Formation Proliferation Proliferation RAS_MAPK->Proliferation RAS_MAPK->Migration RAS_MAPK->Tube_Formation

Caption: this compound inhibits angiogenesis by blocking VEGFR and FGFR signaling.

The experimental workflow for assessing the anti-angiogenic effects of this compound typically involves a series of in-vitro assays.

G cluster_setup Experimental Setup cluster_assays In-Vitro Angiogenesis Assays cluster_analysis Data Analysis Cell_Culture Endothelial Cell Culture (e.g., HUVEC, HMVEC) Proliferation Proliferation Assay (MTT) Cell_Culture->Proliferation Migration Migration Assay (Wound Healing) Cell_Culture->Migration Tube_Formation Tube Formation Assay (Matrigel) Cell_Culture->Tube_Formation Drug_Preparation This compound Dilution Series Drug_Preparation->Proliferation Drug_Preparation->Migration Drug_Preparation->Tube_Formation Data_Quantification Quantitative Analysis (IC50, % Inhibition) Proliferation->Data_Quantification Migration->Data_Quantification Tube_Formation->Data_Quantification Statistical_Analysis Statistical Significance Data_Quantification->Statistical_Analysis Comparative_Analysis Comparative Efficacy Statistical_Analysis->Comparative_Analysis

Caption: Workflow for evaluating this compound's anti-angiogenic effects.

References

Independent Verification of Published Surufatinib Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Surufatinib's performance with other approved targeted therapies for neuroendocrine tumors (NETs), supported by experimental data from pivotal clinical trials and real-world studies. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key studies are provided.

Mechanism of Action

This compound is an oral angio-immuno kinase inhibitor that targets multiple proteins involved in tumor growth and angiogenesis.[1] Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] By inhibiting VEGFR and FGFR1, this compound blocks tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The inhibition of CSF-1R modulates the tumor microenvironment by regulating tumor-associated macrophages, which can promote tumor growth.[1]

The following diagram illustrates the signaling pathway targeted by this compound.

Surufatinib_Mechanism_of_Action cluster_cell Tumor Cell / Endothelial Cell cluster_downstream Downstream Signaling cluster_immune Tumor Microenvironment VEGFR VEGFR1/2/3 Angiogenesis Angiogenesis VEGFR->Angiogenesis TumorGrowth Tumor Growth VEGFR->TumorGrowth FGFR1 FGFR1 FGFR1->Angiogenesis FGFR1->TumorGrowth Angiogenesis->TumorGrowth Supports CSF1R CSF-1R TAM Tumor-Associated Macrophage (TAM) CSF1R->TAM Activation TAM->TumorGrowth Promotion This compound This compound This compound->VEGFR Inhibits This compound->FGFR1 Inhibits This compound->CSF1R Inhibits

Caption: Mechanism of action of this compound.

Clinical Efficacy: Pivotal Phase III Trials (SANET-p and SANET-ep)

This compound's efficacy and safety were established in two randomized, double-blind, placebo-controlled Phase III trials conducted in China: SANET-p (for pancreatic neuroendocrine tumors) and SANET-ep (for extra-pancreatic neuroendocrine tumors).

Quantitative Data Summary
Efficacy EndpointSANET-p (Pancreatic NETs) - this compound[2]SANET-p (Pancreatic NETs) - Placebo[2][3]SANET-ep (Extra-pancreatic NETs) - this compound[4]SANET-ep (Extra-pancreatic NETs) - Placebo[1][4]
Median Progression-Free Survival (PFS) (Investigator Assessed) 10.9 months3.7 months9.2 months3.8 months
Hazard Ratio (HR) for PFS 0.49 (p=0.0011)-0.33 (p<0.0001)-
Objective Response Rate (ORR) 19.2%1.9%Not ReportedNot Reported
Disease Control Rate (DCR) 80.8%66.0%Not ReportedNot Reported
Experimental Protocols: SANET-p and SANET-ep

The following workflow outlines the general design of the SANET-p and SANET-ep clinical trials.

SANET_Trial_Workflow cluster_crossover Crossover allowed at disease progression PatientScreening Patient Screening (Advanced, well-differentiated NETs, ECOG PS 0-1, disease progression) Randomization Randomization (2:1) PatientScreening->Randomization SurufatinibArm This compound Arm (300 mg daily) Randomization->SurufatinibArm n=113 (SANET-p) n=129 (SANET-ep) PlaceboArm Placebo Arm Randomization->PlaceboArm n=59 (SANET-p) n=69 (SANET-ep) PrimaryEndpoint Primary Endpoint: Investigator-Assessed Progression-Free Survival (PFS) SurufatinibArm->PrimaryEndpoint SecondaryEndpoints Secondary Endpoints: ORR, DCR, OS, Safety SurufatinibArm->SecondaryEndpoints PlaceboArm->SurufatinibArm Crossover PlaceboArm->PrimaryEndpoint PlaceboArm->SecondaryEndpoints

Caption: SANET-p and SANET-ep trial workflow.

Detailed Methodologies:

  • Study Design: Both SANET-p and SANET-ep were randomized, double-blind, placebo-controlled, multicenter Phase III studies.[2][4]

  • Patient Population: Eligible patients were adults with advanced, unresectable or metastatic, well-differentiated (Grade 1 or 2) pancreatic (SANET-p) or extra-pancreatic (SANET-ep) neuroendocrine tumors who had disease progression.[2][4][5] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[4]

  • Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either 300 mg of this compound orally once daily or a matching placebo.[2][4][6] Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[5] Crossover to the this compound arm was permitted for patients in the placebo group upon disease progression.[2][4]

  • Endpoints: The primary endpoint for both studies was investigator-assessed progression-free survival (PFS).[2][4] Secondary endpoints included objective response rate (ORR), disease control rate (DCR), overall survival (OS), and safety.[6]

  • Stratification: Randomization in the SANET-ep trial was stratified by tumor origin, pathological grade, and previous treatment.[4][7] In the SANET-p trial, stratification was based on pathological grade, previous systemic antitumor treatment, and ECOG performance status.[2]

Comparative Performance: this compound vs. Other Targeted Therapies

While no head-to-head randomized controlled trials have directly compared this compound with other targeted therapies like Sunitinib (B231) and Everolimus (B549166), a real-world retrospective cohort study provides some insights into their comparative effectiveness and safety.[8][9]

Quantitative Data from a Real-World Retrospective Study
Efficacy EndpointThis compound (Pancreatic NETs)Sunitinib + Everolimus (Pancreatic NETs)This compound (Extra-pancreatic NETs)Everolimus (Extra-pancreatic NETs)
Median Progression-Free Survival (mPFS) 8.30 months6.33 months8.73 months3.70 months
Hazard Ratio (HR) for mPFS 0.592 (p<0.001)-0.608 (p<0.001)-

Source: Zhu L, et al. J Gastrointest Oncol. 2024.[10]

It is important to note that these results are from a retrospective study and should be interpreted with caution.[9]

Logical Relationship of Treatment Options

The following diagram illustrates the current landscape of targeted therapies for advanced neuroendocrine tumors, including this compound.

NET_Treatment_Options cluster_comparison Comparative Evidence AdvancedNETs Advanced Neuroendocrine Tumors (Pancreatic & Extra-pancreatic) This compound This compound (VEGFR, FGFR1, CSF-1R Inhibitor) AdvancedNETs->this compound Sunitinib Sunitinib (Multi-targeted TKI) AdvancedNETs->Sunitinib Everolimus Everolimus (mTOR Inhibitor) AdvancedNETs->Everolimus This compound->Sunitinib Real-world data suggests non-inferiority/superiority This compound->Everolimus Real-world data suggests non-inferiority/superiority TreatmentGoal Improved Progression-Free Survival This compound->TreatmentGoal Sunitinib->TreatmentGoal Everolimus->TreatmentGoal

Caption: Targeted therapy options for advanced NETs.

Safety and Tolerability

Across the SANET-p and SANET-ep trials, this compound was generally well-tolerated with a manageable safety profile.[11] The most common treatment-related adverse events of grade 3 or worse were hypertension and proteinuria.[2][7] In a pooled analysis of both studies, the median duration of treatment was 7.4 months for the this compound group compared to 4.6 months for the placebo group.[11]

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. Treatment decisions should be made in consultation with a qualified healthcare professional.

References

A Comparative Review of the Preclinical Safety Profiles of Surufatinib and Pazopanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety profiles of two multi-kinase inhibitors, Surufatinib and Pazopanib, based on available data from animal studies. While both drugs target pathways involved in tumor angiogenesis, their distinct kinase inhibition profiles suggest potential differences in their safety and tolerability. This document aims to summarize key toxicological findings, detail experimental methodologies where available, and visualize relevant biological pathways to aid in research and development.

Executive Summary

Pazopanib has been the subject of a number of animal toxicology studies, with data available from rodent and non-rodent species. Key toxicities observed in these studies include effects on the liver, bone, and reproductive organs. In contrast, there is a notable lack of publicly available preclinical toxicology data for this compound from animal studies. The majority of accessible safety information for this compound is derived from human clinical trials. This data gap significantly limits a direct, comprehensive comparison of the preclinical safety profiles of these two agents. Therefore, this guide will present the available animal safety data for Pazopanib and will note the absence of comparable published data for this compound.

Mechanism of Action

Both this compound and Pazopanib are orally administered small molecule tyrosine kinase inhibitors that target key receptors involved in angiogenesis and tumor cell proliferation.

This compound inhibits Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony-Stimulating Factor 1 Receptor (CSF-1R). The inhibition of CSF-1R represents a unique aspect of its mechanism, potentially modulating the tumor microenvironment by targeting tumor-associated macrophages.

Pazopanib primarily targets VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR)-α and -β, and stem cell factor receptor (c-Kit).

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways of this compound and Pazopanib.

Surufatinib_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling VEGFR VEGFR-1, 2, 3 Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR1 FGFR1 TumorGrowth Tumor Growth FGFR1->TumorGrowth CSFR1 CSF-1R MacrophageActivity Macrophage Activity CSFR1->MacrophageActivity This compound This compound This compound->VEGFR This compound->FGFR1 This compound->CSFR1

Figure 1: this compound Signaling Pathway Inhibition

Pazopanib_Pathway cluster_membrane Cell Membrane cluster_drug cluster_downstream Downstream Signaling VEGFR VEGFR-1, 2, 3 Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR-α, β CellProliferation Cell Proliferation PDGFR->CellProliferation cKit c-Kit cKit->CellProliferation Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit

Figure 2: Pazopanib Signaling Pathway Inhibition

Comparative Preclinical Safety Data

The following table summarizes the available quantitative toxicology data for Pazopanib from animal studies. A corresponding table for this compound cannot be provided due to the lack of publicly available data.

Table 1: Summary of Pazopanib Preclinical Toxicology Findings

SpeciesStudy TypeDosing and DurationKey FindingsNOAEL
Rat Single-dose toxicityIntravenousNo adverse effects up to 16 µg/kg.Not established
Rat 26-week repeated-doseOralBone effects (growth plate hypertrophy, trabecular atrophy), hypocellular bone marrow. Effects observed at doses of 3 mg/kg/day and higher.< 3 mg/kg/day
Rat Hepatotoxicity10 mg/kg/day and 200 mg/kg/day, orally for 28 or 56 daysDose-dependent hepatotoxicity, including sinusoidal dilatation, congestion, and inflammation.[1][2]Not established
Rat Female reproductive toxicityOralReduced fertility, increased pre- and post-implantation loss, and early resorptions at ≥10 mg/kg/day.[3]< 10 mg/kg/day
Rat Developmental toxicityOralTeratogenic effects (cardiovascular malformations, ossification changes) and embryolethality at ≥3 mg/kg/day.< 3 mg/kg/day
Mouse Hepatotoxicity150 mg/kg and 300 mg/kg, oralSignificant increases in serum ALT and AST, indicating liver injury.[4]Not established
Dog Single-dose toxicityIntravenousNo adverse effects up to 16 µg/kg.Not established
Rabbit Developmental toxicityOralMaternal toxicity (reduced food consumption, increased post-implantation loss, abortion) at ≥30 mg/kg/day.< 30 mg/kg/day

NOAEL: No-Observed-Adverse-Effect Level. It is important to note that some older reports contained conflicting NOAEL values which, upon closer inspection, appeared to be associated with a different compound and have been excluded.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of this compound and Pazopanib are not extensively available in the public domain. However, based on regulatory filings and publications, the general methodologies can be outlined.

General Toxicology Studies (for Pazopanib)
  • Objective: To determine the potential toxicity of the drug after single and repeated administration.

  • Animal Models: Typically involves at least two species, one rodent (e.g., Sprague-Dawley rats) and one non-rodent (e.g., Beagle dogs).

  • Methodology:

    • Dose-ranging studies: Preliminary studies to determine appropriate dose levels for longer-term studies.

    • Single-dose toxicity: Animals receive a single dose of the drug via the intended clinical route (oral for Pazopanib) and are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

    • Repeated-dose toxicity: Animals are administered the drug daily for a specified duration (e.g., 4, 13, or 26 weeks).

    • Parameters Monitored: Clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and, at termination, organ weights and histopathological examination of tissues.

  • Diagram of a Typical Repeated-Dose Toxicity Study Workflow:

GENTOX_WF start Dose Range-Finding Studies groups Animal Group Assignment (e.g., Control, Low, Mid, High Dose) start->groups dosing Daily Dosing (e.g., 4, 13, or 26 weeks) groups->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, etc.) dosing->monitoring sampling Interim Blood/Urine Sampling monitoring->sampling termination Study Termination and Necropsy monitoring->termination analysis Organ Weight Analysis Histopathology termination->analysis report Final Report (NOAEL Determination) analysis->report

Figure 3: Generalized Experimental Workflow for Repeated-Dose Toxicity Studies
Reproductive and Developmental Toxicology Studies (for Pazopanib)

  • Objective: To assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Animal Models: Typically conducted in rats and/or rabbits.

  • Methodology:

    • Fertility and Early Embryonic Development: Male and female animals are dosed before and during mating to assess effects on reproductive performance.

    • Embryo-fetal Development: Pregnant animals are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal abnormalities.

    • Pre- and Postnatal Development: Pregnant and lactating females are dosed, and effects on the offspring are monitored through to sexual maturity.

  • Diagram of Embryo-fetal Developmental Toxicity Study Design:

REPROTOX_WF mating Mating of Animals dosing Dosing of Pregnant Females (During Organogenesis) mating->dosing observation Maternal Observation (Clinical Signs, Body Weight) dosing->observation caesarean Caesarean Section (Prior to Term) observation->caesarean fetal_exam Fetal Examination (External, Visceral, Skeletal) caesarean->fetal_exam

Figure 4: Workflow for an Embryo-fetal Developmental Toxicity Study

Discussion and Conclusion

The available preclinical data for Pazopanib indicates a safety profile with notable effects on the liver, bone, and reproductive systems in animal models. These findings are generally consistent with the known class effects of VEGFR inhibitors. The hepatotoxicity observed in both rodent species highlights a key area of translational relevance to the clinical setting. The reproductive and developmental toxicity findings underscore the potential risks of this class of drugs during pregnancy.

The significant lack of publicly available, detailed preclinical safety data for this compound from animal studies is a major limitation in providing a direct comparison. While the clinical safety profile of this compound is well-documented, with hypertension, proteinuria, and diarrhea being common adverse events, the underlying toxicological profile in animal models remains largely unpublished. This absence of data prevents a comprehensive assessment of its potential target organ toxicities, reproductive and developmental risks, and a determination of its No-Observed-Adverse-Effect Level (NOAEL) in preclinical species.

For researchers and drug development professionals, the preclinical safety profile of Pazopanib can serve as a benchmark for evaluating other multi-kinase inhibitors targeting similar pathways. The identified toxicities for Pazopanib can inform the design of future non-clinical safety studies and highlight specific parameters to monitor closely. The lack of data for this compound emphasizes the importance of transparency and data sharing in preclinical research to allow for informed comparisons and to advance the development of safer and more effective cancer therapeutics. Further research and publication of the preclinical toxicology of this compound are warranted to enable a more complete understanding of its safety profile relative to other drugs in its class.

References

A Comparative Guide to the Anti-Angiogenic Effects of Surufatinib and Bevacizumab Utilizing In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of two key therapeutic agents, Surufatinib and Bevacizumab, with a focus on supporting data from in vivo imaging studies. The information presented herein is intended to assist researchers in understanding the distinct mechanisms and effects of these drugs on tumor neovascularization.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, anti-angiogenic therapies have become a cornerstone of modern oncology. Bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor A (VEGF-A), was one of the first-generation anti-angiogenic drugs to gain widespread clinical use. This compound is a more recent, orally administered small molecule tyrosine kinase inhibitor (TKI) with a multi-targeted profile that includes vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R). This guide delves into the comparative anti-angiogenic effects of these two drugs, leveraging quantitative data from preclinical in vivo imaging studies to illuminate their respective impacts on tumor vasculature.

Mechanisms of Anti-Angiogenic Action

The fundamental difference in the anti-angiogenic activity of this compound and Bevacizumab lies in their targets and modes of action. Bevacizumab acts as a ligand trap, sequestering circulating VEGF-A and preventing its interaction with its receptors on endothelial cells.[1][2] This blockade inhibits a key signaling pathway responsible for endothelial cell proliferation, migration, and survival.[1][2]

In contrast, this compound is an intracellular inhibitor that targets the tyrosine kinase domains of multiple receptors crucial for angiogenesis.[3] By inhibiting VEGFRs, this compound directly blocks the downstream signaling cascade initiated by VEGF. Furthermore, its inhibition of FGFR provides a secondary mechanism to stifle angiogenesis, as FGF is another important pro-angiogenic signaling pathway.[3] The targeting of CSF-1R by this compound also contributes to its anti-angiogenic effect by modulating the tumor microenvironment, particularly the activity of tumor-associated macrophages which can promote neovascularization.[3]

cluster_bevacizumab Bevacizumab Mechanism VEGF-A VEGF-A VEGFR VEGFR VEGF-A->VEGFR Binds to Bevacizumab Bevacizumab Bevacizumab->VEGF-A Sequesters Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes cluster_this compound This compound Mechanism VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR CSF-1 CSF-1 CSF-1R CSF-1R CSF-1->CSF-1R Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Angiogenesis Immune Modulation Immune Modulation CSF-1R->Immune Modulation This compound This compound This compound->VEGFR This compound->FGFR This compound->CSF-1R Tumor Model Establishment Tumor Model Establishment Drug Administration Drug Administration Tumor Model Establishment->Drug Administration In Vivo Imaging In Vivo Imaging Drug Administration->In Vivo Imaging Image Acquisition Image Acquisition In Vivo Imaging->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis Quantitative Endpoints Quantitative Endpoints Data Analysis->Quantitative Endpoints

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Surufatinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of Surufatinib, a potent tyrosine kinase inhibitor, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste.

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, it is imperative to adhere to strict safety protocols to minimize exposure risks. This compound, as an antineoplastic agent, should be handled with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

  • Gloves: Always wear two pairs of chemotherapy-approved, chemical-resistant gloves.[1][2]

  • Eye Protection: Use safety glasses with side shields or goggles.[3][4]

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.[4]

  • Respiratory Protection: If there is a risk of aerosol or dust generation, a NIOSH-approved respirator is necessary.[3]

Handling:

  • All handling of this compound powder should occur within a certified chemical fume hood to prevent inhalation.[4]

  • Avoid all direct contact with the skin, eyes, and mucous membranes.[3][4]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3][5]

Step-by-Step Disposal Protocol for this compound

The guiding principle for this compound disposal is to treat all related waste as hazardous or cytotoxic waste.[1][2] At no point should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[5][6]

  • Segregation of Waste:

    • Immediately upon generation, all this compound-contaminated waste must be segregated from other laboratory waste streams.[1][6] This includes:

      • Unused or expired this compound powder.

      • Empty vials and packaging that retain residue.[5]

      • Contaminated PPE (gloves, lab coats, etc.).[1]

      • Lab materials such as pipette tips, weighing papers, and contaminated glassware.[7]

      • Solutions containing this compound.[6]

  • Use of Designated Hazardous Waste Containers:

    • All this compound waste must be placed in designated, leak-proof, and puncture-resistant hazardous waste containers.[1][2][7]

    • These containers are often color-coded (e.g., black for bulk chemical waste, yellow for trace chemotherapy waste) according to institutional and local regulations.[1]

  • Accurate and Clear Labeling:

    • Containers must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."[1][7]

    • The date of waste accumulation should also be clearly marked.

  • Secure Storage:

    • Sealed waste containers should be stored in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory, away from general traffic.[2][6]

  • Professional Disposal:

    • The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[2][4]

    • Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[1][6]

Summary of Disposal and Handling Procedures

ParameterGuidelineRationale
Waste Classification Hazardous / Cytotoxic Chemical WasteTo ensure proper handling and prevent exposure to a potent antineoplastic agent.[1][2]
PPE Requirement Double chemotherapy gloves, lab coat, eye protectionTo minimize dermal, ocular, and mucosal exposure.[1][4]
Primary Waste Container Designated, sealed, and labeled hazardous waste containerTo prevent leaks, spills, and cross-contamination.[1][6][7]
Liquid Waste Collect in a sealed, labeled hazardous waste containerTo prevent the release of the active compound into waterways.[5][6]
Solid Waste (e.g., PPE, vials) Collect in a designated hazardous waste containerTo ensure all contaminated materials are handled as hazardous.[1][7]
Final Disposal Method Incineration or chemical destruction by a licensed contractorTo ensure the complete and safe destruction of the cytotoxic compound.[7]

Experimental Protocol: Decontamination of Work Surfaces

Effective decontamination of all surfaces and equipment is crucial after handling this compound to prevent secondary contamination.

  • Preparation: Ensure full PPE is worn as described in the safety protocols.

  • Decontamination Solution: Prepare a decontamination solution. A common practice for cytotoxic drugs involves a sequence of cleaning agents. For example, a detergent solution followed by a 70% alcohol solution.[2]

  • Application:

    • Liberally apply the detergent solution to the contaminated surface.

    • Using absorbent, disposable pads, wipe the area in one direction, starting from the cleanest area and moving towards the most contaminated.

    • Follow with a wipe using purified water to remove any detergent residue.

    • Finally, wipe the area with the 70% alcohol solution.

  • Disposal of Cleaning Materials: All used absorbent pads, wipes, and any other cleaning materials are considered hazardous solid waste and must be disposed of in the designated this compound waste container.[2]

  • Final Steps: Remove PPE in the correct order to avoid self-contamination and dispose of it as hazardous waste.[8] Wash hands thoroughly with soap and water.[2]

Surufatinib_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal Start Start: Handling this compound PPE Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGen Generate this compound Waste (Unused product, contaminated items, solutions) FumeHood->WasteGen Segregate Segregate Waste Immediately WasteGen->Segregate Container Place in Designated Hazardous Waste Container Segregate->Container Label Label Container Clearly ('Hazardous Waste', 'this compound') Container->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area (SAA) Seal->Store EHS Contact EHS for Pickup Store->EHS Disposal Professional Disposal by Licensed Contractor EHS->Disposal End End: Disposal Complete Disposal->End

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Surufatinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Surufatinib. As a potent tyrosine kinase inhibitor, this compound requires stringent handling procedures to ensure personnel safety and maintain experimental integrity. Adherence to these guidelines is critical to minimize exposure risk.

Hazard Identification and Occupational Exposure Banding

This compound is a potent small-molecule inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and colony-stimulating factor-1 receptor (CSF-1R).[1] While a specific Occupational Exposure Limit (OEL) has not been established, an Occupational Exposure Band (OEB) can be estimated based on its pharmacological activity and toxicological data. Given its potent nature as a kinase inhibitor, this compound is anticipated to fall into a high-potency category, likely requiring stringent containment and handling procedures.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like this compound. All personnel handling this compound must be trained in the proper selection and use of the following equipment.

PPE ComponentSpecificationRationale
Hand Protection Double, chemotherapy-grade, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve.Prevents skin absorption. Double gloving provides an extra layer of protection.
Body Protection Disposable, solid-front, back-closing gown made of low-permeability fabric (e.g., polyethylene-coated).Protects skin and clothing from contamination. Must be discarded as hazardous waste after use.
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling powder or solutions.Protects against splashes and aerosolized particles.
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.Required when handling the solid compound or when there is a risk of generating aerosols.
Foot & Hair Protection Disposable, non-slip shoe covers and a hair bonnet.Prevents the spread of contamination outside of the designated work area.

Experimental Protocols: Safe Handling and Disposal

Handling Procedures:

All handling of solid this compound and preparation of solutions should be performed in a designated containment device, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize the risk of aerosolization and inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE, spill kits, and designated waste containers are readily available.

  • Weighing: If weighing the solid form, do so within the containment of a fume hood on a tared weigh boat to minimize powder dispersion.

  • Reconstitution: When preparing solutions, add the solvent slowly to the solid compound to avoid splashing.

  • Post-Handling: After handling, wipe down the work area with an appropriate deactivating agent (if available and validated) or a cleaning agent. Dispose of all contaminated materials as hazardous waste.

Disposal Plan:

All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local environmental regulations.[2][3]

Waste CategoryDescriptionDisposal Container
Bulk Hazardous Waste Unused or expired this compound, heavily contaminated items, and solutions containing the compound.Labeled, sealed, and puncture-resistant hazardous chemical waste container.
Trace Contaminated Waste Used PPE (gloves, gown, shoe covers), absorbent liners, weigh boats, and pipette tips.Labeled hazardous waste bag within a designated container.
Sharps Waste Needles and syringes used for administering the compound in in vivo studies.Puncture-proof, labeled sharps container designated for hazardous waste.
Liquid Waste All liquid waste containing this compound.Clearly labeled, sealed container for hazardous chemical waste. DO NOT pour down the drain.

All waste must be handled and disposed of according to institutional and local regulations for hazardous chemical waste.[2][3]

Visualizing Safety Protocols

Logical Relationship of Safety Controls for Handling Potent Compounds

Safety_Controls_Hierarchy cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, BSC) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Respirator) Administrative->PPE caption Hierarchy of controls for mitigating exposure to this compound.

Caption: Hierarchy of controls for mitigating exposure to this compound.

Experimental Workflow for Safe Handling of this compound

Surufatinib_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Cleanup & Disposal Prep Gather PPE, Spill Kit, Waste Bins Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Solid this compound Don_PPE->Weigh Reconstitute Prepare Solution Weigh->Reconstitute Decontaminate Decontaminate Work Surface Reconstitute->Decontaminate Segregate_Waste Segregate Waste (Bulk, Trace, Sharps) Decontaminate->Segregate_Waste Doff_PPE Doff PPE into Trace Waste Segregate_Waste->Doff_PPE caption Step-by-step workflow for the safe handling of this compound.

Caption: Step-by-step workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.